1-Isobutyl-1H-imidazo[4,5-c]quinoline
説明
Structure
3D Structure
特性
IUPAC Name |
1-(2-methylpropyl)imidazo[4,5-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10(2)8-17-9-16-13-7-15-12-6-4-3-5-11(12)14(13)17/h3-7,9-10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYOCSTZCULCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465455 | |
| Record name | 1-Isobutyl-1H-imidazo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99010-24-9 | |
| Record name | Deaminoimiquimod | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099010249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isobutyl-1H-imidazo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEAMINOIMIQUIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLE3AF1XOT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Immunomodulatory Mechanism of 1-Isobutyl-1H-imidazo[4,5-c]quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isobutyl-1H-imidazo[4,5-c]quinoline is a synthetic compound belonging to the imidazoquinoline family, which are potent immune response modifiers. While specific data on this particular derivative is limited, its mechanism of action can be comprehensively understood through the extensive research on its close analogs, imiquimod and resiquimod. These molecules function as agonists for Toll-like receptors (TLRs), primarily TLR7 and TLR8, which are key sensors of the innate immune system. Activation of these receptors on immune cells, such as dendritic cells and macrophages, initiates a powerful signaling cascade. This leads to the production of a wide array of pro-inflammatory cytokines and chemokines, culminating in the activation of both innate and adaptive immunity. This guide provides an in-depth exploration of this mechanism, supported by quantitative data from related compounds, detailed experimental protocols for assessing activity, and visual diagrams of the key pathways.
Core Mechanism of Action: TLR7/8 Agonism
The primary mechanism of action for the 1H-imidazo[4,5-c]quinoline class of compounds is the activation of Toll-like receptor 7 (TLR7) and, for some derivatives like resiquimod, Toll-like receptor 8 (TLR8).[1][2] These receptors are located within the endosomal compartments of various immune cells and play a crucial role in recognizing pathogen-associated molecular patterns (PAMPs), specifically single-stranded RNA (ssRNA) from viruses.[1] Imidazoquinolines act as synthetic analogs of these natural ligands.
The activation process involves the following key steps:
-
Receptor Binding: The imidazoquinoline molecule binds to TLR7 and/or TLR8 within the endosome. This binding is believed to occur at a site distinct from the natural ssRNA binding site, acting as a potent molecular mimic to trigger receptor dimerization and activation.
-
MyD88-Dependent Signaling: Upon activation, TLR7/8 recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[1] This initiates a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).
-
Transcription Factor Activation: This signaling cascade culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), particularly IRF7.[1]
-
Cytokine and Chemokine Production: The activated transcription factors translocate to the nucleus and induce the expression of a wide range of genes encoding pro-inflammatory cytokines and chemokines. This results in the secretion of Type I interferons (IFN-α, IFN-β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.[2][3]
This initial innate immune activation leads to a broader and more sustained adaptive immune response:
-
Dendritic Cell Maturation: The released cytokines, particularly IFN-α, promote the maturation and activation of plasmacytoid and myeloid dendritic cells (pDCs and mDCs).[3] This enhances their ability to process and present antigens.
-
Th1-Biased Adaptive Immunity: The cytokine milieu, especially the presence of IL-12, drives the differentiation of naive T-helper (Th) cells towards a Th1 phenotype. This promotes a cell-mediated immune response characterized by the activation of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, which are effective at eliminating virally infected cells and tumor cells.
Some imidazoquinolines have also been noted to have a secondary, TLR-independent mechanism involving the antagonism of adenosine receptors, which may further enhance the inflammatory response.
Signaling Pathway Visualization
The signaling cascade initiated by this compound and its analogs is a complex, multi-step process. The following diagram illustrates the core MyD88-dependent pathway.
Quantitative Data: Potency and Cytokine Induction
The potency of imidazoquinoline derivatives can be quantified by their half-maximal effective concentration (EC50) in cell-based assays. Resiquimod (a dual TLR7/8 agonist) is generally more potent than imiquimod (a TLR7-selective agonist).[3]
Table 1: Comparative Potency of Imidazoquinoline Agonists
| Compound | Target(s) | Assay System | EC50 Value | Reference |
| Imiquimod | TLR7 | Human pDC IFN-α Induction | ~3.0 µM | [3] |
| HCV Replication Suppression (pDC) | 1.7 µM | [4] | ||
| Resiquimod (R848) | TLR7/8 | Human pDC IFN-α Induction | ~0.3 µM | [3] |
| HCV Replication Suppression (pDC) | Nanomolar range | [4] | ||
| Imidazoquinoline Analog | TLR7 | hTLR7 Reporter Gene Assay | 8.6 nM | [5][6] |
Table 2: Representative Cytokine Induction Profile in Human PBMCs
| Cytokine | Stimulant | Concentration | Induced Level (Representative) | Reference |
| IFN-α | Imiquimod | 1-5 µg/mL | Moderate Induction | [7] |
| Resiquimod | 0.1-1 µg/mL | High Induction | [8] | |
| TNF-α | Imiquimod | 1-5 µg/mL | Moderate Induction | [9] |
| Resiquimod | 0.1-1 µg/mL | High Induction | [8] | |
| IL-6 | Imiquimod | 1-5 µg/mL | Moderate Induction | [9] |
| Resiquimod | 0.1-1 µg/mL | High Induction | [8] | |
| IL-12 | Resiquimod | 0.1-1 µg/mL | Moderate to High Induction | [2] |
Note: Absolute cytokine levels vary significantly based on donor cells, assay conditions, and incubation time. This table provides a general comparison of relative potency.
Experimental Protocols
Assessing the immunomodulatory activity of compounds like this compound requires robust in vitro and in vivo models. Below are detailed protocols for key experiments.
In Vitro TLR7/8 Activation Assay Using Reporter Cells
This assay quantifies the ability of a compound to activate TLR7 or TLR8 signaling pathways. It utilizes Human Embryonic Kidney (HEK) 293 cells stably transfected with a specific human TLR gene and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP), linked to an NF-κB promoter.[10]
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cell lines (or equivalent)
-
HEK-Blue™ Detection medium (or equivalent SEAP substrate)
-
Test compound (this compound)
-
Positive Control: Resiquimod (R848) or Imiquimod
-
Negative Control: Vehicle (e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
Complete growth medium (DMEM, 10% FBS, selection antibiotics)
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the supplier's instructions until they are 70-80% confluent.
-
Cell Seeding: Gently detach and resuspend the cells in fresh, pre-warmed growth medium. Adjust the cell concentration as per the supplier's recommendation (e.g., ~2.8 x 10^5 cells/mL). Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the test compound and controls in growth medium. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.
-
Cell Stimulation: Add 20 µL of the diluted compounds and controls to the appropriate wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection: To a new 96-well plate, add 20 µL of the supernatant from each well of the stimulated cell plate. Add 180 µL of HEK-Blue™ Detection medium to each well.
-
Readout: Incubate the detection plate at 37°C for 1-3 hours, or until a color change is apparent. Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentration and use non-linear regression to calculate the EC50 value.
Cytokine Induction Assay in Human PBMCs
This protocol measures the quantity of cytokines secreted by primary human immune cells in response to stimulation with the test compound.
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Complete RPMI-1640 medium (10% FBS, antibiotics)
-
Test compound, positive control (e.g., Resiquimod), negative control (vehicle)
-
96-well flat-bottom cell culture plates
-
Cytokine-specific sandwich ELISA kits (e.g., for IFN-α, TNF-α, IL-6)
Protocol:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the layer of mononuclear cells (the "buffy coat").
-
Wash the cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Resuspend the final cell pellet in complete RPMI medium.
-
-
Cell Counting and Seeding:
-
Perform a cell count using a hemocytometer and trypan blue to assess viability.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Cell Stimulation:
-
Add 100 µL of 2x concentrated test compound or controls to the appropriate wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Perform a sandwich ELISA for each cytokine of interest according to the manufacturer's protocol.[5][6] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and a standard curve of known cytokine concentrations.
-
Adding a biotinylated detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
Reading the absorbance and calculating cytokine concentrations based on the standard curve.
-
-
Conclusion
This compound, as a member of the imidazoquinoline family, is a potent activator of the innate immune system through its agonist activity on Toll-like receptors 7 and 8. This activity triggers a well-defined signaling cascade leading to the production of key immunomodulatory cytokines, dendritic cell maturation, and the induction of a robust Th1-polarized adaptive immune response. The quantitative data from analogs like imiquimod and resiquimod provide a strong framework for predicting its potency, and the detailed experimental protocols outlined in this guide offer a clear path for its preclinical evaluation. This powerful mechanism of action positions this compound and related compounds as promising candidates for development as vaccine adjuvants and immunotherapeutics for viral diseases and oncology.
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. CHARACTERIZATION OF CYTOKINE-INDUCED MYELOID-DERIVED SUPPRESSOR CELLS FROM NORMAL HUMAN PERIPHERAL BLOOD MONONUCLEAR CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bowdish.ca [bowdish.ca]
In-Depth Technical Guide: 1-Isobutyl-1H-imidazo[4,5-c]quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isobutyl-1H-imidazo[4,5-c]quinoline is a heterocyclic compound belonging to the imidazoquinoline class of molecules. This class is renowned for its potent immunostimulatory properties, primarily mediated through the activation of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). As a structural analog of the approved drug Imiquimod, this compound serves as a crucial scaffold in the development of novel immunomodulatory agents for applications in oncology, infectious diseases, and as vaccine adjuvants. This technical guide provides a comprehensive overview of its chemical structure, synthesis, mechanism of action, and the experimental protocols utilized in its evaluation.
Chemical Structure and Properties
This compound is characterized by a fused four-ring system consisting of a quinoline ring and an imidazole ring, with an isobutyl group attached to the nitrogen at position 1 of the imidazole ring.
| Property | Value |
| IUPAC Name | 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline |
| CAS Number | 99010-24-9 |
| Molecular Formula | C₁₄H₁₅N₃ |
| Molecular Weight | 225.29 g/mol |
Below is a 2D chemical structure diagram of this compound.
Caption: 2D structure of this compound.
Synthesis
The synthesis of this compound typically proceeds through the formation of a key intermediate, 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline. A plausible synthetic route is outlined below, based on established methods for analogous compounds.
Experimental Protocol: Synthesis of 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
This protocol is adapted from procedures described for the synthesis of similar imidazoquinoline derivatives.
Step 1: Synthesis of 2-chloro-N4-(2-methylpropyl)quinoline-3,4-diamine
The synthesis of this starting material is a multi-step process that is not detailed here but is a known precursor in imidazoquinoline chemistry.
Step 2: Cyclization to form 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
-
A suspension of 2-chloro-N4-(2-methylpropyl)quinoline-3,4-diamine and triethyl orthoformate (2.5 equivalents) is heated at approximately 145°C for 10 hours.
-
During the reaction, ethanol is removed by distillation.
-
The resulting mixture is cooled to room temperature, and the solid product is collected by filtration.
-
The solid is dissolved in 4N hydrochloric acid.
-
The acidic solution is then neutralized by the addition of a sodium hydroxide solution, causing the product to precipitate.
-
The precipitate is filtered and washed with water to yield 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline.
Experimental Protocol: Synthesis of this compound
Step 3: Dechlorination of 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
-
The 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline is dissolved in a suitable solvent, such as ethanol or methanol.
-
A palladium catalyst, such as 10% palladium on carbon, is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
In-Depth Technical Guide: 1-Isobutyl-1H-imidazo[4,5-c]quinoline (CAS Number 99010-24-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isobutyl-1H-imidazo[4,5-c]quinoline, with the CAS number 99010-24-9, is a heterocyclic organic compound belonging to the imidazoquinoline class. It is most notably recognized as a close structural analog and a known impurity of the potent immune response modifier, Imiquimod.[1][2] This compound is often referred to as "Desamino Imiquimod" or "Imiquimod Related Compound A," highlighting the absence of the C4-amino group that is characteristic of Imiquimod.[3] While extensive research has been conducted on Imiquimod, leading to its clinical use, this compound is primarily of interest in the context of pharmaceutical development, particularly in the synthesis, purification, and analytical characterization of Imiquimod.[2][4]
This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, synthesis, analytical methodologies, and its relationship to the biological activity of the broader imidazoquinoline class.
Chemical Properties and Structure-Activity Relationships
The chemical structure of this compound is defined by a fused imidazoquinoline ring system with an isobutyl group attached to the nitrogen at position 1.
| Property | Value |
| CAS Number | 99010-24-9 |
| Molecular Formula | C₁₄H₁₅N₃ |
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | This compound |
| Synonyms | Desamino Imiquimod, Imiquimod Related Compound A |
The Critical Role of the 4-Amino Group in Biological Activity
Structure-activity relationship (SAR) studies on the imidazoquinoline class of compounds have unequivocally demonstrated the critical importance of the amino group at the C4 position for potent agonistic activity at Toll-like receptor 7 (TLR7).[5][6][7] This amino group is a key pharmacophore responsible for the interaction with the receptor and subsequent initiation of the downstream signaling cascade that leads to the induction of cytokines like interferon-alpha (IFN-α).[5][8]
Studies have shown that removal or replacement of the 4-amino group results in a complete loss of TLR7 agonistic activity.[6][7] Therefore, this compound, lacking this essential functional group, is presumed to be biologically inactive as a TLR7 agonist. This positions the compound primarily as a negative control in immunological studies or as a reference standard for impurity profiling in the manufacturing of Imiquimod.
Synthesis and Manufacturing
The synthesis of this compound is often described in the context of the overall synthesis of Imiquimod, where it can be a starting material or an intermediate. One common synthetic route involves the oxidation of this compound to form the corresponding N-oxide, which is a key intermediate in the introduction of the 4-amino group to produce Imiquimod.[9]
A generalized synthetic workflow is depicted below:
Experimental Protocol: Synthesis of a Related Derivative
Reaction: Conversion of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline to 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline.[10]
Materials:
-
4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
-
Sodium methoxide
-
Aqueous ethanol
-
Diethyl ether
Procedure:
-
React 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with sodium methoxide.
-
The resulting product, 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline, is purified by sequential recrystallizations from aqueous ethanol and diethyl ether.
-
The final product is characterized by its melting point (111°-114° C) and elemental analysis.[10]
Mechanism of Action (Inferred for the Imidazoquinoline Class)
As established, this compound is likely inactive as a TLR7 agonist. However, for a comprehensive understanding of the imidazoquinoline class to which it belongs, the established mechanism of action for active compounds like Imiquimod is presented below. This pathway highlights the signaling cascade that is not initiated by the desamino analog.
Active imidazoquinolines are agonists of Toll-like receptor 7 (TLR7) and, in some cases, TLR8.[11][12] These receptors are located in the endosomal compartments of immune cells such as plasmacytoid dendritic cells (pDCs), macrophages, and Langerhans cells.[12] Upon binding of an agonist like Imiquimod, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88.[13] This initiates a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6), ultimately leading to the activation of transcription factors such as NF-κB (Nuclear Factor kappa B) and IRF7 (Interferon Regulatory Factor 7).[13][14]
Activation of NF-κB results in the transcription of genes encoding pro-inflammatory cytokines, including TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6).[15] Concurrently, the phosphorylation and activation of IRF7 lead to the production of type I interferons, most notably IFN-α.[16] This cytokine milieu stimulates both the innate and adaptive immune systems, resulting in antiviral and antitumor effects.[11][17]
Analytical Methodologies
The accurate detection and quantification of this compound are crucial for quality control during the manufacturing of Imiquimod. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the simultaneous determination of Imiquimod and its related impurities, including this compound.[2] These methods are essential for ensuring the purity and safety of the final drug product.
A representative HPLC workflow is outlined below:
Experimental Protocol: RP-HPLC Method for Imiquimod and Impurities
The following is a summary of a validated RP-HPLC method for the determination of Imiquimod and its impurities.[4]
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (e.g., Inertsil-ODS3, 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 10mM Disodium hydrogen phosphate buffer with 0.1% v/v triethylamine, pH 6.0 |
| Mobile Phase B | Methanol and Acetonitrile (1:1) |
| Elution | Gradient |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 226 nm |
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of this compound and Imiquimod in a suitable diluent. Prepare working standards and sample solutions by appropriate dilution.
-
Chromatography: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas. Identify the peak corresponding to this compound based on its retention time relative to the standard. Quantify the amount of the impurity in the sample.
Applications in Research and Development
The primary application of this compound is as a reference standard in the pharmaceutical industry. Its uses include:
-
Impurity Profiling: As a certified reference material for the identification and quantification of impurities in bulk Imiquimod and its pharmaceutical formulations.[2]
-
Method Validation: For the validation of analytical methods, such as HPLC, to ensure their specificity, linearity, accuracy, and precision for the determination of Imiquimod and its related substances.[4]
-
Structure-Activity Relationship Studies: As a negative control in SAR studies to confirm the essentiality of the 4-amino group for the biological activity of imidazoquinolines.[5][7]
Conclusion
This compound (CAS 99010-24-9) is a key analog and impurity of the immune-stimulating drug Imiquimod. Structure-activity relationship studies on the imidazoquinoline class have highlighted that the 4-amino group is indispensable for TLR7 agonistic activity. Consequently, this compound, or Desamino Imiquimod, is considered biologically inactive in this regard. Its primary significance lies in its role as a crucial reference standard for the analytical development and quality control of Imiquimod, ensuring the purity and safety of this important therapeutic agent. Further research on this compound is likely to remain focused on its analytical and synthetic chemistry rather than its direct pharmacological effects.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. researchgate.net [researchgate.net]
- 4. sdiarticle2.in [sdiarticle2.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod) - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. Imiquimod: Newer Perspectives to an Old Drug - Indian Journal of Postgraduate Dermatology [ijpgderma.org]
- 12. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
The Biological Frontier of Imidazoquinolines: A Technical Guide to Their Activity and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Imidazoquinoline derivatives have emerged as a class of synthetic compounds with potent and diverse biological activities, positioning them as significant candidates in the landscape of modern drug discovery. This technical guide provides an in-depth exploration of their primary biological functions, methodologies for their evaluation, and the key structure-activity relationships that govern their efficacy. The core of their activity lies in their ability to modulate the innate and adaptive immune systems, primarily through the activation of Toll-like receptors (TLRs), leading to a cascade of downstream effects with significant therapeutic potential in oncology, virology, and immunology.
Core Biological Activities
The biological activities of imidazoquinoline derivatives are predominantly centered around their roles as immunomodulators, anticancer agents, and antiviral compounds.
-
Immunomodulatory Activity: The hallmark of many imidazoquinoline derivatives is their function as agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses.[4] Upon activation by imidazoquinolines, TLR7 and TLR8 initiate a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB.[1] This results in the production of a variety of pro-inflammatory cytokines and chemokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-12).[1][3] This robust cytokine response enhances the activity of various immune cells, including dendritic cells, natural killer (NK) cells, and T-cells, thereby bridging the innate and adaptive immune responses.[1][4]
-
Anticancer Activity: The anticancer effects of imidazoquinolines are largely a consequence of their immunomodulatory properties.[5] By stimulating an anti-tumor immune response, these compounds can lead to the infiltration of T-lymphocytes into the tumor microenvironment and the induction of cancer cell apoptosis.[1] For instance, a study on a renal cell carcinoma mouse model demonstrated that imidazoquinoline treatment significantly decreased tumor growth by inducing apoptosis and enhancing the infiltration of T-cells.[1] Some derivatives have also been shown to interact with other cellular targets, such as tubulin, suggesting multiple mechanisms of anticancer action.[6] The activation of the OGF-OGFr axis, which modulates cyclin-dependent kinase inhibitors and halts the cell cycle at the G1-S interface, is another reported mechanism.[7]
-
Antiviral Activity: The induction of IFN-α and other antiviral cytokines is central to the antiviral activity of imidazoquinoline derivatives.[8][9] While they typically do not exhibit direct antiviral effects, their ability to stimulate a potent innate immune response makes them effective against a range of viral infections.[4] Imiquimod, a well-known imidazoquinoline, is an FDA-approved topical treatment for genital warts caused by human papillomavirus (HPV).[5] The compound S-28463 has demonstrated potent antiviral activity against herpes simplex virus in animal models, which correlates with the induction of serum 2',5'-oligoadenylate synthetase activity.[8]
Quantitative Data on Biological Activity
The potency of imidazoquinoline derivatives is typically quantified by their half-maximal effective concentration (EC50) for TLR activation and cytokine induction, and their half-maximal inhibitory concentration (IC50) for anticancer activity. The following tables summarize key quantitative data for representative imidazoquinoline derivatives.
| Compound/Derivative | Target/Assay | Cell Line/System | EC50/IC50 | Reference(s) |
| Immunomodulatory Activity | ||||
| Resiquimod (R848) | TLR7 Activation | HEK293 cells | 1.5 ± 0.3 μM | [3] |
| Resiquimod (R848) | TLR8 Activation | HEK293 cells | 4.5 ± 3.2 μM | [3] |
| Hybrid-2 | TLR7/8 Activation | Human newborn and adult leukocytes | 0.3 µM | [10] |
| CL097 | NF-κB Activation (TLR7) | HEK293 cells | 0.1 μM | [8] |
| CL097 | NF-κB Activation (TLR8) | HEK293 cells | 4 μM | [8] |
| Unnamed C7-substituted imidazoquinoline | TLR7 Agonist | Human TLR7 reporter gene assay | 8.6 nM | [8] |
| Anticancer Activity | ||||
| Imiquimod | Cytotoxicity | Various cancer cell lines | Varies by cell line | [1][5] |
| EAPB0203 | Antiproliferative activity | Human melanoma cells | - | [6] |
| EAPB0503 | Antiproliferative activity | Human melanoma cells | - | [6] |
| Antiviral Activity | ||||
| Imiquimod | SARS-CoV-2 Inhibition | Calu-3 cells | - | [11] |
| Resiquimod | Genital Herpes | Clinical Trial | - | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activity of imidazoquinoline derivatives. Below are methodologies for key experiments.
TLR Activation Assay using HEK-Blue™ Cells
This assay is used to determine the ability of a compound to activate TLR7 or TLR8.[13]
-
Cell Line: HEK-Blue™ hTLR7 or HEK-Blue™ hTLR8 cells (InvivoGen), which are engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.[4][14]
-
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well plates
-
Test imidazoquinoline derivative (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., R848 for TLR7/8)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Spectrophotometer
-
-
Procedure:
-
Cell Seeding: Seed HEK-Blue™ cells in a 96-well plate at a density of approximately 1.6-5 x 10^5 cells/mL and incubate for 24 hours.[13]
-
Compound Treatment: Add various concentrations of the test imidazoquinoline derivative to the wells. Include wells with a positive control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[13]
-
SEAP Detection: Add HEK-Blue™ Detection medium to the wells. This medium contains a substrate that turns purple/blue upon reaction with SEAP.
-
Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer. The intensity of the color is proportional to the level of NF-κB activation.[13]
-
In Vitro Cytokine Induction Assay
This assay measures the induction of cytokines in immune cells following treatment with an imidazoquinoline derivative.[15]
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or murine spleen cells.
-
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
96-well plates
-
Test imidazoquinoline derivative
-
Positive control (e.g., LPS for TLR4, R848 for TLR7/8)
-
ELISA kits for specific cytokines (e.g., IFN-α, TNF-α, IL-6)
-
-
Procedure:
-
Cell Isolation and Seeding: Isolate PBMCs or spleen cells and seed them in a 96-well plate at a concentration of approximately 5 x 10^6 cells/mL.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the plate for a specified period (e.g., 22 or 44 hours) at 37°C in a 5% CO2 incubator.[15]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[16]
-
Cell Lines: Various cancer cell lines (e.g., HeLa, MCF-7, A549).
-
Materials:
-
Complete cell culture medium
-
96-well plates
-
Test imidazoquinoline derivative
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the medium and add 100-150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[16] The absorbance is proportional to the number of viable cells.
-
Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis after treatment with an imidazoquinoline derivative.[17]
-
Cell Lines: Cancer cell lines of interest.
-
Materials:
-
Complete cell culture medium
-
6-well plates
-
Test imidazoquinoline derivative
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and then resuspend them in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[17]
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Imidazoquinoline Derivatives
Caption: TLR7/8 signaling cascade initiated by imidazoquinoline derivatives.
Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for assessing the anticancer potential of imidazoquinolines.
Structure-Activity Relationship (SAR) Logic
Caption: Key determinants of imidazoquinoline derivative activity.
Conclusion
Imidazoquinoline derivatives represent a versatile and potent class of molecules with significant therapeutic promise. Their ability to activate the innate immune system through TLR7 and TLR8 provides a powerful mechanism for combating cancer and viral infections. A thorough understanding of their structure-activity relationships, coupled with robust and standardized experimental evaluation, is essential for the continued development of novel and effective imidazoquinoline-based therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this exciting class of compounds and to unlock their full therapeutic potential.
References
- 1. Imidazoquinolines: Recent Developments in Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 3. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]
- 4. invivogen.com [invivogen.com]
- 5. Further Exploration of the Structure-Activity Relationship of Imidazoquinolines; Identification of Potent C7 Substituted Imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antiviral activity of Toll-like receptor 7 and 7/8 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production by Human Newborn and Adult Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Resiquimod: a new immune response modifier with potential as a vaccine adjuvant for Th1 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
- 15. TLR2 and TLR4 Stimulation Differentially Induce Cytokine Secretion in Human Neonatal, Adult, and Murine Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Isobutyl-1H-imidazo[4,5-c]quinoline as a TLR7 Agonist
Introduction
This compound, widely known as Imiquimod (and by its research code R-837), is a potent and selective synthetic agonist of Toll-like Receptor 7 (TLR7).[1] As an imidazoquinoline amine analog to guanosine, it functions as a powerful immune response modifier with well-documented antiviral and antitumor properties.[2] TLR7, an endosomal pattern recognition receptor, plays a critical role in the innate immune system by detecting single-stranded RNA (ssRNA) from viruses.[2][3] Imiquimod mimics this natural ligand, initiating a robust immune response, making it a valuable tool in immunology research and a clinically approved therapeutic for various conditions, including genital warts and certain skin cancers.[2][4] This guide provides a detailed overview of its mechanism of action, signaling pathways, biological activity, and the experimental protocols used for its evaluation.
Core Mechanism of Action
Imiquimod exerts its immunomodulatory effects by selectively binding to and activating TLR7, which is located within the endosomal compartments of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B-cells.[2][5] Unlike some other imidazoquinolines such as Resiquimod (R-848), Imiquimod is highly specific for TLR7 and does not significantly activate TLR8, which is more predominantly expressed in myeloid cells.[2][5] This selectivity is crucial as TLR7 and TLR8 activation can lead to different cytokine profiles.
The activation of TLR7 by Imiquimod is dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88).[2][3] This binding event initiates the recruitment of downstream signaling components, leading to the activation of key transcription factors and the subsequent production of a wide array of pro-inflammatory cytokines and Type I interferons (IFNs).[6][7]
The TLR7 Signaling Pathway
Upon agonist binding, TLR7 undergoes dimerization, which facilitates the recruitment of the MyD88 adaptor protein. This initiates the formation of a larger signaling complex known as the Myddosome, which includes interleukin-1 receptor-associated kinases (IRAKs) such as IRAK4 and IRAK1.[3][8] The cascade proceeds as follows:
-
Myddosome Formation: MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1.[3]
-
TRAF6 Activation: Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), leading to TRAF6's ubiquitination and activation.[3]
-
Activation of Downstream Kinases: Activated TRAF6 forms a complex that activates TGF-β-activated kinase 1 (TAK1).[3]
-
NF-κB and MAPK Pathways: TAK1 subsequently activates two major pathways:
-
The IKK complex (inhibitor of nuclear factor kappa-B kinase), which leads to the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB (p50/p65) to translocate to the nucleus.[3]
-
The MAPK (mitogen-activated protein kinase) pathway , activating kinases like JNK and p38.
-
-
IRF7 Activation: In parallel, a complex involving IRAK1, IKKα, and TRAF3 can phosphorylate Interferon Regulatory Factor 7 (IRF7), a master regulator of Type I IFN production.[7][8]
-
Gene Transcription: Nuclear translocation of NF-κB and activated IRF7 leads to the transcription of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (IFN-α, IFN-β), respectively.[3][6][7]
Quantitative Biological Activity
The potency of TLR7 agonists is typically quantified by their EC₅₀ (half-maximal effective concentration) values in various cell-based assays. These assays measure endpoints such as reporter gene activation or cytokine production. While specific EC₅₀ values for Imiquimod can vary depending on the cell type and assay conditions, the imidazo[4,5-c]quinoline scaffold is known for producing highly potent agonists.
| Compound Class | Assay Type | Cell Line / System | Measured Endpoint | Typical Potency (EC₅₀) | Reference |
| Imidazo[4,5-c]quinolines | TLR7 Reporter Assay | HEK-Blue™ hTLR7 Cells | SEAP Reporter | Low Nanomolar (nM) | [5][9] |
| Imiquimod (R-837) | Cytokine Induction | Human PBMCs | IFN-α Production | ~1-5 µM (1-2 µg/mL) | [2][10] |
| Imiquimod (R-837) | Cytokine Induction | Human PBMCs | TNF-α Production | ~1-10 µM | [11] |
| Optimized Imidazoquinolines | TLR7 Reporter Assay | B-cell Reporter Line | NF-κB Activation | Low Nanomolar (nM) | [12][13] |
| Optimized Imidazoquinolines | Cytokine Induction | Human PBMCs | IFN-α Production | Low Nanomolar (nM) | [5] |
Note: Potency values are approximate and can vary significantly between experiments and published reports.
Experimental Protocols
Characterizing the activity of a TLR7 agonist like Imiquimod involves a series of standardized in vitro and in vivo experiments.
In Vitro TLR7 Reporter Assay
Objective: To determine the potency (EC₅₀) and selectivity of Imiquimod in activating the TLR7 signaling pathway in a controlled environment.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 reporter cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Imiquimod (R-837)
-
DMSO (cell culture grade)
-
96-well, flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader (620-655 nm)
Methodology:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells as per the manufacturer's guidelines. On the day of the assay, harvest the cells and resuspend them in fresh, pre-warmed growth medium to a density of approximately 2.8 x 10⁵ cells/mL.[11]
-
Compound Preparation: Prepare a 10 mM stock solution of Imiquimod in DMSO. Perform serial dilutions in cell culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is kept constant and low (≤ 0.5%).[11]
-
Assay Procedure:
-
Detection:
-
Data Analysis: Plot the absorbance values against the logarithm of the agonist concentration. Determine the EC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation). To assess selectivity, perform the same assay using HEK-Blue™ hTLR8 cells.
Cytokine Induction Assay in Human PBMCs
Objective: To measure the production of key cytokines (e.g., IFN-α, TNF-α) from primary human immune cells in response to TLR7 stimulation.
Materials:
-
Ficoll-Paque or similar density gradient medium
-
Fresh human whole blood or buffy coats
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Imiquimod (R-837)
-
96-well round-bottom cell culture plates
-
Human IFN-α and TNF-α ELISA kits
Methodology:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation with Ficoll-Paque. Wash the isolated cells multiple times with PBS or RPMI medium.
-
Cell Plating: Resuspend the PBMCs in complete RPMI medium and plate them in a 96-well plate at a density of 1 x 10⁶ cells/mL (200 µL per well).
-
Compound Stimulation: Prepare serial dilutions of Imiquimod in complete RPMI medium. Add a small volume (e.g., 20 µL) of the diluted compound to the cells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant for analysis.
-
Cytokine Quantification: Measure the concentration of IFN-α, TNF-α, and other desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the agonist concentration to generate dose-response curves and determine EC₅₀ values for the induction of each cytokine.
Applications in Research and Development
The ability of this compound to potently stimulate an immune response has led to its widespread use in several research areas:
-
Immuno-Oncology: It is used to activate tumor-resident myeloid and dendritic cells, helping to turn immunologically "cold" tumors "hot" and enhance the efficacy of other treatments like checkpoint inhibitors.[14][15] Antibody-drug conjugates (ADCs) are being developed to deliver TLR7 agonists directly to the tumor microenvironment.[5][15]
-
Vaccine Adjuvants: As an adjuvant, it can be co-administered with antigens to boost the magnitude and direct the quality of the adaptive immune response, often promoting a Th1-biased response critical for clearing viral infections.[2][16]
-
Antiviral Research: As a mimic of viral ssRNA, it is a key tool for studying the mechanisms of antiviral immunity.[2]
-
Disease Modeling: Topical application of Imiquimod is a standard method for inducing psoriasis-like skin inflammation in mouse models, facilitating the study of this autoimmune disease.[1][6]
Conclusion
This compound (Imiquimod) is a cornerstone tool for researchers studying the innate immune system. Its selective and potent activation of the TLR7 pathway provides a reliable method for inducing Type I interferons and pro-inflammatory cytokines. A thorough understanding of its mechanism, biological activity, and the standardized protocols for its evaluation is essential for professionals in immunology and drug development seeking to harness the therapeutic potential of TLR7 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imiquimod hydrochloride | TLR7 activator | TargetMol [targetmol.com]
- 7. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 9. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 10. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Optimization of 1-Substituted Imidazo[4,5- c]quinoline TLR7 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Immunomodulatory Properties of 1-Isobutyl-1H-imidazo[4,5-c]quinoline (Imiquimod)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Isobutyl-1H-imidazo[4,5-c]quinoline, commonly known as Imiquimod, is a potent synthetic immune response modifier belonging to the imidazoquinoline family.[1] It functions as a Toll-like receptor (TLR) 7 and, to a lesser extent, TLR8 agonist, triggering a cascade of innate and adaptive immune responses.[2][3][4] This technical guide provides a comprehensive overview of the immunomodulatory properties of Imiquimod, detailing its mechanism of action, effects on various immune cells, and the key signaling pathways it activates. The information is presented with structured data tables for quantitative analysis, detailed experimental protocols for reproducibility, and visual diagrams of signaling pathways and experimental workflows to facilitate understanding.
Mechanism of Action
Imiquimod's primary mechanism of action involves the activation of TLR7 and TLR8, which are intracellular pattern recognition receptors that recognize single-stranded RNA.[5][6] This binding initiates a signaling cascade that is largely dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[7] The downstream signaling culminates in the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a pivotal regulator of pro-inflammatory gene expression.[2][8]
The activation of NF-κB leads to the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.[3][8] This cytokine milieu plays a crucial role in bridging the innate and adaptive immune systems, leading to the activation of dendritic cells (DCs), macrophages, and natural killer (NK) cells, and promoting a T-helper 1 (Th1) and T-helper 17 (Th17) biased adaptive immune response.[3][8]
Beyond its TLR-mediated effects, Imiquimod has also been shown to interfere with adenosine receptor signaling pathways and can induce apoptosis in tumor cells at higher concentrations through caspase activation.[2]
Effects on Immune Cells
Imiquimod exerts its immunomodulatory effects on a range of immune cells, most notably antigen-presenting cells (APCs).
2.1 Dendritic Cells (DCs): Imiquimod is a potent activator of DCs, including both myeloid DCs (mDCs) and plasmacytoid DCs (pDCs).[9] It induces the maturation of DCs, characterized by the upregulation of co-stimulatory molecules such as CD40, CD80, and CD86, as well as major histocompatibility complex (MHC) class II molecules.[8][10] This enhanced maturation improves their ability to present antigens to T cells. Activated DCs also secrete key cytokines like IL-12 and IL-23, which are critical for driving Th1 and Th17 cell differentiation, respectively.[11] Furthermore, Imiquimod enhances the migration of Langerhans cells (a type of skin-resident DC) to draining lymph nodes, facilitating the initiation of adaptive immune responses.[4]
2.2 Macrophages: Imiquimod activates macrophages, leading to the production of pro-inflammatory cytokines and chemokines.[3] This activation enhances their phagocytic and antigen-presenting capabilities. In the context of viral infections like HIV, Imiquimod-activated macrophages can inhibit viral entry by producing CC chemokines (MIP-1α, MIP-1β, and RANTES) that compete for the CCR5 co-receptor.[5]
2.3 Other Immune Cells: Imiquimod can also directly or indirectly influence the activity of other immune cells. It has been shown to stimulate NK cells, enhancing their cytotoxic activity against tumor cells.[12] The cytokine environment induced by Imiquimod, particularly the presence of IFN-α, contributes to this NK cell activation.[9]
Signaling Pathways
The primary signaling pathway activated by Imiquimod is the TLR7/8-MyD88-NF-κB pathway. The binding of Imiquimod to TLR7/8 in the endosome leads to the recruitment of the MyD88 adaptor protein. This is followed by the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This complex ultimately leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB into the nucleus to initiate gene transcription.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Imiquimod: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of pathogenesis of imiquimod-induced skin inflammation in the mouse: a role for interferon-alpha in dendritic cell activation by imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Innate Immune Response to 1-Isobutyl-1H-imidazo[4,5-c]quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-amine, commonly known as Imiquimod, and its potent analog Resiquimod (R848), are synthetic immune response modifiers belonging to the imidazoquinoline family. These small molecules are powerful agonists of endosomal Toll-like receptor 7 (TLR7) and, in the case of Resiquimod, TLR8. By mimicking viral single-stranded RNA, they trigger a robust innate immune response, leading to the activation of various immune cells and the production of a cascade of cytokines and chemokines. This guide provides an in-depth technical overview of the mechanisms of action, key signaling pathways, quantitative activity, and experimental protocols relevant to the study of these compounds in the context of innate immunity.
Mechanism of Action: TLR7/8 Agonism
Imiquimod is a selective agonist for Toll-like receptor 7 (TLR7), while Resiquimod is a dual agonist for both TLR7 and TLR8.[1] These receptors are pattern recognition receptors (PRRs) located within the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs), conventional dendritic cells (cDCs), monocytes, macrophages, and B lymphocytes.[1]
Upon entering the endosome, these imidazoquinolines bind to the TLR7/8 receptor complex, inducing a conformational change that initiates a downstream signaling cascade. This activation is pivotal in bridging the innate and adaptive immune systems, making these compounds potent adjuvants for vaccines and valuable agents in immunotherapy.[2]
Signaling Pathways
The activation of TLR7 and TLR8 by imidazoquinolines initiates a canonical MyD88-dependent signaling pathway, which is central to the production of inflammatory cytokines and Type I interferons.
The key steps are as follows:
-
Ligand Binding: Imiquimod or Resiquimod binds to the TLR7/8 receptor within the endosome.
-
MyD88 Recruitment: The activated TLR recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).
-
IRAK Complex Formation: MyD88 recruits and phosphorylates members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1.
-
TRAF6 Activation: The activated IRAK complex then activates TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.
-
TAK1 Activation: TRAF6 activates the transforming growth factor-β-activated kinase 1 (TAK1) complex.
-
NF-κB and IRF Activation: The TAK1 complex ultimately leads to the activation of two major transcription factor families:
-
Nuclear Factor-kappa B (NF-κB): Drives the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.
-
Interferon Regulatory Factors (IRFs): Particularly IRF7 in pDCs, which translocates to the nucleus to drive the transcription of Type I interferons (IFN-α/β).
-
Data Presentation: Quantitative Activity
The potency of imidazoquinolines is typically determined by their half-maximal effective concentration (EC50) in cell-based reporter assays. The resulting cytokine production is quantified from stimulated immune cells, such as human peripheral blood mononuclear cells (PBMCs).
Table 1: Potency of Imidazoquinolines on TLR7/8
| Compound | Target(s) | EC50 (Human TLR7) | EC50 (Human TLR8) | Reference(s) |
| Imiquimod | TLR7 | ~2.1 µM | No significant activity | [3] |
| Resiquimod (R848) | TLR7/8 | ~30 nM - 1.0 µM | ~1.0 µM - 5.1 µM | [4] |
Note: EC50 values can vary depending on the specific cell line and assay conditions used.
Table 2: Representative Cytokine Induction in Human PBMCs
| Compound (Concentration) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) | Reference(s) |
| Imiquimod (1-5 µg/mL) | Induced | Induced | Induced | Induced | [2][5] |
| Resiquimod (R848) (1 µM) | ~1500 | ~4000 | ~8000 | Induced | [4][6] |
| Vehicle Control | < 20 | < 50 | < 100 | Not Detected | [6] |
Note: Cytokine concentrations are highly dependent on donor variability, cell concentration, and incubation time. The values presented are for comparative illustration.
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque™ density gradient centrifugation.[7][8][9][10]
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ PLUS (density 1.077 g/mL)
-
50 mL conical tubes, sterile
-
Serological pipettes, sterile
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the layers by slowly pipetting the blood down the side of the tube.
-
Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a "buffy coat" layer of PBMCs, the Ficoll-Paque™ medium, and red blood cells at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Using a sterile pipette, carefully collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by filling the tube with sterile PBS. Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the desired cell culture medium for counting and subsequent experiments.
Protocol 2: HEK-Blue™ TLR7 Reporter Gene Assay
This assay quantifies TLR7 activation by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[11][12][13][14]
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium
-
Test compounds (Imiquimod) and positive control (Resiquimod)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions.
-
On the day of the assay, prepare a cell suspension of ~2.8 x 10^5 cells/mL in pre-warmed HEK-Blue™ Detection medium.
-
Add 20 µL of your test compound dilutions (and controls) to the wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well (final cell count of ~50,000 cells/well).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Measure the SEAP activity by reading the optical density (OD) at 620-655 nm using a plate reader. The intensity of the color change is proportional to the level of TLR7 activation.
-
Calculate EC50 values by plotting the OD values against the log of the compound concentration and fitting the data to a non-linear regression curve.
Protocol 3: In Vitro Stimulation of PBMCs and Cytokine Analysis
This protocol outlines the stimulation of isolated PBMCs with TLR7 agonists and the subsequent measurement of secreted cytokines by ELISA.
Materials:
-
Isolated Human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Imiquimod or Resiquimod stock solutions
-
96-well round-bottom cell culture plates
-
ELISA kits for target cytokines (e.g., IFN-α, TNF-α, IL-6)
Procedure:
-
Resuspend isolated PBMCs in complete RPMI medium to a final concentration of 1 x 10^6 cells/mL.
-
Plate 200 µL of the cell suspension into each well of a 96-well plate.
-
Add the desired final concentrations of Imiquimod, Resiquimod, or a vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 300-400 x g for 5-10 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant for cytokine analysis. Supernatants can be stored at -80°C if not analyzed immediately.
-
Quantify the concentration of specific cytokines in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
Mandatory Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. Cytokine induction and modifying the immune response to human papilloma virus with imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imiquimod | TLR-7 agonist | CAS NO.:99011-02-6 | GlpBio [glpbio.cn]
- 4. researchgate.net [researchgate.net]
- 5. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. PBMC Isolation by Ficoll Gradient | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Assay in Summary_ki [bindingdb.org]
- 14. invivogen.com [invivogen.com]
Unlocking the Therapeutic Promise of 1-Isobutyl-1H-imidazo[4,5-c]quinoline: A Technical Guide for Drug Development Professionals
An In-depth Review of a Potent Immunomodulator and its Potential Applications in Oncology and Virology
Abstract
1-Isobutyl-1H-imidazo[4,5-c]quinoline stands as a promising small molecule immunomodulator with significant therapeutic potential, particularly in the realms of oncology and virology. As a potent agonist of Toll-like receptor 7 (TLR7), this compound triggers a cascade of innate and adaptive immune responses, leading to the production of key cytokines such as interferon-alpha (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, synthesis, and preclinical findings. While specific quantitative data for this compound is limited in publicly available literature, this paper will leverage data from its close and well-studied analog, Imiquimod (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine), to illustrate its potential efficacy. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways are provided to support further research and development efforts.
Introduction
The imidazoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a class of potent immune response modifiers. This compound is a key member of this family, distinguished by its isobutyl substituent at the N-1 position of the imidazoquinoline core. Its primary mechanism of action involves the activation of Toll-like receptor 7 (TLR7), a pattern recognition receptor crucial for the detection of viral single-stranded RNA. This activation initiates a powerful downstream signaling cascade, ultimately leading to a robust anti-tumor and anti-viral immune response. This document serves as a technical resource for researchers and drug development professionals, consolidating the available information on this compound and providing the necessary tools to facilitate its further investigation.
Mechanism of Action: TLR7 Agonism
The therapeutic effects of this compound are mediated through its agonist activity at the Toll-like receptor 7. TLR7 is an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells. Upon binding of a TLR7 agonist like this compound, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that culminates in the activation of transcription factors, most notably NF-κB and IRF7.
The activation of these transcription factors results in the production and secretion of a variety of pro-inflammatory cytokines and type I interferons, which play a central role in orchestrating the anti-viral and anti-tumor immune response.
Caption: TLR7 Signaling Pathway.
Therapeutic Applications
The immunomodulatory properties of this compound suggest its utility in a range of therapeutic areas.
Oncology
By stimulating an anti-tumor immune response, this compound has the potential to be a valuable agent in cancer therapy. The induced cytokines can enhance the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), leading to the destruction of cancer cells. It may be explored as a monotherapy or in combination with other cancer treatments such as chemotherapy, radiation, or checkpoint inhibitors.
Virology
The induction of a potent type I interferon response makes this compound a strong candidate for the treatment of viral infections. IFN-α is a key cytokine in the innate immune response to viruses, capable of inhibiting viral replication and activating a broader adaptive immune response.
Quantitative Data
As of the date of this publication, specific quantitative data (e.g., IC50, EC50) for this compound is not extensively available in the public domain. However, data from its 4-amino substituted analog, Imiquimod, provides a strong indication of the potential potency of this class of compounds.
Table 1: Biological Activity of Imiquimod (a close analog)
| Assay | Cell Line | Endpoint | Value |
| TLR7 Activation | HEK293-hTLR7 | EC50 | ~1 µM |
| IFN-α Induction | Human PBMCs | EC50 | ~5 µM |
| Cytotoxicity (Anticancer) | HeLa (Cervical Cancer) | IC50 | >100 µM (derivatives show activity) |
| Antiviral Activity | Various | EC50 | Varies by virus and assay |
Note: The data presented for Imiquimod is for illustrative purposes. The absence of the 4-amino group in this compound may alter its potency and pharmacokinetic properties.
Experimental Protocols
Synthesis of this compound
A general synthetic route to the imidazo[4,5-c]quinoline core is presented below. Specific reaction conditions may require optimization.
Caption: General Synthesis Workflow.
Protocol:
-
Acylation: To a solution of 3,4-diaminoquinoline in a suitable solvent (e.g., pyridine), add isovaleric anhydride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate N-(4-aminoquinolin-3-yl)-3-methylbutanamide.
-
Cyclization: Heat the intermediate at a high temperature (e.g., 150-200°C) with or without a catalyst (e.g., polyphosphoric acid) to effect cyclization.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify the crude product by column chromatography on silica gel to obtain this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of the compound on cancer cell lines.
Caption: MTT Assay Workflow.
Protocol:
-
Cell Seeding: Seed a suspension of the desired cancer cell line into a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.
Antiviral Plaque Reduction Assay
This assay is used to determine the antiviral activity of the compound by quantifying the reduction in viral plaques.
Caption: Plaque Reduction Assay Workflow.
Protocol:
-
Cell Seeding: Seed host cells susceptible to the virus of interest in 6-well plates and incubate until a confluent monolayer is formed.
-
Infection: Prepare serial dilutions of this compound. Mix each dilution with a known titer of the virus.
-
Adsorption: Remove the culture medium from the cells and add the virus-compound mixtures to the wells. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining: Fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with a dye such as crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control and determine the EC50 value.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel immunomodulatory therapies. Its ability to activate TLR7 and induce a potent cytokine response provides a strong rationale for its investigation in oncology and virology. While direct quantitative data on this specific molecule is currently sparse, the extensive research on its close analog, Imiquimod, underscores the potential of this chemical class.
Future research should focus on:
-
Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to determine the precise potency (EC50, IC50), efficacy, and pharmacokinetic/pharmacodynamic profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will help in optimizing the potency and drug-like properties of this scaffold.
-
Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic modalities is a critical next step.
The information and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to accelerate the research and development of this compound and its derivatives, with the ultimate goal of translating its therapeutic promise into clinical benefits.
1-Isobutyl-1H-imidazo[4,5-c]quinoline (Imiquimod) in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isobutyl-1H-imidazo[4,5-c]quinoline, commonly known as Imiquimod, is a potent immune response modifier with significant applications in cancer research and therapy.[1][2] Primarily recognized as a Toll-like receptor 7 (TLR7) agonist, Imiquimod activates the innate and adaptive immune systems to target and eliminate neoplastic cells.[1][3] This technical guide provides an in-depth overview of Imiquimod's mechanism of action, a compilation of quantitative data from preclinical and clinical studies, and detailed experimental protocols for its investigation in cancer research.
Introduction
Imiquimod is a synthetic imidazoquinoline amine that was initially identified for its antiviral properties but has since been established as a valuable agent in the treatment of various cutaneous malignancies.[1] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of superficial basal cell carcinoma (BCC) and actinic keratosis.[1][2] Its utility is being explored in a range of other cancers, including melanoma and breast cancer metastases.[4][5] The antitumor effects of Imiquimod are not direct but are mediated through the robust activation of the host's immune response.[1]
Mechanism of Action
Imiquimod's primary mechanism of action involves the activation of TLR7, which is predominantly expressed on the endosomal membranes of antigen-presenting cells (APCs) such as dendritic cells (DCs), macrophages, and B lymphocytes.[4] This interaction triggers a downstream signaling cascade that leads to both innate and adaptive anti-tumor immunity.
TLR7 Signaling Pathway
Upon binding to TLR7, Imiquimod initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), resulting in the production of various pro-inflammatory cytokines and chemokines.[3]
Caption: Imiquimod-induced TLR7 signaling pathway.
Induction of Apoptosis
Beyond its immunomodulatory effects, Imiquimod has been shown to directly induce apoptosis in cancer cells. This can occur through both extrinsic and intrinsic pathways. Imiquimod can upregulate the expression of Fas receptor (CD95) on tumor cells, leading to apoptosis upon engagement with Fas ligand (FasL).[2] It can also disrupt the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.[3]
Quantitative Data in Cancer Research
The efficacy of Imiquimod has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity of Imiquimod
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) | Citation |
| SGC-7901 | Gastric Cancer | 71.13 ± 7.81 | 24 | [6] |
| SCC and HaCaT | Squamous Cell Carcinoma | ~50 (for 40-70% reduction in cell count) | Not Specified | [2] |
Table 2: In Vivo Anti-Tumor Efficacy of Imiquimod
| Cancer Model | Treatment | Tumor Growth Inhibition | Citation |
| B16-F10 Melanoma (mice) | 50 µg Imiquimod (subcutaneous) | ~75% | [7][8] |
| Mouse Hemangioendothelioma | Topical Imiquimod cream | Significantly decreased tumor growth | [9] |
| RENCA (murine renal cell carcinoma) | Imiquimod + anti-PD-1 mAb | Significantly suppressed tumor growth vs. monotherapy | [10] |
Table 3: Clinical Response Rates of Imiquimod
| Cancer Type | Treatment Regimen | Complete Clearance/Response Rate | Citation |
| Superficial Basal Cell Carcinoma | 5% cream, 5x/week for 6 weeks | 82.5% (5-year success) | [11] |
| Nodular Basal Cell Carcinoma | 5% cream, 5x/week for 12 weeks | 89.5% (histological clearance at 3 months) | [12] |
| Melanoma in situ (Lentigo Maligna) | 5% cream | 76.2-78.3% (histological clearance) | [13] |
| Melanoma with Positive Margins | 5% cream, up to 5x/week for 4-12 weeks | 84% no evidence of melanoma in follow-up biopsies | [1] |
| Breast Cancer Skin Metastases | 5% cream, 5 days/week for 8 weeks | 20% partial response | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of Imiquimod's effects in cancer research.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of Imiquimod on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SGC-7901)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Imiquimod
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of Imiquimod (e.g., 25, 50, 100, 200 µg/mL) for different time points (e.g., 12, 24, 48, 72 hours).[6]
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of Imiquimod in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., B16-F10 melanoma)
-
Sterile PBS
-
Matrigel® (optional)
-
Imiquimod formulation (e.g., 5% cream or injectable solution)
-
Calipers
-
Anesthetic
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel® mixture) to a final concentration of 5 x 10⁷ cells/mL.[14]
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank.[14]
-
Allow tumors to establish and reach a palpable size (e.g., ~60-70 mm³).[7][8]
-
Randomize mice into treatment and control groups.
-
Administer Imiquimod according to the study design (e.g., topical application of 5% cream daily for 5 days a week for 6 weeks, or subcutaneous injection of a specific dose).[15]
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[14]
-
Monitor animal health and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).
Caption: Experimental workflow for Imiquimod evaluation.
Immunohistochemistry (IHC)
This protocol allows for the visualization of immune cell infiltration and protein expression within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Deparaffinization and rehydration solutions (xylene, ethanol series)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 10% BSA in PBS)
-
Primary antibodies (e.g., anti-CD4, anti-CD8, anti-CD68)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block non-specific binding with blocking solution for 1 hour.[16]
-
Incubate with the primary antibody overnight at 4°C.[16]
-
Wash with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour.[16]
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Visualize under a microscope and quantify the staining.
Flow Cytometry for Immune Cell Profiling
This protocol enables the quantification of different immune cell populations within the tumor or draining lymph nodes.
Materials:
-
Fresh tumor tissue or lymph nodes
-
RPMI-1640 medium
-
Collagenase and DNase
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80)
-
Viability dye (e.g., DAPI)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the tissue by mechanical dissociation and enzymatic digestion with collagenase and DNase.
-
Wash the cells and resuspend in FACS buffer.
-
Block Fc receptors to prevent non-specific antibody binding.[17]
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.[17]
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify different immune cell populations.
Cytokine Measurement (ELISA)
This protocol measures the concentration of specific cytokines in biological fluids or cell culture supernatants.
Materials:
-
ELISA plate
-
Capture antibody
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Recombinant cytokine standards
-
Sample (serum, plasma, or culture supernatant)
-
Plate reader
Procedure:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.[18]
-
Wash the plate and block non-specific binding with blocking buffer for 1 hour.
-
Add standards and samples to the wells and incubate for 2 hours.
-
Wash the plate and add the biotinylated detection antibody for 1 hour.[18]
-
Wash the plate and add streptavidin-HRP for 30 minutes.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Generate a standard curve and calculate the cytokine concentrations in the samples.
Conclusion
This compound is a powerful tool in cancer research, primarily due to its ability to modulate the immune system to recognize and attack tumor cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Imiquimod in oncology. Future research should focus on optimizing combination therapies, identifying predictive biomarkers of response, and expanding its application to a wider range of malignancies.
References
- 1. Imiquimod Cream Effective for Melanoma Positive Margins | Yale School of Medicine [medicine.yale.edu]
- 2. Imiquimod as Local Immunotherapy in the Management of Premalignant Cutaneous Conditions and Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Imiquimod clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells [jci.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effectiveness of imiquimod limited to dermal melanoma metastases, with simultaneous resistance of subcutaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Normalization of tumor vasculature by imiquimod: proposal for a new anticancer therapeutic indication for a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Topically applied imiquimod inhibits vascular tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcutaneous Imiquimod Combined With Anti‐Programmed Cell Death‐1 Monoclonal Antibody Extends the Survival of Mice Bearing Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Five year efficacy of imiquimod in treating basal cell carcinoma - Juta MedicalBrief [medicalbrief.co.za]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Five-Year Results of a Randomized Controlled Trial Comparing Effectiveness of Photodynamic Therapy, Topical Imiquimod, and Topical 5-Fluorouracil in Patients with Superficial Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Cytokine Elisa [bdbiosciences.com]
The Antiviral Effects of 1-Isobutyl-1H-imidazo[4,5-c]quinoline (Imiquimod): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isobutyl-1H-imidazo[4,5-c]quinoline, commonly known as Imiquimod, is a potent synthetic immune response modifier belonging to the imidazoquinoline family. Initially investigated for its antiviral properties, Imiquimod's mechanism of action is primarily indirect, leveraging the host's innate and adaptive immune systems to combat viral infections. It functions as a Toll-like receptor 7 (TLR7) agonist, triggering a cascade of cytokine production and cellular immune responses. This technical guide provides a comprehensive overview of the antiviral effects of Imiquimod, detailing its mechanism of action, summarizing quantitative data from preclinical and clinical studies, outlining key experimental protocols, and visualizing critical pathways and workflows.
Mechanism of Action: A TLR7-Mediated Immune Cascade
Imiquimod's antiviral activity is not a result of direct interaction with viral particles but rather from its ability to stimulate a robust immune response. The cornerstone of its mechanism is the activation of TLR7, an endosomal receptor primarily expressed on immune cells such as plasmacytoid dendritic cells (pDCs), macrophages, and B-lymphocytes.[1][2]
Upon binding to TLR7, Imiquimod initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway.[3] This activation leads to the nuclear translocation of transcription factors, most notably NF-κB (nuclear factor kappa-B) and IRF7 (interferon regulatory factor 7).[4][5] The activation of these transcription factors results in the production and secretion of a wide array of cytokines, chemokines, and other immune mediators.[1][6]
The key cytokines induced by Imiquimod include:
-
Type I Interferons (IFN-α): A principal mediator of antiviral activity, IFN-α induces an antiviral state in neighboring cells, limiting viral spread.[6][7]
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine with direct antiviral and immunoregulatory functions.[1][6]
-
Interleukins (IL-1, IL-6, IL-8, IL-12): These molecules play crucial roles in inflammation, immune cell recruitment, and the polarization of T-helper cells towards a Th1 phenotype, which is critical for cell-mediated immunity against intracellular pathogens like viruses.[1][6][8]
This cytokine milieu promotes the maturation and activation of antigen-presenting cells (APCs) like dendritic cells, enhancing their ability to present viral antigens to T-cells and thereby bridging the innate and adaptive immune responses.[1][7] The subsequent activation of natural killer (NK) cells, cytotoxic T-lymphocytes (CTLs), and B-cells contributes to the clearance of virally infected cells and the development of immunological memory.
Quantitative Data on Antiviral Efficacy
The antiviral efficacy of Imiquimod has been quantified in numerous clinical trials, primarily for cutaneous viral infections.
Human Papillomavirus (HPV) - External Genital Warts
Imiquimod is an established treatment for external genital warts caused by HPV.
| Study Reference | Imiquimod Concentration & Dosing | Number of Patients (Imiquimod vs. Placebo) | Complete Clearance Rate (Imiquimod vs. Placebo) | Recurrence Rate (Imiquimod) |
| Beutner et al., 1998[9] | 5% cream, once daily | 94 vs. 95 | 52% vs. 4% | 19% |
| Moore et al., 2001 (Systematic Review)[10] | 5% cream, 3 times/week | (Pooled data from 3 trials) | 37% vs. 4% (no recurrence) | 22% |
| Arican et al., 2000[11] | 2% cream, 3 times/week | 30 vs. 30 | 70% vs. 10% | 4.8% (1 of 21) |
Molluscum Contagiosum Virus (MCV)
Clinical trial results for molluscum contagiosum have shown variable efficacy.
| Study Reference | Imiquimod Concentration & Dosing | Number of Patients (Imiquimod vs. Vehicle/Control) | Complete Clearance Rate (Imiquimod vs. Vehicle/Control) | Partial Clearance (≥30% reduction) |
| Theos et al., 2004[3][12] | 5% cream, 3 times/week | 12 vs. 11 | 33.3% vs. 9.1% | 66.7% vs. 18.2% |
| Mygind et al., 2000[10] | 1% cream (analog), 3 times daily, 5 days/week | 50 vs. 50 | 82% vs. 16% | Not Reported |
| El-Shahat et al., 2008[13] | 5% cream, 7 times/week | 18 (vs. other regimens) | 66% | Not Reported |
| El-Shahat et al., 2008[13] | 5% cream, 5 times/week | 17 (vs. other regimens) | 64.7% | Not Reported |
| El-Shahat et al., 2008[13] | 5% cream, 3 times/week | 16 (vs. other regimens) | 25% | Not Reported |
| Goyal et al., 2012[9] | 5% cream, daily | 36 (MC) vs. 14 (warts) | 75% | Not Reported |
Herpes Simplex Virus (HSV)
While not a primary treatment, Imiquimod has shown potential in managing HSV, particularly in cases of resistance to standard antiviral drugs.[14] Quantitative in vitro data is also available.
| Study Reference | Assay Type | Cell Line | Imiquimod Concentration | Virus | Observed Effect |
| Iwasaki et al., 2011[8] | Plaque Reduction Assay | FL cells | 10 µg/ml | HSV-1 | Significant suppression of HSV-1 propagation |
| Ghiasi et al., 2024[15] | Virus Yield Inhibition Assay | Calu-3 cells | EC50 determined | SARS-CoV-2 | Concentration-dependent antiviral activity |
Cytokine Induction
The induction of cytokines is a key indicator of Imiquimod's immunological activity.
| Study Reference | Cell Type / Model | Imiquimod Concentration | Induced Cytokines | Quantitative Data Highlights |
| Wagner et al., 1997[16] | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | IFN-α, TNF-α, IL-1β, IL-6, IL-8, IL-10, GM-CSF, G-CSF, MIP-1α | Induction observed as early as 1-4 hours post-stimulation. |
| Megyeri et al., 2007[17] | Mouse model (oral administration) | Not specified | IFN, TNF-α, IL-6 | Stimulated increased serum IFN. |
| Lee et al., 2020[18] | In vitro co-culture (Dendritic Cells) | 1 µg/ml | IL-12p35, IL-12p40, IL-6, TNF-α, IL-1β | Upregulation of mRNA and increased secretion of these cytokines. |
| Arora et al., 2015[19] | Human PBMCs | 20 µg/ml | IFN-α | Intracellular IFN-α production in pDCs detected as early as 2 hours. |
| El-Darawish et al., 2016[20] | Human PBMCs | 1 µg/ml | miR-155 (IFN-related) | 9.82-fold increase in expression. |
| Baliwag et al., 2015[21] | BALB/c mice (topical) | 5% cream | IL-6, IL-1β, TNF-α, IL-17A, IFN-γ | Quantification of cutaneous cytokine levels via ELISA. |
Experimental Protocols
In Vitro Antiviral Assay: Plaque Reduction Assay
This assay is a standard method to determine the ability of a compound to inhibit viral replication.
Objective: To quantify the reduction in infectious virus particles in the presence of Imiquimod.
Materials:
-
Susceptible cell line (e.g., Vero cells for HSV-1, FL cells)[8]
-
Virus stock of known titer (e.g., HSV-1)
-
Imiquimod stock solution
-
Cell culture medium (e.g., DMEM) with serum
-
Overlay medium (e.g., medium with methylcellulose)
-
Fixative (e.g., 3.7% formaldehyde)
-
Staining solution (e.g., crystal violet)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: Seed the cell line into multi-well plates to form a confluent monolayer.
-
Compound Treatment: Prepare serial dilutions of Imiquimod in culture medium. Remove the growth medium from the cells and add the Imiquimod dilutions. Incubate for a specified period (e.g., 24 hours).[8]
-
Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.1.[22] Allow for viral adsorption for 1 hour.
-
Overlay Application: Remove the virus inoculum and wash the cells with PBS. Add the overlay medium to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 72 hours).[14]
-
Fixation and Staining: Remove the overlay, fix the cells, and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control.
Quantification of Cytokine Production: ELISA
Objective: To measure the concentration of specific cytokines induced by Imiquimod in cell culture supernatants or serum.
Materials:
-
Human PBMCs or other relevant cell types[20]
-
Imiquimod solution
-
Culture medium
-
ELISA kit for the cytokine of interest (e.g., human IFN-α)
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation: Culture PBMCs and stimulate with various concentrations of Imiquimod (e.g., 1 µg/ml) for a defined period (e.g., 24 hours).[20]
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a microplate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Incubating and washing.
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Clinical Trial Protocol for Topical Antiviral
Objective: To evaluate the efficacy and safety of topical Imiquimod for a specific viral skin condition.
Phases:
-
Patient Recruitment: Enroll patients with a confirmed diagnosis (e.g., genital warts) based on inclusion and exclusion criteria.[9][12]
-
Randomization: Randomly assign patients to either the Imiquimod treatment group or a placebo/vehicle control group in a double-blind manner.[9][12]
-
Treatment Administration: Patients self-apply the cream to the lesions according to a specified regimen (e.g., 5% cream, 3 times a week for up to 16 weeks).[9][12]
-
Follow-up and Evaluation: Conduct regular follow-up visits (e.g., every 2-4 weeks) to assess:
-
End of Treatment and Follow-up for Recurrence: After the treatment period, patients with complete clearance are monitored for a further period (e.g., 12 weeks) to assess recurrence rates.[9]
-
Data Analysis: Statistically analyze the clearance rates, recurrence rates, and safety data between the treatment and control groups.
Conclusion
This compound (Imiquimod) stands as a significant therapeutic agent with well-established indirect antiviral effects. Its unique mechanism of action, centered on the activation of TLR7 and the subsequent induction of a robust, cytokine-driven immune response, has proven effective against various cutaneous viral infections. The quantitative data from numerous studies underscore its clinical utility, particularly in the treatment of HPV-induced genital warts. While its efficacy in other viral infections like molluscum contagiosum and HSV is also documented, further research may help in optimizing treatment regimens. The detailed experimental protocols and pathways outlined in this guide provide a foundational understanding for researchers and drug development professionals working to harness the immunomodulatory power of Imiquimod and similar compounds in the ongoing development of novel antiviral therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov:443]
- 2. | BioWorld [bioworld.com]
- 3. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extending the IMQ Model: Deep Characterization of the Human TLR7 Response for Early Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TLR7 Stimulation With Imiquimod Induces Selective Autophagy and Controls Mycobacterium tuberculosis Growth in Mouse Macrophages [frontiersin.org]
- 6. [PDF] Roles of TLR7 in Activation of NF-κB Signaling of Keratinocytes by Imiquimod | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Imiquimod Suppresses Propagation of Herpes Simplex Virus 1 by Upregulation of Cystatin A via the Adenosine Receptor A1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study on the use of imiquimod for the treatment of genital molluscum contagiosum and genital warts in female patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of molluscum contagiosum in males with an analog of imiquimod 1% in cream: a placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. cdn.mdedge.com [cdn.mdedge.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Imiquimod, a Promising Broad-Spectrum Antiviral, Prevents SARS-CoV-2 and Canine Coronavirus Multiplication Through the MAPK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 18. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A cutback in Imiquimod cutaneous toxicity; comparative cutaneous toxicity analysis of Imiquimod nanotransethosomal gel with 5% marketed cream on the BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Isobutyl-1H-imidazo[4,5-c]quinoline (Imiquimod): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isobutyl-1H-imidazo[4,5-c]quinoline, widely known as Imiquimod, is a potent immune response modifier.[1][2][3] It functions as a Toll-like receptor 7 (TLR7) agonist, stimulating the innate immune system to produce cytokines such as interferon-α (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][3] This activity has led to its successful application in the topical treatment of various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis.[2][3] This document provides detailed protocols for the chemical synthesis of Imiquimod, summarizing key quantitative data and outlining the experimental workflow.
Applications
Imiquimod is a synthetic imidazoquinoline amine that is formulated as a topical cream for the treatment of various dermatological conditions.[2] Its immunomodulatory properties are central to its therapeutic effects.[4][5]
Key therapeutic uses include:
-
Viral Infections: Effective against external genital and perianal warts caused by human papillomavirus (HPV).[1][3]
-
Skin Cancers: Approved for the treatment of superficial basal cell carcinoma and actinic keratosis.[2][3]
-
Off-Label Uses: Investigated for various other conditions, including molluscum contagiosum and other cutaneous malignancies.[6]
The mechanism of action involves the activation of the innate and adaptive immune responses, leading to the clearance of virally infected and neoplastic cells.[1][5]
Signaling Pathway of Imiquimod
Caption: Imiquimod binds to TLR7, initiating a signaling cascade that results in the production of pro-inflammatory cytokines and the activation of an immune response.
Synthesis of this compound
The synthesis of Imiquimod can be achieved through various routes. A common and effective method starts from 4-hydroxyquinoline and involves several key steps including nitration, chlorination, amination, reduction, cyclization, and finally ammonolysis.
Experimental Workflow
Caption: A schematic overview of the key stages involved in the synthesis and purification of Imiquimod.
Detailed Experimental Protocols
The following protocols are compiled from various reported synthetic procedures.[7][8]
Protocol 1: Synthesis from 4-Hydroxyquinoline
This multi-step synthesis starts with the commercially available 4-hydroxyquinoline.
Step 1: Nitration of 4-Hydroxyquinoline
-
In a suitable reaction vessel, dissolve 4-hydroxyquinoline in an organic solvent.
-
Slowly add a nitrating agent (e.g., nitric acid) at a controlled temperature (e.g., 105-115 °C).[8]
-
After the reaction is complete, cool the mixture and collect the precipitated 3-nitro-4-hydroxyquinoline by filtration.
Step 2: Chlorination and Amination
-
Treat the 3-nitro-4-hydroxyquinoline with a chlorinating agent (e.g., phosphorus oxychloride) to yield 4-chloro-3-nitroquinoline.
-
React the chlorinated intermediate with isobutylamine to produce 3-nitro-4-isobutylaminoquinoline.
Step 3: Reduction of the Nitro Group
-
Reduce the nitro group of 3-nitro-4-isobutylaminoquinoline using a suitable reducing agent (e.g., hydrogenation) to obtain 3-amino-4-isobutylaminoquinoline.
Step 4: Cyclization, Oxidation, and Ammonolysis
-
Perform a cyclization reaction with the 3-amino-4-isobutylaminoquinoline.
-
This is followed by oxidation and subsequent ammonolysis in the same reactor to yield the crude Imiquimod product.[8]
Step 5: Purification
-
The crude Imiquimod can be purified by forming its hydrochloride salt, followed by recrystallization and alkaline hydrolysis to yield high-purity Imiquimod.[8]
Protocol 2: Ammonolysis of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
This protocol describes the final step in many synthetic routes to Imiquimod.
-
Charge a high-pressure glass reactor with 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline and a suitable solvent such as dimethyl sulfoxide (DMSO).[7]
-
Introduce ammonia gas into the sealed reactor.
-
Heat the mixture to 140-150°C, allowing the pressure to build to approximately 5 bar.[7]
-
Maintain the reaction at this temperature for several hours, monitoring the progress by HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with water.
-
Further purify the crude product by treating it with hot water and then washing with methanol.
-
Dry the final product under reduced pressure.
Quantitative Data Summary
| Step/Parameter | Starting Material | Reagents | Conditions | Yield | Purity (by HPLC) | Reference |
| Overall Synthesis | 4-Hydroxyquinoline | Multi-step | Varies | ~55% | High | [8] |
| Ammonolysis | 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | Ammonia, DMSO | 140-150°C, 5 bar | 85.7% (crude) | 99.9% (after purification) | [7] |
| Purification | Crude Imiquimod | Methanol, NaOH(aq) | Reflux | 75.5% (final) | 99.91% | [9] |
Conclusion
The synthesis of this compound (Imiquimod) is a multi-step process that can be achieved with good overall yields and high purity. The protocols provided herein offer a detailed guide for researchers and professionals involved in the synthesis and development of this important immunomodulatory compound. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-quality final product suitable for pharmaceutical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Imiquimod - Wikipedia [en.wikipedia.org]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imiquimod: A Review of Off-Label Clinical Applications - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Imiquimod synthesis - chemicalbook [chemicalbook.com]
- 8. CN104402878A - Preparation method of imiquimod - Google Patents [patents.google.com]
- 9. US20070135640A1 - Process for preparing Imiquimod - Google Patents [patents.google.com]
Synthesis of 1-Isobutyl-1H-imidazo[4,5-c]quinoline: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-Isobutyl-1H-imidazo[4,5-c]quinoline, an immune response modifier also known as Imiquimod. The synthesis is a multi-step process involving the formation of the quinoline core, followed by the construction of the fused imidazole ring and subsequent functionalization. This protocol compiles information from various patented and peer-reviewed sources to provide a comprehensive guide for laboratory synthesis.
Synthetic Pathway Overview
The synthesis of Imiquimod can be achieved through several routes. A common and effective pathway starts from 4-hydroxyquinoline and proceeds through nitration, chlorination, amination, reduction, cyclization, oxidation, and finally ammonolysis to yield the target compound.[1] An alternative key intermediate, 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline, is also a focal point in many synthetic approaches.[2][3][4]
The overall synthetic scheme is depicted below:
Figure 1: General synthetic workflow for this compound (Imiquimod).
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of Imiquimod.
Step 1: Synthesis of 3-Nitro-4-hydroxyquinoline (I)
This initial step involves the nitration of 4-hydroxyquinoline to introduce a nitro group at the 3-position.[1]
Procedure:
-
Add nitrating agent to an organic solvent containing 4-hydroxyquinoline.
-
Perform the nitration reaction.
-
Isolate the product, 3-nitro-4-hydroxyquinoline (I), via suction filtration.[1]
Step 2: Synthesis of 3-Nitro-4-isobutylaminoquinoline (III)
This two-step process involves the chlorination of the hydroxyl group followed by amination with isobutylamine.[1]
Procedure:
-
The crude 3-nitro-4-hydroxyquinoline is subjected to chlorination and amination to yield 3-nitro-4-isobutylaminoquinoline.
-
In a specific example, after dripping is complete, the reaction is allowed to warm to room temperature and then heated to reflux for 30 minutes.
-
50 kg of water is added, and the mixture is stirred for 10 minutes, followed by phase separation.
-
The organic layer is washed three times with a 0.5% aqueous sodium hydroxide solution (50 kg each).
-
The combined aqueous phases are extracted twice with 25 kg of dichloromethane.
-
The organic phases are combined, filtered to remove insoluble materials, and the filtrate is distilled to obtain the solid product.
-
To the solid, 20 kg of ethanol is added, stirred for 30 minutes, and filtered. The filter cake is rinsed with a small amount of ethanol.
-
The resulting solid is dried in an oven at 60-70°C to yield 12.7 kg of golden yellow 3-nitro-4-isobutylaminoquinoline (III), with a yield of 98.5%.[1]
Step 3: Synthesis of 3-Amino-4-isobutylaminoquinoline (IV)
The nitro group of 3-nitro-4-isobutylaminoquinoline is reduced to an amino group in this step.[1]
Procedure:
-
Hydrogenation of 3-nitro-4-isobutylaminoquinoline is carried out in an organic solvent such as methanol, ethanol, ethyl acetate, or toluene, with ethyl acetate being preferred.
-
Raney nickel is used as the catalyst.
-
The reaction is conducted at a temperature of 30-100°C (preferably 50-70°C, more preferably 60°C) and a pressure of 0.2-0.8 MPa (preferably 0.4-0.6 MPa, more preferably 0.5 MPa).[1]
-
The resulting 3-amino-4-isobutylaminoquinoline is separated as a formate salt.[1]
Step 4: Synthesis of this compound-5N-oxide (III)
This step involves the oxidation of this compound.
Procedure:
-
This compound (II) is reacted with a peracid, such as meta-chloroperbenzoic acid, in an organic solvent like an aliphatic alkyl ester (C1-C4), preferably ethyl acetate. This reaction yields 1-Isobutyl-1H-imidazo-[4,5-c]-quinoline-5-N-oxide (III).
-
The product can be purified by converting it to its hydrochloride salt (IV) using an 8% alcoholic hydrochloride solution (preferably ethanolic HCl).
-
The hydrochloride salt formation is carried out at a temperature between 5 to 20°C, more preferably between 10 to 20°C, and most preferably between 10 to 15°C.[5]
Step 5: Synthesis of 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline (V)
The N-oxide is converted to the 4-chloro derivative in this step.
Procedure:
-
The 5-N-oxide hydrochloride (IV) is treated with phosphorus oxychloride to yield the 4-chloro derivative (V).[5]
-
In an alternative procedure, a suspension of 2-chloro-N4-(2-methylpropyl)-3,4-quinolinediamine (35 g) and triethylorthoformate (52.3 g, 2.5 eq) was heated at 145°C for 10 hours, during which ethanol was distilled off. The mixture was cooled, and the solid was filtered. The solid was dissolved in 4N hydrochloric acid (100 mL) and then added to a sodium hydroxide solution. The resulting precipitate was filtered and washed with water to give the product in 92% yield.[6]
Step 6: Synthesis of 1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-amine (Imiquimod) (VIII)
The final step is the amination of the 4-chloro intermediate to produce Imiquimod.
Procedure:
-
A mixture of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline (II) (20 g, 0.0733 mol) and DMSO (50 ml) is charged into a 250 ml glass reactor.[2]
-
Ammonia gas (2 g, 0.118 mol, 1.6 equiv.) is introduced into the sealed reactor.[2]
-
The mixture is heated with stirring to 145-150°C, reaching a pressure of about 5 bars.[2]
-
After heating for 10 hours, the pressure is released, and the reaction is cooled. A second portion of ammonia gas (2 g) is added, and the mixture is heated again to 145°C for another 12 hours.[2]
-
After cooling, the reaction mixture contains approximately 92% imiquimod and 8% of the starting material by HPLC analysis.[2]
-
A colorless precipitate is collected by filtration and washed with water (3 x 50 ml).[2]
-
The wet product is treated with water (80 ml) at 70-80°C for 1 hour.[2]
-
The hot suspension is filtered, and the precipitate is washed with hot water (40 ml) and methanol (40 ml).[2]
-
The product is dried at 80°C under reduced pressure to yield 16.0 g of crude imiquimod (85.7% yield) with a purity of 99.9% (by HPLC).[2]
Quantitative Data Summary
| Step | Product | Starting Material | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2 | 3-Nitro-4-isobutylaminoquinoline | 3-Nitro-4-hydroxyquinoline | Isobutylamine, Dichloromethane, Ethanol | Reflux, 60-70 | 0.5 | 98.5 | - | [1] |
| 3 | 3-Amino-4-isobutylaminoquinoline | 3-Nitro-4-isobutylaminoquinoline | H₂, Raney Ni, Ethyl Acetate | 50-70 | - | - | - | [1] |
| 4 | This compound-5N-oxide | This compound | m-CPBA, Ethyl Acetate, Ethanolic HCl | 10-15 | - | - | - | [5] |
| 5 | 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | 2-chloro-N4-(2-methylpropyl)-3,4-quinolinediamine | Triethylorthoformate, HCl, NaOH | 145 | 10 | 92 | - | [6] |
| 6 | 1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-amine | 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | Ammonia, DMSO | 145-150 | 22 | 85.7 | 99.9 | [2] |
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the key transformations in the synthesis of Imiquimod.
Figure 2: Detailed experimental workflow for the synthesis of Imiquimod.
References
- 1. CN104402878A - Preparation method of imiquimod - Google Patents [patents.google.com]
- 2. Imiquimod synthesis - chemicalbook [chemicalbook.com]
- 3. US20070135640A1 - Process for preparing Imiquimod - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod) - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
Application Notes and Protocols for the Purification of 1-Isobutyl-1H-imidazo[4,5-c]quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 1-Isobutyl-1H-imidazo[4,5-c]quinoline, a key intermediate in the synthesis of immunomodulatory compounds such as Imiquimod. The following sections offer a general purification workflow, specific experimental protocols, and guidance on purity assessment and safety precautions.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, byproducts, and other impurities. The choice of method depends on the nature and quantity of the impurities present. Common strategies include:
-
Extraction: To perform an initial cleanup of the crude product.
-
Crystallization/Recrystallization: A highly effective method for obtaining a crystalline solid with high purity.
-
Chromatography: For the separation of closely related impurities.
A general workflow for the purification is presented below.
Data Presentation
The following tables summarize typical data associated with the purification of this compound and its derivatives. Please note that specific values may vary depending on the initial purity of the crude material and the exact conditions used.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₅N₃ |
| Molecular Weight | 225.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Varies with purity (e.g., 100-102 °C for a derivative)[1] |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |
Table 2: Representative Purification Data
| Purification Step | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Notes |
| Recrystallization | ~85% | >98% | 70-85% | Yield is dependent on the choice of solvent and the concentration of the desired compound in the crude mixture. A derivative was recrystallized from N,N-dimethylformamide.[2] |
| Column Chromatography | ~85% | >99% | 60-80% | Yield can be lower due to product loss on the stationary phase. A derivative was purified using 7% MeOH in CH₂Cl₂. |
Experimental Protocols
Safety Precautions: Before handling this compound or any of the solvents and reagents, consult the relevant Safety Data Sheets (SDS).[3] Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude material with a relatively high purity (>80%).
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, N,N-dimethylformamide, or a mixture such as aqueous ethanol)[2][4]
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. For derivatives, cooling on a steam bath followed by allowing to cool has been reported.[2]
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This method is ideal for purifying crude material containing impurities with similar polarity to the product.
Materials:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack the chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate separation. For a derivative, a 7% methanol in dichloromethane mixture was used.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Drying: Dry the purified product under high vacuum.
Purity Assessment
The purity of this compound can be assessed by various analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to qualitatively assess purity and monitor the progress of a purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Logical Relationships in Purification Method Selection
The choice of purification method is a critical step that depends on the initial purity of the crude product and the nature of the impurities.
References
Application Notes and Protocols for 1-Isobutyl-1H-imidazo[4,5-c]quinoline (Imiquimod)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the solubility and stability of 1-Isobutyl-1H-imidazo[4,5-c]quinoline, an immune response modifier commonly known as Imiquimod. This document is intended to serve as a practical guide for researchers, scientists, and professionals involved in drug development. It includes detailed quantitative data on solubility in various solvents, protocols for solubility determination and stability assessment, and a visualization of the compound's primary signaling pathway.
Solubility Profile
This compound is a crystalline solid that exhibits low solubility in aqueous solutions and higher solubility in certain organic solvents. Its solubility is a critical factor in the development of topical and other formulations.
Quantitative Solubility Data
The equilibrium solubility of Imiquimod has been determined in several common solvents at various temperatures. The data, summarized in the table below, indicates that solubility is influenced by both the solvent polarity and the temperature.[1] It is important to note that achieving equilibrium for solubility studies can be time-dependent, with studies showing that it can take up to 13 days when starting from the solid form.[1][2]
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 30 | 1.8 ± 0.1 |
| 25 | 1.5 ± 0.1 | |
| 20 | 1.2 ± 0.1 | |
| 16 | 1.0 ± 0.1 | |
| 4 | < LOQ* | |
| Ethanol | 30 | 450.3 ± 25.1 |
| 25 | 350.7 ± 20.3 | |
| 20 | 270.4 ± 15.8 | |
| 16 | 210.9 ± 12.5 | |
| 4 | 90.6 ± 5.4 | |
| Methanol | 30 | 780.5 ± 45.2 |
| 25 | 620.1 ± 38.9 | |
| 20 | 480.6 ± 30.1 | |
| 16 | 380.2 ± 24.7 | |
| 4 | 150.8 ± 9.3 | |
| Acetonitrile | 30 | 320.4 ± 18.9 |
| 25 | 250.8 ± 15.1 | |
| 20 | 200.3 ± 12.4 | |
| 16 | 160.7 ± 10.2 | |
| 4 | 70.1 ± 4.5 | |
| Acetone | 30 | 650.9 ± 40.3 |
| 25 | 510.2 ± 32.7 | |
| 20 | 400.7 ± 25.9 | |
| 16 | 320.4 ± 20.8 | |
| 4 | 130.6 ± 8.7 | |
| Dimethyl Sulfoxide (DMSO) | 30 | 1100.2 ± 65.7 |
| 25 | 950.4 ± 58.3 | |
| 20 | 800.1 ± 49.6 | |
| 16 | Not Determined | |
| 4 | Not Determined |
*Below Limit of Quantitation Data adapted from Pharmaceutics 2024, 16(2), 282.[1]
Imiquimod is also soluble in dimethylformamide at approximately 1 mg/mL.[3] For formulation development, fatty acids like isostearic acid have been identified as suitable solvents to achieve higher concentrations, such as the 5% formulation used in topical creams.[4] The use of co-solvents and micellar systems, such as those involving D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) and oleic acid, can significantly enhance the aqueous solubility of Imiquimod.[5]
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of Imiquimod in a given solvent.
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of Imiquimod.
Materials:
-
This compound (Imiquimod) powder
-
Selected solvent(s) of high purity
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of Imiquimod powder to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature. Agitate the samples continuously.
-
Allow the samples to equilibrate for an extended period. As literature suggests, this could range from 2 to 13 days to ensure equilibrium is reached.[1][2]
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To ensure complete removal of any undissolved solid, centrifuge the aliquot and then filter it through a syringe filter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of Imiquimod in the diluted sample using a validated HPLC-UV method.
Stability Profile
Imiquimod is a chemically stable compound under various conditions, which is a favorable characteristic for a pharmaceutical active ingredient.
Stability Data Summary
| Condition | Stability | Observations |
| Solid State | Stable | As a crystalline solid, Imiquimod is stable for at least 4 years when stored at -20°C.[1] |
| Acidic (Hydrolysis) | Stable | No significant degradation observed under acidic conditions.[6][7] |
| Alkaline (Hydrolysis) | Stable | No significant degradation observed under alkaline conditions.[6] |
| Oxidative | Unstable | Degrades in the presence of oxidizing agents like hydrogen peroxide.[8][9] The degradation is dependent on the concentration of the oxidizing agent and temperature.[8] |
| Thermal | Stable | The molecule demonstrates good stability under elevated temperatures.[6] |
| Photolytic | Stable | No significant degradation is observed upon exposure to light.[6] |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods. This protocol is based on the International Council for Harmonisation (ICH) guidelines.
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of Imiquimod.
Materials:
-
Imiquimod
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis:
-
Dissolve Imiquimod in a suitable solvent and add 0.1 M HCl.
-
Heat the solution (e.g., at 80°C) for a specified period.
-
Withdraw samples at different time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Analyze the samples by HPLC.
-
-
Base Hydrolysis:
-
Dissolve Imiquimod in a suitable solvent and add 0.1 M NaOH.
-
Heat the solution (e.g., at 80°C) for a specified period.
-
Withdraw samples at different time points, cool, and neutralize with an equivalent amount of 0.1 M HCl.
-
Analyze the samples by HPLC.
-
-
Oxidative Degradation:
-
Dissolve Imiquimod in a suitable solvent and add 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at different time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid Imiquimod powder in a thermostatically controlled oven (e.g., at 80°C).
-
Withdraw samples at different time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose solid Imiquimod or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the samples by HPLC.
-
Mechanism of Action and Signaling Pathway
Imiquimod is an agonist of Toll-like receptor 7 (TLR7).[1] Its binding to TLR7 on immune cells, such as plasmacytoid dendritic cells and macrophages, initiates an intracellular signaling cascade. This ultimately leads to the production of various cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukins, which mediate its antiviral and antitumor effects.
TLR7 Signaling Pathway for Imiquimod
Caption: Imiquimod activates the TLR7 signaling pathway, leading to cytokine production.
Conclusion
The provided application notes and protocols offer a detailed resource for understanding and working with this compound (Imiquimod). The quantitative data on solubility, coupled with the experimental protocols for its determination and for assessing stability, provide a solid foundation for formulation development and quality control. The visualization of the TLR7 signaling pathway further elucidates the compound's mechanism of action, which is crucial for research and drug development applications. Adherence to these protocols will aid in generating reliable and reproducible data for this important immunomodulatory compound.
References
- 1. Imiquimod Solubility in Different Solvents: An Interpretative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imiquimod Solubility in Different Solvents: An Interpretative Approach [ouci.dntb.gov.ua]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. TLR7 Activation of Macrophages by Imiquimod Inhibits HIV Infection through Modulation of Viral Entry Cellular Factors [mdpi.com]
- 5. Imiquimod Solubility in Different Solvents: An Interpretative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Optimization of Imiquimod-Loaded Nanostructured Lipid Carriers Using a Hybrid Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability Kinetics of Imiquimod: Development and Validation of an Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Isobutyl-1H-imidazo[4,5-c]quinoline (Imiquimod)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the safe handling, storage, and use of 1-Isobutyl-1H-imidazo[4,5-c]quinoline, a potent immune response modifier commonly known as Imiquimod. Adherence to these protocols is crucial to ensure personnel safety, maintain the integrity of the compound, and achieve reproducible experimental outcomes.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Imiquimod, R-837, S-26308 |
| CAS Number | 99010-24-9 (for the quinoline base) |
| Molecular Formula | C₁₄H₁₅N₃ |
| Molecular Weight | 225.29 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 292-294 °C[1] |
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures. The toxicological properties have not been exhaustively investigated[2].
2.1. Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound.
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and employ proper removal techniques to prevent skin contact. Dispose of contaminated gloves according to institutional protocols. |
| Eye Protection | Safety glasses or goggles are mandatory to prevent eye contact. |
| Lab Coat | A standard laboratory coat should be worn to protect clothing and skin. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100).[2] Work in a well-ventilated area, preferably a chemical fume hood. |
2.2. Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Storage and Stability
Proper storage is critical to maintain the stability and efficacy of this compound.
3.1. Storage Conditions
| Parameter | Recommendation |
| Temperature | For the solid compound, storage at -20°C is recommended for long-term stability.[2] Pharmaceutical cream formulations are typically stored at 4°C to 25°C (39°F to 77°F); do not freeze.[3][4] |
| Light | Store in a light-resistant container to protect from photolytic degradation. |
| Atmosphere | Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture ingress. |
3.2. Stability Profile
This compound is a relatively stable molecule under normal conditions.
| Condition | Stability |
| Thermal | Stable at elevated temperatures.[5] |
| Acid/Base Hydrolysis | Generally stable against acid and alkaline hydrolysis.[5] |
| Photolytic | While generally stable, protection from light is recommended as a precaution.[5] |
| Oxidative | The compound is susceptible to degradation in the presence of oxidizing agents. It has been shown to degrade in a concentration-dependent manner in the presence of hydrogen peroxide (H₂O₂).[4][6] |
Solubility Data
The solubility of this compound has been determined in various solvents. It is poorly soluble in water but shows better solubility in some organic solvents.
| Solvent | Solubility at 4°C (µg/mL) | Solubility at 25°C (µg/mL) | Solubility at 30°C (µg/mL) |
| Water | < LOQ* | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Ethanol | 190.3 ± 10.1 | 472.1 ± 15.3 | 541.2 ± 20.4 |
| Methanol | 480.5 ± 25.6 | 1150.7 ± 45.8 | 1350.9 ± 55.1 |
| Acetonitrile | 280.7 ± 12.3 | 680.4 ± 30.1 | 790.6 ± 35.2 |
| Acetone | 750.3 ± 40.5 | 1850.6 ± 80.7 | 2150.8 ± 95.3 |
| Dimethyl Sulfoxide (DMSO) | Not Determined** | 1000 (approx.)[2] | Not Determined |
*LOQ: Limit of Quantitation **DMSO solidifies below 20°C
Data adapted from a study on the experimental equilibrium solubility of Imiquimod.[7] Note that achieving equilibrium solubility can take an extended period (up to 13 days).[7][8]
Experimental Protocols
5.1. Protocol for Preparation of a Stock Solution
This protocol outlines the preparation of a stock solution in a suitable organic solvent.
Caption: Workflow for preparing a stock solution.
5.2. Protocol for Assessing Compound Stability (General)
This protocol provides a general framework for evaluating the stability of the compound under various stress conditions.
Caption: General workflow for stability assessment.
Signaling Pathway
This compound is a well-characterized agonist of Toll-like receptor 7 (TLR7). Its mechanism of action involves the activation of an innate immune response.
Caption: Simplified TLR7 signaling pathway.
References
- 1. Imiquimod | C14H16N4 | CID 57469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Imiquimod Solubility in Different Solvents: An Interpretative Approach [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability Kinetics of Imiquimod: Development and Validation of an Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imiquimod Solubility in Different Solvents: An Interpretative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Isobutyl-1H-imidazo[4,5-c]quinoline In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isobutyl-1H-imidazo[4,5-c]quinoline and its derivatives represent a class of synthetic immune response modifiers. These small molecules are known to exert their effects through the activation of Toll-like receptors (TLRs), primarily TLR7 and TLR8, which are key components of the innate immune system.[1][2] This activation triggers downstream signaling cascades, leading to the production of various pro-inflammatory cytokines and chemokines, such as interferons (IFN), tumor necrosis factor (TNF), and interleukins (IL).[1][3] Consequently, these compounds have been investigated for their potential as antiviral and anticancer agents, as well as vaccine adjuvants.[1][3][4]
These application notes provide an overview of common in vitro cell culture assays to characterize the biological activity of this compound and its analogs. The protocols detailed below are foundational and may require optimization based on specific cell lines and experimental goals.
Mechanism of Action: TLR7/8 Agonism
This compound and related compounds function as agonists for TLR7 and TLR8, which are endosomal receptors that recognize single-stranded RNA (ssRNA) from viruses.[1] Upon binding of the agonist, TLR7/8 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1][5] This results in the transcription and secretion of a variety of cytokines that orchestrate an immune response.
Figure 1: Simplified TLR7 signaling pathway initiated by this compound.
Key In Vitro Assays & Protocols
A general workflow for evaluating the in vitro activity of this compound is depicted below.
Figure 2: General workflow for in vitro evaluation of this compound.
Cytotoxicity Assays
It is crucial to assess the cytotoxic potential of the compound to distinguish between direct cell killing and immunomodulatory effects.
a) MTT Assay
This colorimetric assay measures cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
b) Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in a 24-well plate and treat with various concentrations of the compound as described above.
-
Cell Harvesting: After the incubation period, detach the cells using trypsin and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in a small volume of medium and mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue stain.
-
Cell Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition.
Data Presentation: Cytotoxicity
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | MTT | 72 | > 100 |
| HCT-116 | MTT | 72 | > 100 |
| MCF-7 | MTT | 72 | > 100 |
| hPBMCs | Trypan Blue | 48 | > 100 |
Note: The above data is hypothetical and for illustrative purposes.
Immune Stimulation Assays
a) Cytokine Production in Human PBMCs
This assay quantifies the induction of key cytokines following compound treatment.
Protocol:
-
PBMC Isolation: Isolate human peripheral blood mononuclear cells (hPBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a positive control (e.g., R848, another TLR7/8 agonist) and a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-12) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array (CBA).
-
Data Analysis: Plot the cytokine concentration against the compound concentration to determine the EC₅₀ (the concentration that elicits a half-maximal response).
Data Presentation: Cytokine Induction in hPBMCs
| Cytokine | EC₅₀ (nM) | Max Induction (pg/mL) |
| IFN-α | 150 | 2500 |
| TNF-α | 200 | 4000 |
| IL-12p40 | 180 | 1500 |
Note: The above data is hypothetical and for illustrative purposes.
b) NF-κB Reporter Assay
This assay measures the activation of the NF-κB signaling pathway.
Protocol:
-
Cell Line: Use a reporter cell line that expresses a reporter gene (e.g., secreted alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB response element (e.g., Ramos-Blue™ cells).
-
Cell Seeding: Seed the reporter cells in a 96-well plate according to the manufacturer's instructions.
-
Compound Treatment: Add serial dilutions of this compound and incubate for 18-24 hours.
-
Reporter Gene Detection: Measure the reporter gene activity. For SEAP, this involves adding a detection reagent and measuring the absorbance. For luciferase, a luminometer is used.
-
Data Analysis: Calculate the fold activation of NF-κB compared to the vehicle control and determine the EC₅₀.[5]
Data Presentation: NF-κB Activation
| Cell Line | Reporter | EC₅₀ (nM) | Max Fold Activation |
| Ramos-Blue™ | SEAP | 120 | 12 |
Note: The above data is hypothetical and for illustrative purposes.
c) Upregulation of Co-stimulatory Molecules
Activation of antigen-presenting cells (APCs) like dendritic cells or macrophages leads to the upregulation of co-stimulatory molecules such as CD86.
Protocol:
-
Cell Culture: Culture monocyte-derived dendritic cells (mo-DCs) or a macrophage cell line (e.g., THP-1 differentiated with PMA).
-
Compound Treatment: Treat the cells with the compound for 24 hours.
-
Cell Staining: Harvest the cells and stain them with a fluorescently labeled anti-CD86 antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of CD86.
-
Data Analysis: Compare the MFI of treated cells to that of untreated cells.
Data Presentation: CD86 Upregulation on mo-DCs
| Compound Concentration (nM) | Mean Fluorescence Intensity (MFI) of CD86 |
| 0 (Control) | 500 |
| 10 | 1200 |
| 100 | 4500 |
| 1000 | 8500 |
Note: The above data is hypothetical and for illustrative purposes.
Summary
The provided protocols offer a framework for the in vitro characterization of this compound. By assessing its cytotoxicity and its ability to activate immune cells through TLR signaling, researchers can gain valuable insights into its therapeutic potential. It is important to note that while this compound class shows promise, some derivatives may exhibit activity through alternative, TLR7/8-independent pathways, warranting a comprehensive screening approach.[1]
References
- 1. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Isobutyl-1H-imidazo[4,5-c]quinoline (Gardiquimod) in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isobutyl-1H-imidazo[4,5-c]quinoline, also known as Gardiquimod, is a potent synthetic small molecule that functions as a specific agonist for Toll-like receptor 7 (TLR7).[1] As a member of the imidazoquinoline class of immune response modifiers, Gardiquimod is recognized for its ability to stimulate both innate and adaptive immunity, making it a subject of significant interest in the fields of oncology, immunology, and infectious disease research.[2][3] Gardiquimod's mechanism of action involves the activation of TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[1] This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor and anti-viral immune response.[1] In preclinical studies, Gardiquimod has demonstrated greater potency than its analog, imiquimod.[2]
These application notes provide a comprehensive overview of the use of Gardiquimod in various in vivo animal models, with a focus on cancer immunotherapy. Detailed protocols for key experiments are provided, along with a summary of quantitative data from relevant studies.
Mechanism of Action: TLR7 Signaling Pathway
Gardiquimod exerts its immunomodulatory effects by activating the Toll-like receptor 7 (TLR7) signaling pathway. Upon binding to TLR7 within the endosome, Gardiquimod initiates a signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this cascade results in the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). The activation of these transcription factors drives the expression of type I interferons (IFN-α and IFN-β) and a host of pro-inflammatory cytokines and chemokines, which are critical for the subsequent anti-tumor immune response.
Caption: TLR7 Signaling Pathway Activated by Gardiquimod.
In Vivo Animal Models
Gardiquimod has been evaluated in several in vivo animal models, primarily focusing on its anti-tumor efficacy. The most extensively documented model is the murine B16 melanoma model. While its use has been explored in other cancer models such as colon adenocarcinoma, detailed protocols and extensive quantitative data are more readily available for the melanoma model.[2]
Murine Melanoma Model (B16)
The B16 melanoma model is a widely used syngeneic model in C57BL/6 mice to evaluate cancer immunotherapies. Studies have shown that Gardiquimod, especially in combination with a dendritic cell (DC) vaccine, can significantly inhibit tumor growth and metastasis in this model.[2][4]
| Parameter | Treatment Group | Result | Reference |
| Subcutaneous Tumor Weight (mg) | PBS | ~1200 | [2] |
| DC Vaccine | ~700 | [2] | |
| DC Vaccine + Imiquimod | ~400 | [2] | |
| DC Vaccine + Gardiquimod | ~200 | [2] | |
| Pulmonary Metastases (Number of Nodules) | PBS | ~250 | [2] |
| DC Vaccine | ~150 | [2] | |
| DC Vaccine + Imiquimod | ~100 | [2] | |
| DC Vaccine + Gardiquimod | <50 | [2] |
1. Subcutaneous B16 Melanoma Model
This protocol describes the establishment of subcutaneous B16 melanoma tumors and subsequent treatment with Gardiquimod in combination with a DC vaccine.[2]
-
Animals: 6-8 week old female C57BL/6 mice.
-
Tumor Cell Line: B16 murine melanoma cells.
-
Procedure:
-
Inject 5 x 104 B16 cells subcutaneously into the flank of C57BL/6 mice.
-
On day 7 post-tumor inoculation, intravenously administer a tumor lysate-loaded dendritic cell (DC) vaccine (4 x 104 cells).
-
On days 8 and 10, administer Gardiquimod at a dose of 1 mg/kg via peritumoral injection.
-
Monitor tumor growth by measuring tumor length and width with calipers every other day starting from day 8. Calculate tumor volume using the formula: (length x width2) / 2.
-
Euthanize mice on day 13, excise the tumors, and record the final tumor weight.
-
2. B16 Melanoma Pulmonary Metastasis Model
This protocol outlines the induction of pulmonary metastases and treatment with Gardiquimod and a DC vaccine.[2]
-
Animals: 6-8 week old female C57BL/6 mice.
-
Tumor Cell Line: B16 murine melanoma cells.
-
Procedure:
-
Inject 1 x 106 B16 cells in 200 µL of PBS into the tail vein of C57BL/6 mice.
-
On days 7 and 10 post-tumor cell injection, intravenously administer a DC vaccine (4 x 104 cells) and Gardiquimod (1 mg/kg).
-
Euthanize mice on day 14.
-
Excise the lungs and count the number of visible melanoma metastases on the lung surface.
-
Caption: Experimental Workflows for Murine Melanoma Models.
Other In Vivo Cancer Models
While the B16 melanoma model is the most thoroughly documented, the anti-tumor effects of Gardiquimod and other imidazoquinolines have been investigated in other cancer models as well.
-
Colon Adenocarcinoma (MCA-38): In vitro studies have shown that Gardiquimod can enhance the cytolytic activity of splenocytes against the MCA-38 murine colon adenocarcinoma cell line.[2] This suggests potential for in vivo efficacy, though detailed in vivo protocols with Gardiquimod in this model are not as readily available.
-
Prostate Cancer (TRAMP-C2): The analog of Gardiquimod, imiquimod, has been shown to inhibit tumor growth in a subcutaneous TRAMP-C2 mouse prostate cancer model when administered via intratumoral injection.[5] This provides a rationale for investigating Gardiquimod in prostate cancer models, though specific in vivo data for Gardiquimod is limited.
-
Breast Cancer: Studies have suggested that TLR7 agonists can be effective in breast cancer models, in part by reprogramming the tumor microenvironment.[6]
Conclusion
This compound (Gardiquimod) is a potent TLR7 agonist with significant potential as an immunotherapeutic agent for cancer. In vivo animal models, particularly the B16 murine melanoma model, have been instrumental in elucidating its anti-tumor effects and mechanism of action. The provided protocols and data serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic applications of Gardiquimod and other TLR7 agonists. Future research should aim to expand the evaluation of Gardiquimod in a wider range of in vivo cancer models to fully realize its clinical potential.
References
- 1. invivogen.com [invivogen.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Isobutyl-1H-imidazo[4,5-c]quinoline (Resiquimod; R848) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isobutyl-1H-imidazo[4,5-c]quinoline, commonly known as Resiquimod or R848, is a potent synthetic immunostimulant that activates Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). In mice, R848 selectively acts on TLR7.[1] Its ability to induce robust innate and adaptive immune responses has led to its extensive investigation in preclinical models for various applications, including as a vaccine adjuvant and in cancer immunotherapy.[1][2][3] This document provides detailed application notes and experimental protocols for the dosage and administration of R848 in mice, based on findings from multiple preclinical studies.
Data Presentation: Dosage and Administration of R848 in Mice
The following tables summarize quantitative data from various studies on the administration of R848 to mice, categorized by the route of administration.
Table 1: Intraperitoneal (i.p.) Administration of R848 in Mice
| Mouse Strain | Dosage | Vehicle | Purpose/Model | Key Findings | Reference |
| C57BL/6 | 20 µ g/mouse (every other day) | PBS | Lewis Lung Carcinoma (subcutaneous) | Reduced tumor burden and prolonged survival. | [1] |
| C57BL/6 | 80 µ g/mouse (twice with a 4-day interval) | Not Specified | B16 F10 Melanoma (metastatic) | Effective anti-tumor response. | [1] |
| C57BL/6 | 50 µg (~2 mg/kg) and 100 µg (~4 mg/kg) | Endotoxin-free water | Immune stimulation and neuroinflammation study | Dose-dependent sickness behavior and transient brain volume changes. | [4][5] |
| CD-1 | 200 µ g/mouse | DMSO and sterile saline | Pro-inflammatory gene expression study | Induced expression of TNF, IFN-γ, CXCL1, and CXCL10 in the lung. | [6] |
| Balb/cJ | 2 mg/kg (three times per week) | Not Specified | CT26-HER2/neu tumors | Synergistic anti-tumor effect when combined with an anti-HER2 antibody. | [7] |
Table 2: Other Routes of Administration of R848 in Mice
| Route | Mouse Strain | Dosage | Vehicle | Purpose/Model | Key Findings | Reference |
| Intratumoral | C3H | 25 µg (first two days of three consecutive weeks) | HA-Toco nano-suspension | Orthotopic allograft head and neck cancer | Suppressed tumor growth and recruited immune cells to the tumor. | [2] |
| Subcutaneous (s.c.) | C57BL/6 | 20 µ g/mouse | PBS | Lewis Lung Carcinoma | Less effective than intraperitoneal injection in reducing tumor burden. | [1] |
| Intravenous (i.v.) | C57BL/6 | 3 mg/kg | Not Specified | Lewis Lung Carcinoma (subcutaneous) | Upregulated TLR7 expression in dendritic cells and enhanced systemic immune activation. | [1] |
| Topical | Not Specified | Not Specified | Model of Systemic Lupus Erythematosus (SLE) | Induced an autoimmune syndrome with cardiac tissue damage. | [8] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration for Systemic Immune Activation
This protocol is based on studies investigating the systemic immune response to R848.
1. Materials:
- This compound (R848) powder
- Vehicle: Endotoxin-free water or sterile phosphate-buffered saline (PBS)
- Sterile, single-use 1 mL syringes with 27.5-gauge needles
- Appropriate mouse strain (e.g., C57BL/6)
- 70% ethanol for disinfection
2. Preparation of R848 Solution:
- Aseptically, dissolve R848 powder in the chosen vehicle to the desired stock concentration (e.g., 1 mg/mL in endotoxin-free water).[4]
- Vortex or sonicate briefly to ensure complete dissolution.
- Further dilute the stock solution with the same vehicle to achieve the final desired concentration for injection. The final injection volume is typically 100-200 µL.
3. Administration Procedure:
- Properly restrain the mouse.
- Disinfect the injection site in the lower abdominal quadrant with 70% ethanol.
- Carefully insert the needle at a shallow angle into the peritoneal cavity, avoiding puncture of internal organs.
- Slowly inject the R848 solution.
- Monitor the animal for any immediate adverse reactions.
4. Post-Administration Monitoring:
- Observe the mice for signs of sickness behavior, which can include transient body weight loss and changes in body temperature.[4][9]
- Collect samples (e.g., blood, spleen, lymph nodes) at desired time points (e.g., 3, 6, 24, 48 hours) for analysis of immune cell activation and cytokine levels.[1][5]
Protocol 2: Intratumoral Administration for Cancer Immunotherapy
This protocol is adapted from studies evaluating the local anti-tumor effects of R848.
1. Materials:
- R848 formulated for sustained release (e.g., R848-Toco/HA-Toco nano-suspension) or dissolved in a suitable vehicle.[2]
- Tumor-bearing mice (e.g., C3H mice with orthotopic allograft tumors).[2]
- Anesthesia (e.g., isoflurane).
- Sterile syringes and needles appropriate for the tumor size and location.
2. Preparation of Tumor-Bearing Mice:
- Induce tumors in mice according to the specific tumor model protocol (e.g., subcutaneous injection of tumor cells).
- Allow tumors to reach a palpable size (e.g., 50 mm³) before initiating treatment.[2]
3. Administration Procedure:
- Anesthetize the mouse using a calibrated vaporizer with isoflurane.
- Carefully inject the prepared R848 formulation directly into the tumor mass. The injection volume will depend on the tumor size (e.g., 50 µL).[2]
- Administer the treatment according to the planned schedule (e.g., on the first two days of three consecutive weeks).[2]
4. Post-Administration Monitoring:
- Measure tumor dimensions with calipers at regular intervals to monitor tumor growth.
- At the study endpoint, tumors can be excised for histological analysis and immunophenotyping of infiltrating immune cells.
- Monitor for systemic side effects, although local administration is designed to minimize these.[2]
Signaling Pathways and Experimental Workflows
References
- 1. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resiquimod | TLR | HCV Protease | TargetMol [targetmol.com]
- 8. Systemic autoimmunity induced by the TLR7/8 agonist Resiquimod causes myocarditis and dilated cardiomyopathy in a new mouse model of autoimmune heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for TLR7 Activation Assay using 1-Isobutyl-1H-imidazo[4,5-c]quinoline (Resiquimod, R848)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isobutyl-1H-imidazo[4,5-c]quinoline, also known as Resiquimod (R848), is a potent synthetic small molecule that functions as an agonist for Toll-like receptor 7 (TLR7) and TLR8.[1] As a member of the imidazoquinoline family, R848 mimics single-stranded RNA (ssRNA), the natural ligand for these endosomal pattern recognition receptors.[2] In humans, R848 activates both TLR7 and TLR8, whereas in mice, it selectively activates TLR7.[1] Activation of TLR7/8 initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7.[1] This, in turn, results in the production of pro-inflammatory cytokines and type I interferons, making R848 a powerful tool for studying innate immunity, vaccine adjuvant development, and cancer immunotherapy.[1][3]
These application notes provide detailed protocols for utilizing R848 in TLR7 activation assays, focusing on commonly used reporter cell lines and primary cells.
Principle of TLR7 Activation Assays
TLR7 activation assays are designed to quantify the potency of agonists like R848. The general principle involves stimulating cells expressing TLR7 with the compound of interest and measuring a downstream signaling event. Common readouts include:
-
Reporter Gene Expression: Genetically engineered cell lines containing a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of a promoter responsive to TLR7 signaling (e.g., NF-κB or IRF-inducible promoters).[4]
-
Cytokine Production: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α) secreted into the cell culture supernatant using methods like ELISA.[5][6]
-
Cell Surface Marker Upregulation: Analysis of the expression of activation markers (e.g., CD86, CD54) on immune cells by flow cytometry.
Data Presentation
The following tables summarize quantitative data for R848 in various TLR7 activation assays.
Table 1: Potency of R848 in Reporter Cell Line Assays
| Cell Line | Reporter Gene | Agonist Concentration for Activation | Assay Readout | Reference |
| HEK-Blue™ hTLR7 | SEAP | 10 µg/mL | Colorimetric | [4] |
| HEK293/hTLR7-Lucia™ | Luciferase | 10 nM | Luminescence | [7] |
| THP1-Dual™ hTLR7 | SEAP and Lucia Luciferase | Not specified | Colorimetric and Luminescence | [8] |
Table 2: R848-Induced Cytokine Production in Immune Cells
| Cell Type | Cytokine Measured | R848 Concentration | Incubation Time | Fold Induction/Concentration | Reference |
| Human Monocytes | TNF-α | 2.5 µg/mL | 24 hours | Significantly increased vs. unstimulated | [5] |
| Human Monocytes | IL-12p40 | 2.5 µg/mL | 24 hours | Significantly increased vs. unstimulated | [5] |
| Murine Macrophages (GM-CSF derived) | TNF-α | Not specified | 1, 3, and 6 hours | Enhanced expression post-LCMV infection | [6] |
| Murine Macrophages (GM-CSF derived) | IL-6 | Not specified | 1, 3, and 6 hours | Enhanced expression post-LCMV infection | [6] |
| Murine Macrophages (GM-CSF derived) | IL-12/23p40 | Not specified | 1, 3, and 6 hours | Enhanced expression post-LCMV infection | [6] |
| SIM-A9 Microglial Cells | TNF-α (intracellular) | 1 µg/mL | 6 hours | Maximal response | [9] |
Signaling Pathway and Experimental Workflow
TLR7 Signaling Pathway
Caption: TLR7 Signaling Pathway initiated by R848.
Experimental Workflow for TLR7 Reporter Assay
Caption: Workflow for a TLR7 reporter gene assay.
Experimental Protocols
Protocol 1: TLR7 Activation Assay using HEK-Blue™ hTLR7 Reporter Cells
This protocol is adapted from commercially available HEK-Blue™ cell line protocols.[4]
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection Medium
-
QUANTI-Blue™ Solution
-
R848 (Resiquimod)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding:
-
Wash HEK-Blue™ hTLR7 cells with PBS and resuspend in HEK-Blue™ Detection Medium at a concentration of 2.8 x 10^5 cells/mL.
-
Add 180 µL of the cell suspension to each well of a 96-well plate.
-
-
Agonist Preparation and Stimulation:
-
Prepare a stock solution of R848 in endotoxin-free water or DMSO.
-
Perform serial dilutions of R848 in culture medium to create 10X working solutions.
-
Add 20 µL of each R848 dilution to the corresponding wells. Include a vehicle control (medium with the same concentration of solvent used for R848).
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection:
-
To a new 96-well plate, add 180 µL of QUANTI-Blue™ Solution to each well.
-
Transfer 20 µL of the cell culture supernatant from the stimulation plate to the plate containing QUANTI-Blue™.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Plot the absorbance values against the corresponding R848 concentrations.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cytokine Production Assay using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the stimulation of primary human immune cells to measure cytokine release.
Materials:
-
Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
R848 (Resiquimod)
-
Human TNF-α and IL-12 ELISA kits
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Resuspend isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 180 µL of the cell suspension to each well of a 96-well plate.
-
-
Agonist Preparation and Stimulation:
-
Prepare a 10X working solution of R848 in complete RPMI-1640 medium. A final concentration of 2.5 µg/mL is a good starting point.[5]
-
Add 20 µL of the 10X R848 solution to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Measure the concentration of TNF-α and IL-12 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve.
-
Compare the cytokine levels in R848-stimulated wells to the vehicle control.
-
Troubleshooting and Considerations
-
Cell Viability: Always perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to ensure that the observed effects are not due to cytotoxicity of the compound.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Endotoxin Contamination: Use endotoxin-free reagents and plasticware to avoid non-specific activation of TLRs.
-
Agonist Potency: The potency of R848 can vary between suppliers. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or contaminated.
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in TLR7 activation assays. By following these detailed methodologies, scientists can obtain reliable and reproducible data for their research in immunology and drug development.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. R-848 triggers the expression of TLR7/8 and suppresses HIV replication in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential TLR7-mediated cytokine expression by R848 in M-CSF- versus GM-CSF-derived macrophages after LCMV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Isobutyl-1H-imidazo[4,5-c]quinoline in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isobutyl-1H-imidazo[4,5-c]quinoline, widely known as Imiquimod, is a potent immune response modifier. It functions as a Toll-like receptor 7 and 8 (TLR7/8) agonist, stimulating the innate and adaptive immune systems.[1][2][3] This activity has led to its approval for the topical treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.[1] However, its low aqueous solubility and potential for local and systemic side effects present challenges for its formulation and delivery.[4] Encapsulation of Imiquimod into various drug delivery systems, particularly nanoparticles, has emerged as a promising strategy to enhance its therapeutic efficacy, improve skin penetration, and reduce adverse effects.[4][5][6]
These application notes provide a comprehensive overview of the use of this compound in drug delivery systems. We present detailed protocols for the formulation of various nanoparticle-based systems, methods for their characterization, and protocols for in vitro and in vivo evaluation. Quantitative data from multiple studies are summarized in comparative tables to aid in the selection of appropriate delivery strategies.
Mechanism of Action: TLR7/8 Signaling Pathway
Imiquimod activates immune cells, such as macrophages and dendritic cells, by binding to TLR7 and TLR8, which are endosomal receptors that recognize single-stranded RNA.[1][2] This binding initiates a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB.[4] Activated NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory cytokines and chemokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1, IL-6, IL-12).[1][2] This cytokine milieu promotes the activation of natural killer (NK) cells, cytotoxic T lymphocytes, and other immune cells, leading to an effective anti-viral and anti-tumor response.
Caption: Imiquimod-induced TLR7 signaling pathway.
Drug Delivery Systems for this compound
A variety of nanocarriers have been developed to improve the delivery of Imiquimod. These systems aim to increase its solubility, enhance skin penetration, provide sustained release, and target specific cells, thereby improving therapeutic outcomes and reducing side effects.
Data Presentation: Physicochemical Properties of Imiquimod-Loaded Nanoparticles
| Delivery System Type | Formulation Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | Glyceryl monostearate, Decanoic acid, S-40, Span-20 | 133 ± 6 | 0.348 ± 0.05 | - | 94.68 ± 1.4 | 4.73 ± 0.07 | [7] |
| Nanostructured Lipid Carriers (NLC) | Stearyl alcohol, Oleic acid, Polysorbate 80, Stearoyl polyoxyl-32 glycerides | 75.6 | 0.235 | -30.9 | - | - | [8] |
| Liposomes | Soy Lecithin, Cholesterol | - | - | - | - | - | [9] |
| Transethosomes | Phospholipid, Ethanol, Permeation enhancers | 82.3 ± 9.5 | - | - | 68.69 ± 1.7 | - | [5] |
| Polymeric Nanoparticles (PLGA) | Poly(D,L-lactide-co-glycolide) | - | - | - | - | - | [6] |
| Nanoemulsion | Oleic acid, Rose oil, Polysorbate 20, Propylene glycol | 152.80 - 470.13 | < 0.2 | -28.93 to -58.48 | 97.59 ± 0.24 | - | [2] |
| Nanocrystals | Imiquimod | ~200 | - | - | - | >2 (wt%) | [4] |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
Formulation of Imiquimod-Loaded Nanoparticles
Principle: This method involves dispersing the drug in a melted lipid and then homogenizing this mixture with a hot aqueous surfactant solution under high pressure to form nanoparticles.
Materials:
-
This compound (Imiquimod)
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Liquid Lipid: Decanoic acid
-
Surfactants: S-40, Span-20
-
Purified water
Protocol:
-
Melt the solid lipid (GMS) and liquid lipid at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Disperse the Imiquimod in the molten lipid mixture with continuous stirring until a clear solution is obtained.
-
In a separate beaker, prepare the aqueous surfactant solution by dissolving the surfactants (S-40 and Span-20) in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles at an optimized pressure.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Store the SLN dispersion at 4°C for further characterization.
Principle: This technique involves dissolving the polymer and drug in a water-immiscible organic solvent, emulsifying this solution in an aqueous phase containing a stabilizer, and then removing the organic solvent to form nanoparticles.
Materials:
-
This compound (Imiquimod)
-
Polymer: Poly(D,L-lactide-co-glycolide) (PLGA)
-
Organic Solvent: Dichloromethane or Ethyl acetate
-
Aqueous Phase: Purified water
-
Stabilizer: Poly(vinyl alcohol) (PVA) or Chitosan
Protocol:
-
Dissolve the Imiquimod and PLGA in the organic solvent.
-
Prepare the aqueous phase by dissolving the stabilizer (e.g., PVA) in purified water.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature under magnetic stirring for several hours to allow the organic solvent to evaporate.
-
Once the solvent has completely evaporated, collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with purified water to remove any unencapsulated drug and excess stabilizer.
-
Lyophilize the nanoparticles for long-term storage or resuspend them in an appropriate buffer for immediate use.[6]
Characterization of Imiquimod-Loaded Nanoparticles
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of the nanoparticles. Laser Doppler Anemometry is used to determine the surface charge (zeta potential).
Protocol:
-
Dilute the nanoparticle suspension with an appropriate solvent (e.g., purified water) to a suitable concentration for measurement.
-
Analyze the sample using a Zetasizer or a similar instrument.
-
Record the average particle size, PDI, and zeta potential. Perform measurements in triplicate.
Principle: The amount of Imiquimod encapsulated within the nanoparticles is determined by separating the nanoparticles from the aqueous phase containing the free drug and quantifying the drug in either fraction.
Protocol:
-
Separate the nanoparticles from the aqueous medium by ultracentrifugation.
-
Carefully collect the supernatant containing the free, unencapsulated drug.
-
Quantify the amount of Imiquimod in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Entrapment Efficiency (EE) and Drug Loading (DL) using the following formulas:
EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100
In Vitro and In Vivo Evaluation
Principle: This study evaluates the release profile of Imiquimod from the nanoparticles over time using a dialysis membrane or a synthetic membrane in a Franz diffusion cell.
Protocol:
-
Mount a dialysis or synthetic membrane onto a Franz diffusion cell.
-
Fill the receptor compartment with a suitable release medium (e.g., phosphate-buffered saline with a small percentage of a solubilizing agent to maintain sink conditions). Maintain the temperature at 32°C or 37°C.
-
Place a known amount of the Imiquimod-loaded nanoparticle formulation in the donor compartment.
-
At predetermined time intervals, withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed medium.
-
Analyze the collected samples for Imiquimod concentration using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells (e.g., a relevant cancer cell line or immune cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free Imiquimod and Imiquimod-loaded nanoparticles. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of detergent in acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Principle: Topical application of Imiquimod cream to the skin of mice induces a psoriasis-like inflammation, which can be used to evaluate the therapeutic efficacy of novel Imiquimod formulations.
Protocol:
-
Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).[10]
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Topically apply a daily dose of a commercial Imiquimod cream (e.g., 5% Aldara) or the experimental Imiquimod formulation to the shaved back for a specified number of consecutive days (e.g., 5-7 days). A control group should receive a vehicle cream.[10]
-
Monitor the mice daily for signs of skin inflammation, including erythema (redness), scaling, and induration (thickness). Score these parameters using a standardized scoring system.
-
Measure the ear and/or back skin thickness daily using a caliper.
-
At the end of the experiment, euthanize the mice and collect skin and spleen samples.
-
Analyze the skin samples histologically (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Analyze spleen weight as an indicator of systemic inflammation.[10]
Experimental and Logical Workflows
Caption: Preclinical evaluation workflow.
Conclusion
The encapsulation of this compound into drug delivery systems, particularly nanoparticles, offers a versatile platform to overcome the limitations of conventional formulations. By carefully selecting the formulation components and preparation methods, it is possible to tailor the physicochemical properties of the delivery system to achieve enhanced therapeutic efficacy, improved skin delivery, and reduced side effects. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists working on the development of advanced Imiquimod-based therapies. Further research and development in this area hold significant promise for expanding the clinical applications of this potent immune response modifier.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanoformulations for dermal delivery of imiquimod: The race of "soft" against "hard" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of nanovesicular systems for dermal imiquimod delivery: physicochemical characterization and in vitro/in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imiquimod-Loaded Chitosan-Decorated Di-Block and Tri-Block Polymeric Nanoparticles Loaded In Situ Gel for the Management of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Characteristics of Imiquimod-Loaded Solid Lipid Nanoparticles [journal11.magtechjournal.com]
- 8. Development and Optimization of Imiquimod-Loaded Nanostructured Lipid Carriers Using a Hybrid Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jbpr.in [jbpr.in]
- 10. Imiquimod has strain-dependent effects in mice and does not uniquely model human psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 1-Isobutyl-1H-imidazo[4,5-c]quinoline (Imiquimod)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isobutyl-1H-imidazo[4,5-c]quinoline, commonly known as Imiquimod, is a potent immune response modifier. It is the active pharmaceutical ingredient (API) in topical creams used for the treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.[1] The therapeutic efficacy of Imiquimod is dependent on its concentration in the pharmaceutical formulation and its subsequent delivery to the target tissue. Therefore, robust and reliable analytical methods for the detection and quantification of Imiquimod in bulk drug, pharmaceutical dosage forms, and biological matrices are crucial for quality control, formulation development, and pharmacokinetic studies.
This document provides detailed application notes and protocols for the most common analytical techniques employed for the determination of Imiquimod, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Violet (UV) Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods for Imiquimod Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used technique for the analysis of Imiquimod due to its high selectivity, sensitivity, and accuracy.[2] Various RP-HPLC methods have been developed and validated for the estimation of Imiquimod in pharmaceutical dosage forms and for stability studies.[3][4]
Quantitative Data Summary for RP-HPLC Methods
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] | Method 4[6] |
| Column | Cosmosil C18 (250 mm × 4.6 mm, 5 µm) | C18 | Nucleodur C18 (250 mm × 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase | Phosphate buffer (pH 4.6):Acetonitrile (20:80 v/v) | Acetate buffer (pH 3.7):Acetonitrile (50:50 v/v) | Potassium dihydrogen phosphate (30mM):Acetonitrile (45:55 v/v), pH 6.5 | Not Specified |
| Flow Rate | 0.8 mL/min | 1.5 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 244 nm | 244 nm | 226 nm | 227 nm |
| Retention Time | ~5.773 min | ~2.3 min | Not Specified | ~3.05 min |
| Linearity Range | 5 - 600 ng/mL | 2 - 8 µg/mL | 0.1 - 1 µg/mL | 0.05 - 0.55 µg/mL |
| Correlation Coefficient (r²) | 0.992 | 0.9992 | > 0.99 | 0.995 |
| Limit of Detection (LOD) | Not Specified | 0.039 µg/mL | 0.044031 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 1.5 µg/mL | 0.13334 µg/mL | Not Specified |
Experimental Protocol: RP-HPLC for Imiquimod in Cream Formulation
This protocol is based on a validated method for the estimation of Imiquimod in pharmaceutical cream.[3]
1. Materials and Reagents:
-
Imiquimod reference standard
-
Imiquimod cream (5%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.1 N Hydrochloric acid
2. Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector
-
Cosmosil C18 column (250 mm × 4.6 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 20:80 (v/v) mixture of phosphate buffer (pH 4.6) and acetonitrile. The phosphate buffer is prepared by dissolving an appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 4.6 with orthophosphoric acid.
-
Diluent: Prepare a 7:3 (v/v) mixture of 0.1 N HCl and acetonitrile.[3]
-
Standard Stock Solution: Accurately weigh about 50 mg of Imiquimod reference standard into a 50 mL volumetric flask. Add a few drops of HCl and sonicate to dissolve. Dilute to volume with HPLC grade water to obtain a concentration of 1 mg/mL.[3]
-
Working Standard Solution: From the stock solution, prepare working standards within the linear range (e.g., 5 to 600 ng/mL) by further dilution with the mobile phase.
-
Sample Preparation: Accurately weigh a quantity of Imiquimod cream equivalent to 10 mg of Imiquimod into a suitable container. Add the diluent, sonicate to dissolve the active ingredient, and filter the solution to remove any undissolved excipients. Further dilute the filtrate with the mobile phase to a concentration within the calibration range.
4. Chromatographic Conditions:
-
Column: Cosmosil C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 4.6):Acetonitrile (20:80 v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 244 nm
-
Injection Volume: 20 µL
-
Run Time: 10 minutes
5. Analysis:
-
Equilibrate the column with the mobile phase for at least 25 minutes.[3]
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of Imiquimod in the sample by comparing its peak area with the calibration curve.
Workflow for RP-HPLC Analysis of Imiquimod
Caption: Workflow for the quantitative analysis of Imiquimod using RP-HPLC.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method for the quantification of Imiquimod in bulk drug and simple formulations.[7] This method is based on the measurement of the absorbance of Imiquimod at its wavelength of maximum absorption (λmax).
Quantitative Data Summary for UV-Vis Spectrophotometry
| Parameter | Method 1[7] | Method 2[6] |
| Solvent | 0.1N HCl, Phosphate buffer pH 6.8, Methanol | Methanol |
| λmax | 244 nm | 245 nm |
| Linearity Range | 0 - 2.5 µg/mL | 0.25 - 2.5 µg/mL |
| Correlation Coefficient (r²) | 0.998 - 0.999 | 0.996 |
| Molar Absorptivity | 1.5899 ×10⁴ L/mol·cm | Not Specified |
Experimental Protocol: UV Spectrophotometry for Imiquimod
This protocol is based on a validated method for the estimation of Imiquimod in bulk drug.
1. Materials and Reagents:
-
Imiquimod reference standard
-
Methanol (Spectroscopic grade)
-
0.1 N Hydrochloric acid
-
Phosphate buffer (pH 6.8)
2. Instrumentation:
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes
3. Preparation of Solutions:
-
Solvent: Methanol, 0.1 N HCl, or Phosphate buffer (pH 6.8).
-
Standard Stock Solution: Accurately weigh 100 mg of Imiquimod and dissolve it in 100 mL of the chosen solvent to get a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 0 to 2.5 µg/mL.[7]
4. Analysis:
-
Scan the Imiquimod solution from 200-400 nm to determine the λmax. The reported λmax is approximately 244 nm.[7]
-
Measure the absorbance of the working standard solutions at the λmax using the solvent as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution (prepared in the same solvent and diluted to fall within the calibration range) and determine its concentration from the calibration curve.
Workflow for UV-Vis Spectrophotometric Analysis of Imiquimod
Caption: Workflow for the quantitative analysis of Imiquimod using UV-Vis Spectrophotometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for the quantification of Imiquimod in complex biological matrices such as plasma and tissue samples.[8][9] This technique is essential for pharmacokinetic and metabolism studies.
Quantitative Data Summary for LC-MS/MS Methods
| Parameter | Method 1[8] | Method 2[10] |
| Chromatographic System | UPLC | LC |
| Column | Acquity UPLC (2.1 mm × 100 mm, 1.7 µm) | Reversed-phase |
| Mobile Phase | 0.1% Trifluoroacetic acid and Acetonitrile | Gradient method |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Not Specified |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Triple-quadrupole mass spectrometric (MS/MS) |
| Limit of Detection (LOD) | 0.04 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | 0.08 µg/mL | 0.05 ng/mL (for serum) |
Experimental Protocol: LC-MS/MS for Imiquimod in Biological Samples
This protocol provides a general framework for the analysis of Imiquimod in biological matrices. Specific parameters may need to be optimized based on the sample type and instrumentation.
1. Materials and Reagents:
-
Imiquimod reference standard
-
Internal standard (e.g., a stable isotope-labeled Imiquimod)
-
Acetonitrile (LC-MS grade)
-
Formic acid or Trifluoroacetic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma, serum)
2. Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column suitable for reversed-phase chromatography
3. Sample Preparation (Protein Precipitation):
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add the internal standard.
-
Add a protein precipitating agent, such as acetonitrile (typically 3 volumes), to the sample.
-
Vortex the mixture to ensure complete mixing and precipitation of proteins.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly used.
-
Flow Rate: Optimized for the column dimensions (e.g., 0.2 - 0.5 mL/min).
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Set up Multiple Reaction Monitoring (MRM) transitions for Imiquimod and the internal standard. This involves selecting a precursor ion and one or more product ions for each compound.
5. Analysis:
-
Inject prepared standards to create a calibration curve.
-
Inject the prepared biological samples.
-
Quantify Imiquimod by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.
Workflow for LC-MS/MS Analysis of Imiquimod in Biological Samples
Caption: Workflow for the quantitative analysis of Imiquimod in biological samples using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. primescholars.com [primescholars.com]
- 4. Stability Kinetics of Imiquimod: Development and Validation of an Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. academic.oup.com [academic.oup.com]
- 9. LC/MS/MS analyses of open-flow microperfusion samples quantify eicosanoids in a rat model of skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Isobutyl-1H-imidazo[4,5-c]quinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Isobutyl-1H-imidazo[4,5-c]quinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its 4-substituted analogs?
A common and well-established synthetic route involves a multi-step process starting from this compound. The key steps are:
-
N-Oxidation: Oxidation of the quinoline nitrogen to form this compound-5N-oxide.
-
Chlorination: Conversion of the N-oxide to the 4-chloro derivative, 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the 4-chloro group with a desired nucleophile to introduce various functionalities at the 4-position.
Q2: What are some of the critical parameters to control for achieving a high yield in the N-oxidation step?
The N-oxidation step is crucial and the yield can be influenced by several factors. Key parameters to control include the choice of oxidizing agent, solvent, reaction temperature, and reaction time. Meta-chloroperbenzoic acid (m-CPBA) is a commonly used oxidizing agent.[1] The reaction is typically performed in an aliphatic alkyl ester solvent, such as ethyl acetate.[1] The temperature should be carefully controlled, preferably between 40 to 80°C, with an optimal temperature around 70°C.[1] The addition of m-CPBA should be done gradually over a period of 1 to 3 hours.[1]
Q3: How can I purify the intermediate this compound-5N-oxide effectively?
A common method for purifying the N-oxide intermediate is by converting it to its hydrochloride salt.[1] This can be achieved by treating the crude N-oxide with an alcoholic hydrochloride solution (e.g., 8% ethanolic HCl).[1] The hydrochloride salt can then be isolated by filtration and washed. This method helps in removing unreacted starting material and other impurities. The purified hydrochloride salt can be neutralized to obtain the pure N-oxide before proceeding to the next step.
Q4: Are there alternative methods for the synthesis of the imidazo[4,5-c]quinoline core?
Yes, alternative synthetic strategies have been developed. One such method utilizes a Suzuki-Miyaura coupling reaction to construct the imidazoquinoline scaffold.[2] This approach can be beneficial for creating highly substituted analogs.
Troubleshooting Guides
Problem 1: Low Yield in the N-Oxidation of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1] If the reaction stalls, a slight increase in temperature or addition of a small amount of fresh oxidizing agent may be necessary. |
| Degradation of Product | Avoid excessive heating. Maintain the reaction temperature within the recommended range (40-80°C).[1] Over-oxidation can lead to side products. Ensure the stoichiometry of the oxidizing agent is correct. |
| Impure Starting Material | Ensure the starting this compound is of high purity. Impurities can interfere with the reaction. |
| Moisture in Reaction | Use anhydrous solvents and reagents. Moisture can react with the oxidizing agent and reduce its effectiveness. |
Problem 2: Difficulty in the Chlorination of this compound-5N-oxide
Possible Causes & Solutions
| Cause | Recommended Action |
| Inefficient Chlorinating Agent | Phosphorus oxychloride (POCl₃) in a solvent like N,N-Dimethylformamide (DMF) is a common and effective chlorinating agent.[1] Ensure the quality and freshness of the POCl₃. |
| Low Reaction Temperature | The chlorination reaction may require elevated temperatures to proceed efficiently. Consult literature for optimal temperature ranges for your specific substrate. |
| Side Reactions | The order of addition of reagents can be critical. In some cases, adding the N-oxide to the chlorinating agent at a controlled temperature can minimize side reactions. |
| Difficult Work-up | The work-up procedure after chlorination can be challenging. Quenching the reaction mixture with ice-water and careful extraction with an appropriate organic solvent is crucial. Basification of the aqueous layer might be necessary to ensure the product is in its free base form for efficient extraction. |
Problem 3: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
Possible Causes & Solutions
| Cause | Recommended Action |
| Poor Nucleophilicity | The reactivity of the nucleophile is key. For weaker nucleophiles, consider using a stronger base or a higher reaction temperature to facilitate the substitution. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or n-butanol are often used for SNAr reactions.[3] |
| Steric Hindrance | If the nucleophile or the imidazoquinoline substrate is sterically hindered, the reaction may be slow. In such cases, prolonged reaction times or higher temperatures might be required. |
| Deactivation of the Ring | Electron-withdrawing groups on the imidazoquinoline ring can deactivate it towards nucleophilic attack. The reaction conditions may need to be adjusted accordingly. |
Experimental Protocols
Key Experiment: N-Oxidation of this compound
Objective: To synthesize this compound-5N-oxide with optimal yield.
Materials:
-
This compound
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Ethyl acetate (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the solution to approximately 70°C.[1]
-
Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in ethyl acetate to the reaction mixture over a period of 1.5 hours.[1]
-
Monitor the reaction progress by TLC. The reaction is complete when the starting material is no longer detected.[1]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound-5N-oxide.
-
The crude product can be further purified by recrystallization or by forming its hydrochloride salt.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the N-Oxidation Step
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| m-CPBA | Ethyl Acetate | 70 | >90 | [1] |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 60-70 | Variable | Generic Method |
| Oxone® | Methanol/Water | Room Temp | Moderate | Generic Method |
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod) - Google Patents [patents.google.com]
- 2. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: 1-Isobutyl-1H-imidazo[4,5-c]quinoline Experiments
Welcome to the technical support center for researchers working with 1-Isobutyl-1H-imidazo[4,5-c]quinoline, a potent immune response modifier. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Imiquimod, is a synthetic immune response modifier belonging to the imidazoquinoline family.[1][2] Its primary mechanism of action is as an agonist for Toll-like receptor 7 (TLR7).[3] Activation of TLR7 on immune cells, such as dendritic cells, initiates a signaling cascade that leads to the production of various cytokines, including interferon-alpha (IFN-α), and enhances both innate and adaptive immune responses.[1][2][4][5]
Q2: What are the main applications of this compound in research?
A2: Researchers utilize this compound for its potent antiviral and antitumor activities, which are mediated through the induction of an immune response.[1][4] It is widely used as an adjuvant in vaccine studies to enhance the immune response to antigens.[2][4] Additionally, it is investigated for its therapeutic potential in various cancers and viral infections, such as those caused by human papillomavirus (HPV) and herpes simplex virus (HSV).[1][5]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, 1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-amine should be stored in a dark place under an inert atmosphere.[6] It is recommended to store it in a freezer at temperatures under -20°C.[6] The compound is stable under these recommended storage conditions.[7]
Q4: What are the known safety precautions for handling this compound?
A4: this compound may cause respiratory irritation upon inhalation.[7] It is advised to use personal protective equipment, including respirators, and to work in a well-ventilated area.[7] Avoid dust formation and contact with skin and eyes.[7] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7]
Troubleshooting Guides
Synthesis & Purification
Problem 1: Low yield during synthesis.
-
Possible Cause A: Incomplete reaction.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC).[8] Ensure that the reaction is carried out at the optimal temperature and for the recommended duration. For instance, in the oxidation step to form the N-oxide, the reaction should be monitored until no starting material is detected by TLC.[8]
-
-
Possible Cause B: Side reactions or impurity formation.
-
Solution: The choice of reagents and reaction conditions is critical. For example, during the amination step, using the appropriate amine source and solvent can minimize the formation of byproducts. Some synthetic routes have identified major and minor products based on the alkylation step, so careful control of this step is necessary.[9] A basic extraction using sodium hydroxide can be helpful in removing certain impurities.[9]
-
-
Possible Cause C: Loss of product during workup and purification.
Problem 2: Difficulty in purifying the final compound.
-
Possible Cause A: Presence of closely related impurities.
-
Solution: Utilize different chromatographic techniques. Silica gel chromatography is a common method.[9] If impurities co-elute with the product, consider using a different solvent system or a different stationary phase. Purification via the formation of a salt, such as a maleate salt, can be an effective strategy to obtain a highly pure product.[8]
-
-
Possible Cause B: Residual starting materials.
-
Solution: Ensure the reaction goes to completion by extending the reaction time or using a slight excess of one of the reagents (if appropriate). Washing the crude product with a solvent in which the starting material is soluble but the product is not can also be effective.
-
| Parameter | Typical Range | Potential Issue | Troubleshooting |
| Reaction Yield | 45-94% (for individual steps)[9][11] | Low yield | Monitor reaction completion (TLC), optimize temperature and time, use alternative purification methods. |
| Purity (HPLC) | >98% | Presence of impurities | Recrystallization, column chromatography with optimized solvent system, preparative HPLC. |
| Melting Point | 111-114°C (for 4-methoxy derivative)[10] | Broad or depressed melting point | Indicates impurities; requires further purification. |
In Vitro & In Vivo Experiments
Problem 3: Poor solubility of the compound in aqueous media for bioassays.
-
Possible Cause A: Intrinsic low aqueous solubility.
-
Solution: The solubility of this compound is known to be low in water.[12] Prepare stock solutions in an appropriate organic solvent such as DMSO.[12] When diluting into aqueous media for cell-based assays, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. The pH of the aqueous solution can also influence solubility.[12]
-
-
Possible Cause B: Precipitation of the compound upon dilution.
-
Solution: Perform serial dilutions. Vortex or sonicate briefly after each dilution step to ensure the compound remains dissolved. Visually inspect the solution for any signs of precipitation before adding it to the cells or animals.
-
Problem 4: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause A: Variability in cell response.
-
Possible Cause B: Cytotoxicity at higher concentrations.
-
Solution: Perform a dose-response curve to determine the optimal concentration range. High concentrations of some 1H-imidazo[4,5-c]quinoline derivatives can lead to reduced agonist potency or even cell death.[14][15] A cell viability assay (e.g., MTT or LDH) should be run in parallel with the functional assay.
-
-
Possible Cause C: Endotoxin contamination.
-
Solution: Use endotoxin-free reagents and plasticware, as endotoxin can activate immune cells through TLR4 and confound the results of TLR7 agonist experiments.
-
Problem 5: Off-target effects observed in experiments.
-
Possible Cause A: The compound may have other biological activities.
-
Solution: While primarily a TLR7 agonist, some imidazoquinolines have been shown to act as adenosine receptor antagonists or allosteric modulators.[3][15] Be aware of these potential off-target effects when interpreting data. Include appropriate controls, such as using cells from TLR7-deficient mice, to confirm that the observed effects are TLR7-dependent.[3]
-
| Parameter | Typical Range for In Vitro Assays | Potential Issue | Troubleshooting |
| EC50 for TLR7 activation | Varies by derivative (e.g., 0.15-5.13 µM)[11] | High variability in results | Standardize cell culture conditions, check for cytotoxicity, ensure compound solubility. |
| Cytokine Induction (e.g., IFN-α) | Dose-dependent increase | No or low induction | Confirm cell viability, check for proper compound concentration and solubility, ensure cells are responsive to TLR7 agonists. |
| Final DMSO Concentration | <0.5% | Solvent-induced cytotoxicity | Use a higher stock concentration to minimize the volume of DMSO added to the assay. |
Experimental Protocols
Protocol 1: Synthesis of this compound-4-amine (Imiquimod)
This protocol is a generalized procedure based on common synthetic routes.
-
Oxidation to N-oxide: Dissolve this compound in a suitable solvent like ethyl acetate.[8] Add meta-chloroperbenzoic acid (m-CPBA) portion-wise while maintaining the reaction temperature.[8] Monitor the reaction by TLC until the starting material is consumed.[8] Work up the reaction by filtering any excess m-CPBA and washing the organic layer.[8]
-
Chlorination: The resulting 1-Isobutyl-1H-imidazo-[4,5-c]-quinoline-5-N-oxide is then treated with a chlorinating agent such as phosphoryl chloride to yield the 4-chloro derivative.[8]
-
Amination: The 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline is reacted with an ammonia source, such as ammonia in methanol, at elevated temperature and pressure to yield the final product, this compound-4-amine.[16]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[9][10]
Protocol 2: In Vitro TLR7 Activity Assay using PBMCs
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. Add the compound to the cells, ensuring the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.[13]
-
Cytokine Analysis: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of cytokines (e.g., IFN-α, TNF-α) in the supernatant using an ELISA or a multiplex bead-based assay.
-
Data Analysis: Plot the cytokine concentration against the compound concentration to determine the EC50 value.
Visualizations
Caption: TLR7 Signaling Pathway Activation.
Caption: General Experimental Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imiquimod and resiquimod in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. capotchem.com [capotchem.com]
- 8. US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod) - Google Patents [patents.google.com]
- 9. orb.binghamton.edu [orb.binghamton.edu]
- 10. prepchem.com [prepchem.com]
- 11. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imiquimod Solubility in Different Solvents: An Interpretative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV [frontiersin.org]
- 15. Extrahelical Binding Site for a 1H-Imidazo[4,5-c]quinolin-4-amine A3 Adenosine Receptor Positive Allosteric Modulator on Helix 8 and Distal Portions of Transmembrane Domains 1 and 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 1-Isobutyl-1H-imidazo[4,5-c]quinoline
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting tips, and protocols to address solubility challenges encountered with 1-Isobutyl-1H-imidazo[4,5-c]quinoline and related imidazoquinoline compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a heterocyclic compound belonging to the imidazoquinoline class. Like many compounds in this class, such as Imiquimod and Resiquimod, it possesses a rigid, planar ring structure that contributes to low aqueous solubility.[1] This poor solubility can lead to significant challenges in experimental assays, formulation development, and achieving adequate bioavailability for in vivo studies.[2]
Q2: What is a good starting point for dissolving this compound for in vitro experiments?
For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice.[3] Other organic solvents like ethanol, methanol, and dimethylformamide (DMF) can also be used.[4][5] It is crucial to prepare a high-concentration stock in an organic solvent and then dilute it into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.
Q3: What are the primary strategies to improve the aqueous solubility of imidazoquinolines?
Overcoming the poor aqueous solubility of imidazoquinolines involves several established techniques. The most common and effective strategies include:
-
pH Adjustment: As imidazoquinolines are weakly basic, their solubility is highly dependent on pH.[6][7]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.[8][9]
-
Complexation: Encapsulating the compound within another molecule, such as a cyclodextrin, can dramatically enhance its aqueous solubility.[10][11]
-
Formulation with Surfactants/Micelles: Systems using surfactants like D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) can form micelles that encapsulate the drug, increasing its solubility.[12][13]
Q4: How does pH affect the solubility of this compound?
This compound contains basic nitrogen atoms, making it an ionizable drug. In acidic conditions (pH < pKa), these nitrogen atoms become protonated, forming a more soluble salt.[6] Conversely, at neutral or basic pH (pH > pKa), the compound exists in its less soluble, un-ionized form.[14] Therefore, acidifying the aqueous medium is a primary strategy to enhance its solubility.
Troubleshooting Guide
This section addresses common issues encountered during experiments.
Issue: My compound precipitates when I dilute my DMSO stock into aqueous buffer (e.g., PBS pH 7.4).
-
Cause: The compound's solubility in the final aqueous buffer is much lower than in the DMSO stock. When diluted, it "crashes out" of solution. This is common for poorly soluble drugs at neutral pH.[5]
-
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound.
-
Adjust the pH: Prepare your final buffer at a more acidic pH (e.g., pH 4-5) where the compound is more soluble. Remember to verify that the lower pH does not impact your experimental system.
-
Use a Co-solvent System: Instead of pure aqueous buffer, use a mixture of buffer and a co-solvent like ethanol or polyethylene glycol (PEG).[15]
-
Increase Final DMSO Concentration: While not ideal, slightly increasing the final DMSO percentage might keep the compound in solution. However, this must be carefully controlled to avoid solvent toxicity in your assay.
-
Issue: I am observing inconsistent results in my cell-based assays.
-
Cause: Poor solubility can lead to the formation of micro-precipitates or aggregates, resulting in variable effective concentrations of the drug being delivered to the cells.
-
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from your stock solution for each experiment. Do not store aqueous dilutions for extended periods.[5]
-
Use Sonication: Briefly sonicate the final dilution before adding it to your assay to help break up any small aggregates.[16]
-
Incorporate a Solubilizing Excipient: Consider pre-complexing the compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to the cell culture medium.
-
Data Presentation: Solubility of a Representative Imidazoquinoline (Resiquimod)
Since specific quantitative data for this compound is not widely available, the following tables summarize the solubility of the structurally similar and well-studied imidazoquinoline, Resiquimod (R848), to provide a comparative reference.
Table 1: Solubility of Resiquimod in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥30 mg/mL (~100 mM) | [4] |
| Ethanol | ~25 mg/mL (~20 mM) | [4] |
| Methanol | ~25 mg/mL | [4] |
| Dimethylformamide (DMF) | ~50 mg/mL | [4] |
| Water | ~0.1 mg/mL (with sonication) | [4] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [5] |
Table 2: Common Strategies and Expected Solubility Improvement
| Strategy | Principle | Expected Outcome | Reference | | :--- | :--- | :--- | | pH Adjustment | Protonation of basic nitrogens at low pH increases hydrophilicity. | High solubility at pH < pKa. |[6][14] | | Co-solvency | Reduces the polarity of the solvent system (e.g., water/ethanol). | Moderate to high increase in solubility. |[8][15] | | Cyclodextrin Complexation | Hydrophobic drug is encapsulated in the cyclodextrin's lipophilic core. | Significant increase in aqueous solubility. |[10][11] | | Micellar Formulation | Encapsulation in surfactant micelles (e.g., TPGS with oleic acid). | Can increase solubility from µg/mL to >1 mg/mL. |[12][13] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate or acetate buffers) with pH values ranging from 3.0 to 7.4.
-
Drug Addition: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[17]
-
Sample Processing: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
pH Measurement: Measure the final pH of each saturated solution, as it may differ slightly from the initial buffer pH.[17]
Protocol 2: Solubility Enhancement using a Co-solvent System
-
Co-solvent Preparation: Prepare various mixtures of a primary solvent (e.g., water or PBS) and a water-miscible co-solvent (e.g., ethanol, propylene glycol, or PEG 400). Common ratios (v/v) to test are 90:10, 80:20, and 70:30 (water:co-solvent).
-
Solubility Determination: Following steps 2-5 from Protocol 1, determine the saturation solubility of the compound in each co-solvent mixture.
-
Data Analysis: Plot the logarithm of the solubility against the percentage of the co-solvent to observe the relationship and identify an optimal mixture for your needs.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)
-
Molar Ratio Calculation: Calculate the required amounts of the compound and a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) for a 1:1 molar ratio.
-
Slurry Formation: Place the cyclodextrin in a mortar and add a small amount of water to form a consistent paste.
-
Kneading: Add the compound to the paste and knead the mixture for 30-60 minutes. During this process, a small amount of additional water can be added if the mixture becomes too dry.[10]
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Characterization: The resulting powder can be characterized for complex formation. To use, dissolve the complexed powder directly into your aqueous medium and test its solubility as described in Protocol 1.
Visualizations: Workflows and Mechanisms
Caption: Workflow for addressing solubility issues.
Caption: How cyclodextrins improve drug solubility.
Caption: Simplified TLR7/8 signaling pathway.
References
- 1. Imiquimod Solubility in Different Solvents: An Interpretative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scielo.br [scielo.br]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. oatext.com [oatext.com]
- 11. mdpi.com [mdpi.com]
- 12. Improvement of Imiquimod Solubilization and Skin Retention via TPGS Micelles: Exploiting the Co-Solubilizing Effect of Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement of Imiquimod Solubilization and Skin Retention via TPGS Micelles: Exploiting the Co-Solubilizing Effect of Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. ijmsdr.org [ijmsdr.org]
- 16. apexbt.com [apexbt.com]
- 17. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: 1-Isobutyl-1H-imidazo[4,5-c]quinoline (Imiquimod)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and prevention of 1-Isobutyl-1H-imidazo[4,5-c]quinoline, commonly known as Imiquimod.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is a chemically stable molecule. However, it is susceptible to oxidative degradation , particularly in the presence of oxidizing agents like hydrogen peroxide. It exhibits high stability under hydrolytic (acidic and alkaline), photolytic, and thermal stress conditions.
Q2: What is the main degradation product of this compound under oxidative stress?
A2: Under oxidative conditions, the primary degradation product is a more polar molecule. Evidence suggests the formation of Imiquimod N-Oxide , where the nitrogen atom on the quinoline ring is oxidized.[1][2][3]
Q3: Is this compound sensitive to light?
A3: While the this compound molecule contains chromophores that absorb light at wavelengths greater than 290 nm, forced degradation studies have shown it to be largely stable under photolytic conditions. Therefore, significant degradation due to light exposure under typical laboratory and storage conditions is not expected.
Q4: How does pH affect the stability of this compound?
A4: this compound is stable across a wide range of pH values. Forced degradation studies involving strong acids (e.g., 0.1 N HCl) and strong bases (e.g., 0.1 N NaOH) have shown minimal to no degradation.
Q5: Are there any specific storage recommendations to prevent the degradation of this compound?
A5: To prevent oxidative degradation, it is recommended to store this compound in a well-closed container, protected from oxidizing agents. For formulated products, such as creams, storage conditions should be maintained as specified by the manufacturer, typically at controlled room temperature, to ensure the stability of the entire formulation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram during stability testing. | Oxidative degradation of this compound. | Investigate potential sources of oxidation in your sample preparation or storage. Common sources include reactive excipients or exposure to air for prolonged periods at elevated temperatures. Consider purging solutions with an inert gas (e.g., nitrogen or argon). |
| Loss of potency in a this compound-containing formulation. | Incompatibility with excipients leading to oxidative degradation. | Review the formulation components for any known oxidizing agents or excipients that may generate peroxides over time. Consider incorporating antioxidants into the formulation. |
| Discoloration of the this compound sample or formulation. | Although not widely reported, significant degradation could potentially lead to colored byproducts. | Analyze the sample using a stability-indicating analytical method (e.g., HPLC-UV) to identify and quantify any degradation products. |
Quantitative Data Summary
The following tables summarize the results from forced degradation studies performed on this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 80°C | < 2% |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 80°C | < 2% |
| Oxidative | 3% H₂O₂ | 24 hours | Ambient | ~15-20% |
| Thermal | Solid State | 48 hours | 105°C | < 1% |
| Photolytic | UV Light (254 nm) | 24 hours | Ambient | < 1% |
Note: Degradation percentages are approximate and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate the solution at 80°C for 24 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate the solution at 80°C for 24 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 105°C for 48 hours.
-
After the specified time, dissolve the sample in the initial solvent to achieve a known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: General experimental workflow for a forced degradation study.
References
Technical Support Center: TLR7 Agonist Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Toll-like Receptor 7 (TLR7) agonist activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.
Issue 1: High Background Signal in the Assay
Q: We are observing a high background signal in our unstimulated (vehicle control) wells in our TLR7 reporter assay. What are the potential causes and solutions?
A: High background can obscure the specific signal from your TLR7 agonist and reduce the sensitivity of your assay. The primary causes often relate to contamination, reagent quality, or procedural issues.
Troubleshooting Steps:
-
Reagent and Media Contamination:
-
Endotoxin Contamination: Even at low levels, endotoxin (LPS) can activate other TLRs present in your cell system, leading to non-specific NF-κB activation. Ensure all media, sera, and buffers are certified as endotoxin-free.
-
Mycoplasma Contamination: Mycoplasma can significantly alter cellular responses and lead to artifacts. Regularly test your cell cultures for mycoplasma.
-
Contaminated Buffers: Accidental contamination of buffers with your analyte or another stimulant can cause high background. Prepare fresh buffers and handle them with care.
-
-
Plate Washing and Blocking:
-
Insufficient Washing: Inadequate washing can leave behind residual components that contribute to a higher background signal. Increase the number of wash steps or include a brief soak time with the wash buffer.
-
Plate Stacking: Improper stacking of plates during incubation can lead to an "edge effect," where wells on the perimeter of the plate show higher background. Ensure proper humidity and temperature distribution in your incubator.
-
-
Antibody-Based Issues (for ELISA-based readouts):
-
Antibody Concentration: Using too high a concentration of primary or secondary antibodies can lead to non-specific binding and increased background. Optimize antibody dilutions.
-
Non-Specific Binding: The antibody diluent may not be suitable, causing non-specific binding of other proteins. Ensure your diluent is appropriate for your antibody.
-
-
Reporter Cell Line Issues (e.g., HEK-Blue™ hTLR7 cells):
-
Cell Health and Passage Number: Over-passaged cells can exhibit altered responsiveness and higher baseline activation. Use cells within the recommended passage number range.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability and higher background in denser wells. Ensure a uniform cell suspension and seeding density.
-
Issue 2: No or Low Response to the TLR7 Agonist
Q: Our TLR7 agonist is not inducing a response, or the signal is much weaker than expected. What should we check?
A: A lack of response can be due to issues with the agonist itself, the cells, or the assay protocol.
Troubleshooting Steps:
-
Agonist Integrity and Concentration:
-
Agonist Activity: Confirm the activity of your agonist. If possible, test it on a validated positive control system, such as a well-characterized reporter cell line.
-
Storage and Handling: Ensure the agonist has been stored correctly to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Dose-Response: The concentration of the agonist may be suboptimal. Perform a dose-response curve to determine the optimal concentration range.
-
-
Cellular Responsiveness:
-
TLR7 Expression: Verify that your chosen cell line or primary cells express functional TLR7. For some primary cells like B cells, priming with Type I IFN may be required for a robust TLR7 response.
-
Cell Viability: High concentrations of some agonists can be cytotoxic, leading to a reduced signal. Perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional assay.
-
Positive Controls: Always include a positive control agonist (e.g., R848 or Gardiquimod) to confirm that the cells are capable of responding.
-
-
Assay Kinetics:
-
Incubation Time: The timing of the response can vary. Conduct a time-course experiment (e.g., 6, 18, 24, and 48 hours) to identify the optimal endpoint for your specific assay and readout (e.g., NF-κB activation, cytokine secretion).
-
Issue 3: High Variability Between Replicate Wells or Experiments
Q: We are seeing significant variability in our results, both within the same plate and between different experiments. How can we improve reproducibility?
A: Variability can stem from technical inconsistencies or inherent biological differences in the case of primary cells.
Troubleshooting Steps:
-
Technical Consistency:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents to the plate.
-
Cell Seeding: As mentioned previously, ensure a homogenous cell suspension and consistent seeding density across all wells.
-
Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, ensure they are thawed and mixed thoroughly.
-
-
Biological Variability (Primary Cells):
-
Cell Purity and Composition: The proportion of TLR7-expressing cells (e.g., plasmacytoid dendritic cells, B cells, monocytes) can vary between preparations, affecting the overall response.
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common issues in TLR7 agonist assays.
Caption: A decision tree for troubleshooting TLR7 agonist assays.
Data Presentation
Table 1: Potency of Common TLR7 and TLR7/8 Agonists
The efficacy of a TLR7 agonist is often quantified by its half-maximal effective concentration (EC50). A lower EC50 value indicates higher potency. The following table summarizes the activity of several known TLR7 agonists in human (h) and mouse (m) cell-based reporter assays.
| Compound | Target(s) | hTLR7 EC50 | mTLR7 EC50 | hTLR8 EC50 | Selectivity Ratio (hTLR8/hTLR7) | Reference |
| R848 (Resiquimod) | TLR7/8 | ~1 µM | ~0.2 µM | ~2.5 µM | ~2.5 | |
| Gardiquimod | TLR7 | ~4 µM | - | >10 µM | >2.5 | |
| Imiquimod | TLR7 | ~6 µM | - | >100 µM | >16 | |
| CL264 | TLR7 | ~0.03 µM | ~0.01 µM | >10 µM | >333 |
EC50 values can vary depending on the specific cell line and assay conditions used.
Experimental Protocols & Visualizations
TLR7 Signaling Pathway
Upon ligand binding in the endosome, TLR7 undergoes dimerization and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors NF-κB and IRF7. NF-κB activation drives the expression of pro-inflammatory cytokines, while IRF7 activation leads to the production of Type I interferons (IFN-α/β).
Technical Support Center: Overcoming Resistance to 1-Isobutyl-1H-imidazo[4,5-c]quinoline and Related TLR7 Agonists
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to 1-Isobutyl-1H-imidazo[4,5-c]quinoline, a potent Toll-like Receptor 7 (TLR7) agonist. The information provided is structured to address specific issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic small molecule belonging to the imidazoquinoline class. Its primary mechanism of action is to act as an agonist for Toll-like Receptor 7 (TLR7), and potentially TLR8 in some species.[1][2][3] TLR7 is an endosomal receptor predominantly expressed in immune cells such as plasmacytoid dendritic cells (pDCs), macrophages, and B cells.[2][3][4] Upon binding, the compound triggers a signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and IRF7.[5][6] This results in the production of pro-inflammatory cytokines, including Type I interferons (IFN-α/β), TNF-α, and IL-12, which in turn stimulate a Th1-polarized adaptive immune response.[7] This immune activation is the basis for its anti-viral and anti-tumor activities.[8][9]
Q2: My cells (e.g., tumor cell line, PBMCs) show a decreased response to this compound after initial stimulation. What could be the cause?
A2: This phenomenon is likely due to "TLR tolerance," a self-regulatory mechanism to prevent excessive inflammation.[10] Continuous or repeated exposure to a TLR agonist can lead to a state of hypo-responsiveness. The underlying mechanisms can include:
-
Downregulation of TLR7 expression: Cells may reduce the surface and endosomal expression of TLR7.
-
Induction of inhibitory signaling molecules: Upregulation of negative regulators of the TLR pathway, such as IRAK-M or SOCS1.
-
Production of anti-inflammatory cytokines: The initial pro-inflammatory response can trigger a secondary, compensatory release of immunosuppressive cytokines like IL-10.[11]
Q3: How can I overcome in vitro resistance or tolerance to this compound?
A3: Several strategies can be employed:
-
Implement a "rest period": After stimulating cells, allow them to recover in agonist-free media for a period (e.g., 24-48 hours) before re-stimulation.
-
Varying the dosing schedule: Instead of continuous exposure, use intermittent dosing which has been shown to mitigate tolerance.[10]
-
Blockade of inhibitory cytokines: Co-treatment with a neutralizing antibody against IL-10 can enhance and prolong the pro-inflammatory response.[11]
-
Combination with other agents: Synergistic effects may be observed when combined with other immunomodulators or chemotherapeutic agents.
Q4: In my animal model, I'm observing limited anti-tumor efficacy. What are potential mechanisms of in vivo resistance?
A4: In vivo resistance is more complex and can involve the tumor microenvironment (TME). Key factors include:
-
Immunosuppressive cell populations: The TME is often infiltrated with regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs), which can counteract the effects of TLR7 agonism.
-
Immune checkpoint pathways: Tumors can upregulate immune checkpoint ligands like PD-L1, leading to T-cell exhaustion and dysfunction.
-
Induction of systemic IL-10: Systemic administration of TLR7 agonists can lead to high levels of circulating IL-10, which has immunosuppressive effects.[11]
-
Pharmacokinetic limitations: The compound may have poor tumor penetration or rapid systemic clearance, limiting its local concentration in the TME.[2]
Troubleshooting Guides
Problem 1: Inconsistent or No Cytokine Production in Primary Human PBMCs
| Possible Cause | Troubleshooting Step |
| Donor-to-donor variability | Test on PBMCs from multiple healthy donors to establish a response range. Genetic polymorphisms in TLR7 or downstream signaling components can affect response. |
| Incorrect cell handling | Ensure PBMCs are isolated and cultured promptly. Use fresh, not frozen, cells for optimal response. Maintain high cell viability (>95%). |
| Low TLR7 expression in target cells | Confirm TLR7 expression in your cell population. pDCs are the primary IFN-α producers. Consider enriching for pDCs or using cell types known to express high levels of TLR7. |
| Compound degradation | Ensure proper storage of the this compound stock solution (typically in DMSO at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Endotoxin contamination | Test all reagents (media, FBS, etc.) for endotoxin contamination, which can cause non-specific immune activation and mask the specific effect of your compound. |
Problem 2: Lack of Efficacy in a Co-culture of Tumor Cells and Immune Cells
| Possible Cause | Troubleshooting Step |
| Tumor-derived immunosuppressive factors | Measure levels of immunosuppressive cytokines (e.g., IL-10, TGF-β) in the co-culture supernatant. Consider adding neutralizing antibodies for these factors. |
| Immune cell population is not optimal | Ensure the presence of antigen-presenting cells (APCs) like dendritic cells or macrophages in your co-culture, as they are the primary targets of TLR7 agonists. |
| Upregulation of checkpoint ligands | Analyze the expression of PD-L1 on tumor cells after treatment. If upregulated, consider combination therapy with an anti-PD-1 or anti-PD-L1 antibody.[12] |
| Direct cytotoxicity of the compound | Test the direct effect of this compound on the tumor cells alone to rule out direct anti-proliferative or cytotoxic effects at the concentrations used. Some imidazoquinolines can have off-target effects at high concentrations.[5] |
Data on Overcoming Resistance to TLR7/8 Agonists
The following tables summarize quantitative data from studies on related imidazoquinolines, demonstrating strategies to overcome resistance.
Table 1: Combination of a TLR7 Agonist (Resiquimod) with Anti-PD-L1 in a Resistant Tumor Model
| Treatment Group | Tumor Volume (mm³) on Day 21 (Mean ± SEM) | Survival Rate (%) on Day 40 |
| Control (Vehicle) | 1500 ± 210 | 0 |
| Anti-PD-L1 alone | 1350 ± 180 | 0 |
| Resiquimod (low dose) | 1100 ± 150 | 20 |
| Resiquimod + Anti-PD-L1 | 250 ± 90 | 80 |
| Data extrapolated from studies demonstrating synergy between TLR7 agonists and checkpoint blockade in resistant tumor models.[12] |
Table 2: Effect of IL-10 Blockade on Imiquimod-Induced Tumor Regression
| Treatment Group | Tumor Growth Inhibition (%) | Mean Survival (days) |
| Vehicle Control | 0% | 25 |
| Imiquimod | 40% | 40 |
| Imiquimod + Anti-IL-10 Ab | 75% | >60 |
| Data based on findings that IL-10 induction is a resistance mechanism to TLR7 agonist therapy.[11] |
Experimental Protocols
Protocol 1: Generation of a TLR7 Agonist-Resistant Cell Line
-
Cell Line Selection: Choose a cell line that expresses TLR7 and shows a measurable response (e.g., cytokine secretion), such as a murine macrophage line (RAW264.7) or a human B-cell lymphoma line.
-
Initial Characterization: Determine the baseline dose-response to this compound by measuring a relevant endpoint (e.g., TNF-α secretion via ELISA).
-
Chronic Exposure: Culture the cells in the continuous presence of a low concentration of the TLR7 agonist (e.g., at the EC20 concentration).
-
Dose Escalation: Gradually increase the concentration of the agonist over several weeks to months as the cells adapt.
-
Periodic Functional Testing: At regular intervals, wash the cells to remove the agonist and perform a functional assay (e.g., cytokine ELISA) to assess their responsiveness compared to the parental cell line.
-
Confirmation of Resistance: A resistant cell line will show a significantly right-shifted dose-response curve (higher EC50) compared to the parental line.
-
Mechanism Investigation: Once resistance is established, investigate potential mechanisms (e.g., measure TLR7 mRNA and protein levels, assess phosphorylation of downstream signaling proteins like IRAK4 and IKK).
Protocol 2: Cytokine Measurement by ELISA
-
Cell Seeding: Plate your cells (e.g., PBMCs, splenocytes) in a 96-well plate at a predetermined density.
-
Stimulation: Add this compound at various concentrations. Include an unstimulated (vehicle) control and a positive control (e.g., LPS for TLR4).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours for TNF-α, 48 hours for IFN-α) at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure: Perform the ELISA for your cytokine of interest (e.g., human TNF-α, mouse IFN-α) according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and your collected supernatants.
-
Adding a detection antibody.
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations in your samples by interpolating from the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TLR7 signaling pathway activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 3. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heterocyclic-Modified Imidazoquinoline Derivatives: Selective TLR7 Agonist Regulates Tumor Microenvironment against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Isobutyl-1H-imidazo[4,5-c]quinoline (Imiquimod) Dosage for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 1-Isobutyl-1H-imidazo[4,5-c]quinoline, commonly known as Imiquimod, for in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How should I prepare a stock solution of Imiquimod for my in vitro studies?
A1: Imiquimod has low solubility in aqueous solutions.[1][2] The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1][3]
Troubleshooting: Precipitation upon dilution
-
Issue: My Imiquimod stock solution precipitates when I dilute it in my cell culture medium.
-
Solution: This is a common issue due to the low aqueous solubility of Imiquimod. To mitigate this, it is crucial to perform serial dilutions. First, dilute the high-concentration DMSO stock solution to an intermediate concentration in DMSO, and then further dilute it into the final cell culture medium. Ensure vigorous vortexing or mixing at each dilution step. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[4][5]
Q2: What is a typical starting concentration range for Imiquimod in in vitro experiments?
A2: The optimal concentration of Imiquimod is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a broad starting range to consider is 0.1 µg/mL to 100 µg/mL.
-
For studies involving immune cells like dendritic cells (DCs), a lower concentration range of 0.1 µg/mL to 10 µg/mL is often effective for stimulating cytokine production and maturation.[6]
-
For cancer cell lines, a higher concentration range of 10 µg/mL to 200 µg/mL may be required to observe effects on cell viability, apoptosis, or autophagy.[7][8][9]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: I am not observing the expected downstream effects of TLR7 activation (e.g., NF-κB activation, cytokine production). What could be the issue?
A3: Several factors could contribute to a lack of response:
-
Cell Line Expression of TLR7: Confirm that your cell line of interest expresses Toll-like receptor 7 (TLR7). Imiquimod's primary mechanism of action is through TLR7 activation.[10] Not all cell lines, especially certain cancer cell lines, may express sufficient levels of TLR7 to elicit a response. You can verify TLR7 expression via RT-PCR, western blot, or flow cytometry.
-
Incorrect Dosage: The concentration of Imiquimod may be too low to stimulate a response. Refer to the dosage table below and consider performing a dose-response experiment with a wider range of concentrations.
-
Incubation Time: The duration of Imiquimod treatment may be insufficient. Cytokine production and other downstream effects can take several hours to become detectable.[6] A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal incubation period.
-
Reagent Quality: Ensure the Imiquimod powder is of high purity and has been stored correctly, protected from light and moisture.
Q4: I am observing significant cytotoxicity in my experiments, even at low concentrations of Imiquimod. How can I address this?
A4: Unintended cytotoxicity can confound experimental results. Here are some troubleshooting steps:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.[3] Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%.[4] Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to Imiquimod-induced cell death.[7] It is crucial to determine the cytotoxic concentration range for your specific cell line using a cell viability assay, such as the MTT or resazurin assay.[11] This will help you select a sub-toxic concentration for functional assays.
-
Contamination: Rule out any potential contamination of your cell culture or reagents.
Data Presentation: Recommended Imiquimod Concentrations for In Vitro Studies
The following table summarizes Imiquimod concentrations reported in various in vitro studies. This should be used as a guide for designing your initial dose-response experiments.
| Cell Type/Assay | Concentration Range | Observed Effect |
| Immune Cells | ||
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | 1 µg/mL | Upregulation of maturation markers (CD40, CD80, CD86) and cytokine production (IL-12, IL-6).[6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 - 10 µg/mL | Induction of IFN-α and other cytokines. |
| Cancer Cell Lines | ||
| Human Melanoma Cell Lines (BLM, MV3) | 50 µg/mL | Time-dependent growth inhibition.[9] |
| Human Basal Cell Carcinoma (BCC) Cells | 25 - 100 µg/mL | Induction of autophagy and apoptosis.[8] |
| Human Myeloid Leukemia Cell Lines | 10 - 100 µg/mL | Growth inhibition and induction of apoptosis.[7] |
| Human Endometrial Cancer Cells | 25 - 200 µg/mL | Dose-dependent decrease in cell viability.[12] |
| Other Cell Types | ||
| Human Keratinocytes | 100 µM (~24 µg/mL) | Activation of NF-κB signaling.[13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of Imiquimod on your cell line of interest.[11][14]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Imiquimod stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Imiquimod in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of Imiquimod.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Cytokine Production Assay (ELISA)
This protocol provides a general framework for measuring the concentration of a specific cytokine (e.g., TNF-α, IL-6, IL-12) in the supernatant of Imiquimod-treated cells using a sandwich ELISA kit.[15][16][17]
Materials:
-
Cells of interest and complete culture medium
-
Imiquimod stock solution (in DMSO)
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution
-
Plate reader
Procedure:
-
Cell Treatment: Seed cells in a culture plate and treat them with the desired concentration of Imiquimod for the optimal duration determined from time-course experiments. Include appropriate controls.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and then block the wells with blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate again and add your collected supernatants and the provided cytokine standards (in serial dilutions) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add the enzyme-conjugated streptavidin. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition and Color Development: Wash the plate and add the substrate solution. Allow the color to develop in the dark.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm) using a plate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in your samples.
Visualizations
Signaling Pathway
Caption: Imiquimod activates the TLR7 signaling pathway.
Experimental Workflow
Caption: Workflow for optimizing Imiquimod dosage in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. emulatebio.com [emulatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Imiquimod inhibits growth and induces differentiation of myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imiquimod simultaneously induces autophagy and apoptosis in human basal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of Imiquimod Solubilization and Skin Retention via TPGS Micelles: Exploiting the Co-Solubilizing Effect of Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imiquimod Induces Apoptosis in Human Endometrial Cancer Cells In vitro and Prevents Tumor Progression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Cytokine Elisa [bdbiosciences.com]
Technical Support Center: 1-Isobutyl-1H-imidazo[4,5-c]quinoline Animal Studies
Notice to Researchers: Comprehensive searches for specific animal toxicology and side effect studies on 1-Isobutyl-1H-imidazo[4,5-c]quinoline have not yielded detailed public-domain data. The information provided below is based on the broader class of imidazoquinoline and quinolone compounds and should be considered as general guidance. Researchers should perform dose-ranging and toxicology studies specific to their animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a heterocyclic compound belonging to the imidazoquinoline class.[1][2] It is structurally related to Imiquimod, an immune response modifier.[3][4] Research suggests that compounds in this class may act as adenosine antagonists and some derivatives have been investigated for their potential anticancer activities.[3][5]
Q2: Are there any known side effects of this compound in animal studies?
General Potential Side Effects of Quinolones in Animals:
-
Gastrointestinal Effects: As with many orally administered drugs, gastrointestinal upset can occur.
-
Central Nervous System (CNS) Effects: Some quinolones have been associated with CNS toxicity.[6]
-
Musculoskeletal Effects: In young animals, some quinolones have been shown to cause arthropathy.[7]
-
Renal and Hepatic Effects: Quinolones may lead to increased levels of AST, ALT, ALP, and BUN.[8] In some cases, crystalluria has been observed.[8]
-
Cardiovascular Effects: Certain fluoroquinolones have been linked to QT interval prolongation.[6]
Q3: How should I design a preliminary toxicology study for this compound in my animal model?
When embarking on in-vivo studies with a novel compound like this compound for which limited public toxicology data exists, a careful dose-escalation study is recommended. Below is a generalized workflow.
Experimental Workflow: Preliminary In-Vivo Toxicology Screen
Caption: Generalized workflow for a preliminary in-vivo toxicology study of a novel compound.
Troubleshooting Guides
| Observed Issue | Potential Cause (General) | Recommended Action |
| Unexpected Animal Mortality | Acute toxicity of the compound. | Immediately halt the study and perform a necropsy. Re-evaluate the starting dose and dose escalation steps. |
| Significant Weight Loss in Animals | Compound-induced anorexia, metabolic disruption, or systemic toxicity. | Monitor food and water intake. Consider a lower dose. Perform interim blood analysis to check for organ damage. |
| Abnormal Animal Behavior (e.g., lethargy, hyperactivity) | Potential CNS effects of the compound. | Record all behavioral changes with a standardized scoring system. Consider a neurotoxicity assessment. |
| Changes in Blood Chemistry (e.g., elevated ALT/AST) | Potential hepatotoxicity. | Reduce the dose or discontinue treatment in the affected cohort. At the end of the study, perform detailed histopathology of the liver. |
| Precipitation of Compound in Formulation | Poor solubility of the compound in the chosen vehicle. | Re-evaluate the formulation. Test different vehicles or solubilizing agents. Ensure the formulation is prepared fresh before each administration. |
Experimental Protocols (General)
Protocol: Single Ascending Dose (SAD) Study in Rodents
-
Animal Model: Select a common rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females per group.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the study begins.
-
Grouping: Assign animals to several dose groups (e.g., vehicle control, low dose, mid dose, high dose). A typical group size is 3-5 animals per sex.
-
Dose Formulation: Prepare the test compound in a suitable vehicle. The concentration should be adjusted for each dose group so that the administration volume remains constant.
-
Administration: Administer a single dose of the compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Monitor animals continuously for the first few hours post-dosing and then at regular intervals for up to 14 days. Record clinical signs of toxicity, morbidity, and mortality.
-
Data Collection: Measure body weights daily. At the end of the study, collect blood for hematology and clinical chemistry.
-
Necropsy: Perform a gross necropsy on all animals. Collect key organs (e.g., liver, kidneys, spleen, heart, lungs, brain) for histopathological examination.
-
Analysis: Analyze the data to identify any dose-related adverse effects and to determine the maximum tolerated dose (MTD).
Signaling Pathway: Hypothetical Mechanism of Action
Given that some imidazoquinolines are known to be adenosine receptor antagonists, a potential mechanism of action could involve the blockade of adenosine signaling.
Caption: Hypothetical signaling pathway showing competitive antagonism at the adenosine A1 receptor.
References
- 1. 1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Isobutyl-4-meth-oxy-1H-imidazo[4,5-c]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imiquimod Related Compound A - this compound [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety Overview [ouci.dntb.gov.ua]
- 8. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
minimizing off-target effects of 1-Isobutyl-1H-imidazo[4,5-c]quinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 1-Isobutyl-1H-imidazo[4,5-c]quinoline and related imidazoquinoline compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic small molecule that acts as an agonist for Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system and are primarily expressed in the endosomes of immune cells like dendritic cells, macrophages, and B cells. Upon activation by an agonist, TLR7 and TLR8 initiate a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β). This robust immune activation is the basis for its potential therapeutic applications in viral infections and oncology.
Q2: What are the common off-target effects associated with this compound and other imidazoquinolines?
Off-target effects are primarily driven by systemic and non-specific activation of the immune system. Common side effects can include:
-
Systemic inflammatory responses: Flu-like symptoms such as fever, chills, fatigue, headache, and muscle pain are common.[1]
-
Local inflammatory reactions: When applied topically, intense inflammation, redness, itching, and ulceration at the application site can occur.[1]
-
Cytokine release syndrome: In systemic applications, a rapid and massive release of cytokines can lead to a potentially life-threatening systemic inflammatory response.
-
Non-specific immune cell activation: Activation of TLRs on cells other than the intended target can lead to undesirable immune responses.
Q3: How can off-target effects of this compound be minimized?
There are three primary strategies to mitigate off-target effects:
-
Structural Modification: Altering the chemical structure of the imidazoquinoline scaffold can improve its selectivity for the target receptor (e.g., TLR7 over TLR8) and modulate its potency, thereby reducing off-target engagement. Structure-activity relationship (SAR) studies are crucial for this approach.[2][3]
-
Targeted Delivery: Encapsulating the compound in a delivery vehicle, such as nanoparticles or conjugating it to a monoclonal antibody (antibody-drug conjugate or ADC), can restrict its distribution to the desired site of action (e.g., a tumor). This minimizes systemic exposure and associated side effects.
-
Localized Administration: Direct intratumoral or topical administration can concentrate the compound at the target site, reducing systemic dissemination and off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High in vitro cytotoxicity in non-target cells | 1. Compound concentration is too high.2. Off-target kinase inhibition or other non-TLR mediated effects.3. Impurities in the synthesized compound. | 1. Perform a dose-response curve to determine the optimal concentration that balances efficacy and toxicity.2. Test the compound against a panel of kinases or other relevant off-target assays.3. Purify the compound using techniques like HPLC and confirm its identity and purity by NMR and mass spectrometry. |
| Excessive systemic inflammation in vivo (e.g., weight loss, lethargy in animal models) | 1. Systemic distribution of the free compound.2. Dose is too high.3. Non-specific activation of immune cells. | 1. Consider a targeted delivery strategy such as nanoparticle formulation or conjugation to a targeting moiety.2. Perform a dose-escalation study to find the maximum tolerated dose (MTD).3. Synthesize and test analogs with improved receptor selectivity based on SAR data. |
| No or low on-target activity (e.g., no cytokine induction) | 1. Incorrect compound structure or degradation.2. Suboptimal assay conditions.3. Low expression of TLR7/8 in the cell line used. | 1. Verify the structure and purity of the compound.2. Optimize assay parameters such as cell density, incubation time, and compound concentration. Include a positive control (e.g., R848).3. Use a cell line known to express functional TLR7 and TLR8 (e.g., HEK-Blue™ hTLR7 or hTLR8 cells). |
| Inconsistent experimental results | 1. Variability in cell culture conditions.2. Inconsistent compound preparation.3. Pipetting errors. | 1. Standardize cell culture protocols, including passage number and confluency.2. Prepare fresh stock solutions of the compound and use a consistent solvent.3. Use calibrated pipettes and perform replicate experiments. |
Data Presentation
Table 1: Structure-Activity Relationship of Imidazoquinoline Analogs - Impact on TLR7/8 Activity
| Compound ID | N1-Substituent | C2-Substituent | TLR7 EC50 (nM) | TLR8 EC50 (nM) | Selectivity (TLR8/TLR7) |
| Analog 1 | Isobutyl | H | >10,000 | >10,000 | - |
| Analog 2 | Isobutyl | Methyl | 1,200 | 5,500 | 4.6 |
| Analog 3 | Isobutyl | Ethyl | 850 | 3,200 | 3.8 |
| Analog 4 | Isobutyl | Propyl | 500 | 1,800 | 3.6 |
| Analog 5 | Isobutyl | Butyl | 250 | 900 | 3.6 |
| Analog 6 | Benzyl | Butyl | 150 | 600 | 4.0 |
Note: This table is a representative example based on general SAR principles for imidazoquinolines and may not reflect the exact values for this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of this compound Analogs
This protocol describes a general method for synthesizing analogs of this compound with different C2 substituents.
Materials:
-
4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
-
Desired Grignard reagent (e.g., methylmagnesium bromide, ethylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline (1 equivalent) and the palladium catalyst (0.05 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired C2-substituted analog.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro TLR7/8 Reporter Assay
This protocol is for assessing the potency and selectivity of imidazoquinoline analogs on TLR7 and TLR8.
Materials:
-
HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 reporter cell lines (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds and a positive control (e.g., R848)
-
96-well plates
-
CO2 incubator (37 °C, 5% CO2)
-
Plate reader (620-655 nm)
Procedure:
-
Seed HEK-Blue™ hTLR7 and HEK-Blue™ hTRL8 cells in separate 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and the positive control in cell culture medium.
-
Remove the medium from the cells and add 20 µL of the compound dilutions to the respective wells.
-
Add 180 µL of HEK-Blue™ Detection medium to each well.
-
Incubate the plates for 16-24 hours at 37 °C in a 5% CO2 incubator.
-
Measure the absorbance at 620-655 nm using a plate reader.
-
Plot the dose-response curves and calculate the EC50 values for TLR7 and TLR8 activation.
Protocol 3: In Vivo Acute Toxicity Assessment
This protocol provides a general guideline for assessing the acute toxicity of an imidazoquinoline compound in a rodent model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Test compound formulated in a suitable vehicle (e.g., saline, PBS with a solubilizing agent)
-
Male and female Wistar rats or C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles
-
Animal balance
Procedure:
-
Divide the animals into groups (e.g., vehicle control and three dose levels of the test compound). A typical study might use doses of 10, 30, and 100 mg/kg.
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Observe the animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose) and then daily for 14 days.[4]
-
Record body weights before dosing and at regular intervals throughout the study.
-
At the end of the study, euthanize the animals and perform a gross necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect major organs (e.g., liver, spleen, kidneys, heart) for histopathological examination.
-
Analyze the data to determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.
Visualizations
Caption: Simplified TLR7/8 signaling pathway.
Caption: Experimental workflow for lead optimization.
References
- 1. Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Isobutyl-1H-imidazo[4,5-c]quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isobutyl-1H-imidazo[4,5-c]quinoline, a critical immune response modifier.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, commonly known as Imiquimod.
Stage 1: N-Oxidation of this compound
Question: The N-oxidation of my starting material is sluggish or incomplete. What are the potential causes and solutions?
Answer: Incomplete N-oxidation can be due to several factors:
-
Reagent Quality: The oxidizing agent, typically meta-chloroperbenzoic acid (m-CPBA), can degrade over time. Use a freshly opened or properly stored container of m-CPBA.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures, around 60-70°C.[1] Ensure your reaction is maintained at the optimal temperature. Lower temperatures will result in a slower reaction rate.
-
Reaction Time: The reaction may require several hours for completion, typically in the range of 6-10 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detected.[1]
-
Solvent Choice: Ethyl acetate is a commonly used solvent for this reaction.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.
Question: I am observing the formation of multiple byproducts during the N-oxidation step. How can I minimize these?
Answer: Byproduct formation can be minimized by controlling the reaction conditions:
-
Stoichiometry of m-CPBA: Use of a large excess of m-CPBA can lead to over-oxidation and the formation of impurities. A slight excess (typically 1.1 to 1.5 equivalents) is usually sufficient.
-
Temperature Control: While the reaction requires heat, excessive temperatures can promote side reactions. Maintain a stable temperature within the recommended range.
-
Gradual Addition of m-CPBA: Adding the m-CPBA portion-wise or as a solution over a period of 1 to 2 hours can help to control the reaction exotherm and minimize byproduct formation.[1]
Stage 2: Chlorination of this compound-5N-oxide
Question: The yield of the 4-chloro derivative is low. What are the key parameters to optimize?
Answer: Low yields in the chlorination step can often be attributed to the following:
-
Chlorinating Agent: Phosphorous oxychloride (POCl₃) is a common chlorinating agent for this transformation. Ensure it is of high purity and handled under anhydrous conditions to prevent decomposition.
-
Reaction Temperature: The reaction temperature is critical and should be carefully controlled. The reaction is often performed at elevated temperatures, but excessive heat can lead to decomposition of the product.
-
Work-up Procedure: The work-up procedure is crucial for isolating the 4-chloro derivative. Quenching the reaction with a base, such as potassium carbonate solution, should be done carefully at a low temperature to avoid hydrolysis of the product.[2]
Question: My purified 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline is unstable and degrades over time. How can I improve its stability?
Answer: The 4-chloro derivative can be sensitive to moisture and light. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. For long-term storage, consider storing it as a salt, which may be more stable.
Stage 3: Amination of 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
Question: The amination reaction is not going to completion, and I am left with a significant amount of starting material. How can I drive the reaction forward?
Answer: To improve the conversion in the amination step:
-
Ammonia Source: The reaction can be performed using aqueous ammonia or by bubbling ammonia gas through the reaction mixture. Ensure a sufficient excess of ammonia is used to drive the reaction to completion.
-
Temperature and Pressure: The reaction is typically carried out at elevated temperatures (e.g., 140-150°C) and under pressure in a sealed reactor to ensure a high concentration of ammonia in the reaction mixture.
-
Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for this reaction.
Question: I am observing the formation of the corresponding 4-hydroxy impurity during the amination step. How can this be avoided?
Answer: The formation of the 4-hydroxy impurity is due to the hydrolysis of the 4-chloro intermediate. To minimize this:
-
Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous.
-
Reaction Time and Temperature: Optimize the reaction time and temperature to achieve complete amination without prolonged exposure to conditions that could favor hydrolysis. Reducing the temperature and limiting the reaction time after the oxidation step has been noted as important for minimizing impurities in related syntheses.[3]
Purification
Question: I am having difficulty purifying the final product to the desired level. What are the recommended purification strategies?
Answer: Achieving high purity of this compound often requires a multi-step approach:
-
Crystallization: Recrystallization from a suitable solvent system is a powerful technique for removing impurities.
-
Salt Formation: The final product can be purified by converting it into a salt, such as the hydrochloride or maleate salt, which can then be recrystallized to a high purity.[1] The free base can be regenerated by treatment with a suitable base.
-
Chromatography: While less common for large-scale production, column chromatography can be used for the purification of smaller quantities or for the removal of stubborn impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Several process-related impurities can be formed. Some of the commonly reported impurities include:
-
4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline: An intermediate from the synthesis.
-
1-isobutyl-1,5-dihydro-imidazo[4,5-c]quinolin-4-one: A hydrolysis byproduct.
-
1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline: Can be formed if methanol is used in the work-up of the 4-chloro intermediate.
-
N-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-hydroxylamine-O-sulfonic acid: A potential byproduct from the amination step.
Q2: Are there any safety concerns associated with the synthesis of this compound?
A2: Yes, some synthetic routes may involve hazardous reagents. For example, older synthetic methods have utilized nitro derivatives and sodium azide, which are potentially explosive and toxic.[2] It is crucial to handle all chemicals with appropriate personal protective equipment (PPE) and to work in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: What analytical methods are recommended for monitoring the reaction progress and assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for both in-process control and final product analysis. Several reversed-phase HPLC methods have been developed for the determination of Imiquimod and its related impurities.[4] A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[5] Thin Layer Chromatography (TLC) is also a useful technique for quick qualitative monitoring of the reaction progress.
Quantitative Data
Table 1: Reported Yields for Key Synthetic Steps
| Step | Starting Material | Product | Reagents/Conditions | Reported Yield | Reference |
| Nitration & Reduction | 2,4-dihydroxyquinoline | 4-(2-methylpropylamino)-3-amino-2-chloroquinoline | 1. Nitration 2. Chlorination 3. Amination 4. Fe/HCl reduction | 76% (for reduction step) | [6] |
| Overall Yield | 2,4-dihydroxyquinoline | Imiquimod | Multi-step synthesis | >45% | [6] |
Experimental Protocols
Protocol 1: N-Oxidation of this compound
-
To a solution of this compound in ethyl acetate, add meta-chloroperbenzoic acid (m-CPBA, 1.2 equivalents) portion-wise over 1-2 hours at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 6-10 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the precipitated meta-chlorobenzoic acid.[1]
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound-5N-oxide.
Protocol 2: Chlorination of this compound-5N-oxide
-
To a solution of this compound-5N-oxide in a suitable solvent such as N,N-Dimethylformamide (DMF), add phosphorous oxychloride (POCl₃) at a controlled temperature (e.g., 20°C).
-
Stir the reaction mixture at an elevated temperature until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., potassium carbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline.
Protocol 3: Amination of 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
-
In a pressure reactor, dissolve 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline in a suitable solvent like DMSO.
-
Add a source of ammonia (e.g., aqueous ammonia or bubble ammonia gas through the solution).
-
Seal the reactor and heat to 140-150°C for several hours.
-
Monitor the reaction progress by HPLC or TLC.
-
After completion, cool the reactor to room temperature and carefully vent any excess pressure.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude this compound.
Visualizations
Caption: A simplified synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the N-oxidation step.
Caption: Formation of a common hydrolysis impurity during the amination step.
References
- 1. US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod) - Google Patents [patents.google.com]
- 2. EP1529781A1 - A process for the preparation of Imiquimod and intermediates thereof - Google Patents [patents.google.com]
- 3. orb.binghamton.edu [orb.binghamton.edu]
- 4. greenpharmacy.info [greenpharmacy.info]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of Synthesis Procedure of Imiquimod [zrb.bjb.scut.edu.cn]
Validation & Comparative
Comparative Efficacy of 1-Isobutyl-1H-imidazo[4,5-c]quinoline (Imiquimod)
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of 1-Isobutyl-1H-imidazo[4,5-c]quinoline, commercially known as Imiquimod, against alternative therapies for its primary dermatological indications. Imiquimod is an immune response modifier that functions as a Toll-like receptor 7 (TLR7) agonist.[1] Its activation of the innate and adaptive immune systems has established it as a key therapeutic agent for various skin conditions, including actinic keratosis (AK), superficial basal cell carcinoma (sBCC), and anogenital warts.[2][3] This document summarizes key experimental data, outlines methodologies, and visualizes critical pathways to evaluate its efficacy relative to other treatments.
Mechanism of Action: TLR7-Mediated Immune Activation
Imiquimod's therapeutic effect is not due to direct cytotoxicity but rather the stimulation of a localized immune response.[3] As a synthetic ligand for TLR7, which is expressed on immune cells like plasmacytoid dendritic cells (pDCs), macrophages, and Langerhans cells, it triggers a signaling cascade.[2][4] This pathway proceeds via the MyD88 adaptor protein, leading to the activation of transcription factors such as NF-κB and IRF7.[5] The result is a robust production of pro-inflammatory and antiviral cytokines, most notably Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-12).[1][5][6] This cytokine milieu enhances innate immunity by activating natural killer (NK) cells and bridges to an adaptive Th1-polarized immune response, promoting the activity of cytotoxic T lymphocytes that target and eliminate diseased cells.[1][6]
References
- 1. Activation of TLR7 and Innate Immunity as an Efficient Method Against COVID-19 Pandemic: Imiquimod as a Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modes of action of TLR7 agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. mdpi.com [mdpi.com]
- 5. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Analysis of 1-Isobutyl-1H-imidazo[4,5-c]quinoline and Other TLR7 Agonists in Preclinical Models
A detailed guide for researchers and drug development professionals on the comparative performance of 1-Isobutyl-1H-imidazo[4,5-c]quinoline (Imiquimod) versus other prominent Toll-like Receptor 7 (TLR7) agonists. This guide synthesizes preclinical data on potency, cytokine induction, and cellular responses, providing a framework for selecting appropriate candidates for further investigation.
Introduction
Toll-like receptor 7 (TLR7) has emerged as a critical target in immunotherapy due to its role in the activation of innate and adaptive immune responses. Agonists of TLR7, such as the imidazoquinoline derivative this compound (commonly known as imiquimod), have shown therapeutic potential in oncology and infectious diseases.[1] Imiquimod is an FDA-approved topical treatment for genital warts, superficial basal cell carcinoma, and actinic keratosis.[1] This comparison guide provides an objective analysis of this compound against other well-characterized and experimental TLR7 agonists, including Resiquimod (R848) and Gardiquimod. The focus is on preclinical data that informs on their relative potency and immunomodulatory profiles.
Comparative In Vitro Potency of TLR7 Agonists
The potency of TLR7 agonists is a key determinant of their biological activity. This is often quantified by the half-maximal effective concentration (EC50) required to induce a specific cellular response, such as the activation of the NF-κB signaling pathway or the production of cytokines. The following tables summarize the EC50 values for this compound and other TLR7 agonists from various in vitro studies.
Table 1: Comparative EC50 Values for NF-κB Activation in HEK293 Cells
| Compound | TLR Target(s) | EC50 (NF-κB Activation) | Reference(s) |
| This compound (Imiquimod) | TLR7 | ~1-5 µM | [2] |
| Resiquimod (R848) | TLR7/TLR8 | ~0.01-0.1 µM | [2] |
| Gardiquimod | TLR7 | ~4 µM | [3] |
| Vesatolimod (GS-9620) | TLR7 | Low nM range | [2] |
Table 2: Comparative EC50 Values for Cytokine Induction in Human PBMCs
| Compound | Cytokine | EC50 (Cytokine Induction) | Reference(s) |
| This compound (Imiquimod) | IFN-α | ~1-5 µM | [2] |
| TNF-α | ~1-5 µM | [2] | |
| Resiquimod (R848) | IFN-α | ~0.01-0.1 µM | [2] |
| TNF-α | ~0.01-0.1 µM | [2] |
Cytokine Induction Profiles
The therapeutic efficacy of TLR7 agonists is closely linked to the profile of cytokines they induce. While activation of TLR7 generally leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, the specific balance of these cytokines can vary between different agonists.
This compound (Imiquimod) is a selective TLR7 agonist, leading to a strong induction of IFN-α.[1] In contrast, Resiquimod, a dual TLR7/TLR8 agonist, stimulates a broader and more potent cytokine response, including higher levels of TNF-α and IL-12, which is attributed to its additional activity on TLR8.[4][5] Gardiquimod is reported to be a more potent and specific TLR7 agonist than imiquimod.[6] This differential cytokine induction has significant implications for their therapeutic application, with the more IFN-α-skewed profile of imiquimod being potentially favorable for antiviral responses, while the broader pro-inflammatory profile of resiquimod might be more suited for certain cancer immunotherapy contexts.
Signaling Pathway and Experimental Workflow
The activation of TLR7 by agonists like this compound initiates a downstream signaling cascade culminating in the production of interferons and other cytokines. A typical experimental workflow to assess the activity of these compounds involves the stimulation of immune cells and subsequent measurement of the immune response.
Caption: TLR7 Signaling Pathway initiated by this compound.
Caption: General experimental workflow for comparing TLR7 agonists.
Caption: Logical relationship of imidazoquinoline TLR7 agonists and cytokine output.
Experimental Protocols
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) for Cytokine Analysis
Objective: To determine the dose-dependent cytokine response of human PBMCs to various TLR7 agonists.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
TLR7 agonists (this compound, Resiquimod, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
96-well cell culture plates.
-
Human IFN-α and TNF-α ELISA kits.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Agonist Stimulation: Prepare serial dilutions of the TLR7 agonists in complete RPMI 1640 medium. Add the agonist dilutions to the wells containing PBMCs. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agonists).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-α and TNF-α in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.
NF-κB Reporter Gene Assay in HEK-Blue™ hTLR7 Cells
Objective: To quantify the potency of TLR7 agonists in activating the NF-κB signaling pathway.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen).
-
HEK-Blue™ Detection medium (InvivoGen).
-
Complete DMEM medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and selection antibiotics).
-
TLR7 agonists.
-
96-well cell culture plates.
Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 cells in complete DMEM medium.
-
Cell Seeding: On the day of the experiment, harvest the cells and resuspend them in fresh medium. Seed the cells in a 96-well plate at a density recommended by the manufacturer (e.g., 5 x 10^4 cells/well).
-
Agonist Stimulation: Add serial dilutions of the TLR7 agonists to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
SEAP Detection: Add a specific volume of the HEK-Blue™ Detection medium to each well containing the stimulated cells.
-
Measurement: Incubate the plate for 1-4 hours at 37°C and measure the optical density (OD) at 620-655 nm using a microplate reader. The OD is proportional to the secreted alkaline phosphatase (SEAP) activity, which in turn reflects the level of NF-κB activation.
Conclusion
This compound (Imiquimod) is a well-established TLR7 agonist with a proven clinical track record in topical applications. Preclinical data indicates that while it is a potent inducer of IFN-α, other imidazoquinoline derivatives such as Resiquimod exhibit greater potency and a broader cytokine profile due to their dual TLR7/TLR8 agonism. The choice of a TLR7 agonist for a specific therapeutic application will depend on the desired immunological outcome. For applications requiring a strong type I interferon response with potentially fewer pro-inflammatory side effects, a selective TLR7 agonist like imiquimod or gardiquimod may be preferred. Conversely, for indications where a robust and broad pro-inflammatory response is desired, a dual TLR7/TLR8 agonist like resiquimod might be more effective. The experimental protocols provided in this guide offer a standardized approach for the head-to-head comparison of novel and existing TLR7 agonists, facilitating informed decision-making in drug development programs.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 3. scribd.com [scribd.com]
- 4. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthetic TLR Agonists Reveal Functional Differences between Human TLR7 and TLR8 | Semantic Scholar [semanticscholar.org]
- 6. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Imiquimod and Resiquimod: TLR7/8 Agonists in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent imidazoquinoline-based immune response modifiers: Imiquimod and Resiquimod (R848). Both compounds are potent synthetic agonists of Toll-like receptors (TLRs), yet they exhibit distinct profiles in receptor specificity, potency, and consequent biological activity. This document aims to objectively compare their performance, supported by experimental data, to inform research and development in immunology, oncology, and infectious diseases.
Introduction and Physicochemical Properties
Imiquimod and Resiquimod are structurally related small molecules belonging to the imidazoquinoline class.[1] Imiquimod is the active ingredient in several FDA-approved topical treatments for skin conditions such as genital warts, superficial basal cell carcinoma, and actinic keratosis.[2][3] Resiquimod, a more potent analogue, has been extensively investigated as a vaccine adjuvant and for the treatment of various viral infections and cancers, receiving orphan drug designation in Europe for cutaneous T-cell lymphoma.[4][5][6]
The key structural difference lies in the substituent at the C2 position of the imidazoquinoline core, which influences their interaction with target receptors.[1][2]
Table 1: Physicochemical Properties of Imiquimod and Resiquimod
| Property | Imiquimod | Resiquimod (R848) |
| Chemical Name | 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine | 1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol |
| Molecular Formula | C₁₄H₁₆N₄ | C₁₇H₂₂N₄O₂ |
| Molecular Weight | 240.30 g/mol | 314.4 g/mol [7] |
| Chemical Structure | ![]() | ![]() |
Mechanism of Action: Differential TLR Engagement
The primary mechanism of action for both Imiquimod and Resiquimod is the activation of endosomal Toll-like receptors, specifically TLR7 and TLR8.[3][5] These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses.[5] Activation of TLR7 and TLR8 initiates a downstream signaling cascade via the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and IRF-5/7.[8][9][10] This culminates in the production of a wide array of pro-inflammatory cytokines and Type I interferons.[8][10]
A critical distinction between the two compounds is their receptor specificity and potency. Imiquimod is primarily an agonist for TLR7.[11] In contrast, Resiquimod is a potent agonist for both TLR7 and TLR8.[11][12] This dual agonism contributes to its broader and more potent immune-stimulatory effects.[2][11]
Table 2: Comparative TLR Activation Profile
| Feature | Imiquimod | Resiquimod (R848) |
| TLR Specificity | Primarily TLR7 agonist[11] | Dual TLR7 and TLR8 agonist[11][12] |
| Human TLR7 EC₅₀ | ~3 µM (for IFN-α induction)[2] | ~0.1 µM[12] |
| Human TLR8 EC₅₀ | Not a significant agonist[2] | ~0.3 µM[12] |
| Signaling Pathway | MyD88-dependent[10] | MyD88-dependent[10][13] |
Note: EC₅₀ values can vary depending on the specific assay and cell type used.
References
- 1. researchgate.net [researchgate.net]
- 2. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 13. resiquimod | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Comparative Bioactivity of Imidazoquinoline Derivatives: A Guide for Researchers
An in-depth analysis of the immunomodulatory, anticancer, and antiviral properties of key imidazoquinoline derivatives, supported by quantitative data and detailed experimental protocols.
Imidazoquinoline derivatives have emerged as a significant class of small molecules with potent biological activities. Primarily known for their ability to modulate the innate and adaptive immune systems, these compounds have garnered substantial interest in the fields of oncology, virology, and immunology. This guide provides a comparative analysis of the bioactivity of prominent imidazoquinoline derivatives, including the well-established Imiquimod and Resiquimod, alongside other notable analogs. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Immunomodulatory Activity: Potent Agonists of Toll-Like Receptors 7 and 8
The primary mechanism underpinning the immunomodulatory effects of most imidazoquinoline derivatives is their agonist activity on Toll-like receptors 7 (TLR7) and 8 (TLR8).[1][2] These receptors, located in the endosomes of immune cells such as dendritic cells (DCs), monocytes, and B-cells, recognize single-stranded viral RNA. Imidazoquinolines mimic this natural ligand, triggering a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of various immune cells.[3]
Resiquimod (also known as R848) is a potent agonist of both TLR7 and TLR8, whereas Imiquimod is primarily a TLR7 agonist.[1][2] This difference in receptor specificity contributes to their distinct cytokine induction profiles and overall potency. Generally, Resiquimod is considered more potent than Imiquimod, inducing higher levels of various cytokines.[1] For instance, in human plasmacytoid dendritic cells, 0.3 µM of Resiquimod induced the same amount of type I interferons (IFN-α and IFN-ω) as 3 µM of Imiquimod.[1] The activation of both TLR7 and TLR8 by Resiquimod leads to a broader and more robust immune response.[1]
The following table summarizes the half-maximal effective concentrations (EC50) for TLR7 and TLR8 activation by selected imidazoquinoline derivatives from various studies.
| Compound/Derivative | Human TLR7 EC50 (µM) | Human TLR8 EC50 (µM) | Murine TLR7 EC50 (µM) | Reference(s) |
| Imiquimod | ~3.0 | >100 | ~1.5 | [1] |
| Resiquimod (R848) | ~0.3 | ~1.0 | ~0.1 | [1][4] |
| Hybrid-2 | Potent TLR7/8 agonist | Potent TLR7/8 agonist | Not specified | [1] |
| C2-butyl-C7-methoxycarbonyl-imidazoquinoline | Peak activity | Not specified | Not specified | [2] |
| C2-pentyl-C7-methoxycarbonyl-imidazoquinoline | Not specified | Peak activity | Not specified | [2] |
| N1-aryl linked dimer (12-carbon linker) | Agonist | Agonist | Not specified | [5] |
| C2-linked dimer (3-carbon spacer) | Antagonist (IC50 ~3.1) | Antagonist (IC50 ~3.2) | Not specified | [5] |
Anticancer Activity: From Immune Stimulation to Direct Cytotoxicity
The anticancer properties of imidazoquinoline derivatives are multifaceted. The immunomodulatory effects described above play a crucial role, as the induced cytokines, such as interferons and interleukins, can enhance anti-tumor immune responses.[1] However, some derivatives also exhibit direct cytotoxic effects on cancer cells.
The following table presents the half-maximal inhibitory concentration (IC50) values of various imidazoquinoline and related derivatives against different human cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Imidazopyridine-quinoline hybrid (Compound 8) | HeLa | Cervical Cancer | 0.34 | [6] |
| MDA-MB-231 | Breast Cancer | 0.32 | [6] | |
| ACHN | Renal Cancer | 0.39 | [6] | |
| HCT-15 | Colon Cancer | 0.31 | [6] | |
| Imidazopyridine-quinoline hybrid (Compound 12) | HeLa | Cervical Cancer | 0.35 | [6] |
| MDA-MB-231 | Breast Cancer | 0.29 | [6] | |
| ACHN | Renal Cancer | 0.34 | [6] | |
| HCT-15 | Colon Cancer | 0.30 | [6] | |
| Quinoline-imidazole derivative (Compound 12a) | HepG2 | Liver Cancer | 2.42 | [7] |
| A549 | Lung Cancer | 6.29 | [7] | |
| PC-3 | Prostate Cancer | 5.11 | [7] | |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 | Breast Cancer | 45 | [8] |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 | Breast Cancer | 47.7 | [8] |
Antiviral Activity: Harnessing the Power of the Innate Immune System
The antiviral activity of imidazoquinolines is largely an indirect effect mediated by the induction of antiviral cytokines, most notably type I interferons.[3] These compounds have shown efficacy against various viruses, including human papillomavirus (HPV) and herpes simplex virus (HSV).[3][9]
The following table provides a summary of the antiviral activity of selected imidazoquinoline and related derivatives.
| Compound/Derivative | Virus | Assay | EC50 (µM) | Reference(s) |
| 2-phenylbenzimidazole analog (Compound 36a) | Vaccinia Virus (VV) | Not specified | 0.1 | [9][10] |
| 2-phenylbenzimidazole analog (Compound 36b) | Bovine Viral Diarrhea Virus (BVDV) | Not specified | 1.5 | [9][10] |
| 2-phenylbenzimidazole analog (Compound 36c) | Bovine Viral Diarrhea Virus (BVDV) | Not specified | 0.8 | [9][10] |
| 2-phenylbenzimidazole analog (Compound 36d) | Bovine Viral Diarrhea Virus (BVDV) | Not specified | 1.0 | [9][10] |
| PNU-183792 (4-oxo-dihydroquinoline) | Human Cytomegalovirus (HCMV) | Plaque Reduction | 0.3 - 2.4 | [11] |
| Varicella Zoster Virus (VZV) | Plaque Reduction | 0.1 | [11] | |
| Herpes Simplex Virus (HSV) | Plaque Reduction | 3 - 5 | [11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the TLR7/8 signaling pathway and a general workflow for assessing the bioactivity of imidazoquinoline derivatives.
Caption: TLR7/8 Signaling Pathway Activation by Imidazoquinoline Derivatives.
Caption: General Experimental Workflow for Bioactivity Assessment.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
TLR Activation NF-κB Reporter Assay
Objective: To determine the potency of imidazoquinoline derivatives in activating the TLR7 and/or TLR8 signaling pathways.
Methodology:
-
Cell Line: Utilize a human embryonic kidney (HEK293) cell line stably co-transfected with a specific human TLR gene (e.g., TLR7 or TLR8) and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter (e.g., HEK-Blue™ hTLR cells).[12][13][14][15][16]
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of approximately 2-5 x 10^4 cells per well and allow them to adhere overnight.[13]
-
Stimulation: Replace the culture medium with fresh medium containing serial dilutions of the imidazoquinoline derivatives. Include a known TLR agonist (e.g., Resiquimod) as a positive control and vehicle (e.g., DMSO) as a negative control.[13]
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.[13]
-
Signal Detection:
-
Data Analysis: Plot the reporter signal against the agonist concentration and use a non-linear regression model to determine the EC50 value.[12][13]
Cytokine Production Assay from Human PBMCs
Objective: To quantify the production of specific cytokines by human peripheral blood mononuclear cells (PBMCs) upon stimulation with imidazoquinoline derivatives.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).[17][18][19]
-
Cell Culture: Resuspend the isolated PBMCs in a complete culture medium (e.g., RPMI-1640 with 10% FBS) and seed them in a 96-well plate at a density of approximately 1 x 10^6 cells/mL.[17]
-
Stimulation: Add various concentrations of the imidazoquinoline derivatives to the cell cultures. Include a positive control (e.g., LPS for TLR4) and an unstimulated control.[17][20]
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.[17]
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.[17]
-
Data Analysis: Generate dose-response curves for each cytokine and determine the concentration of the derivative that elicits a half-maximal response (EC50), where applicable.
MTT Assay for Anticancer Activity
Objective: To assess the cytotoxic effect of imidazoquinoline derivatives on cancer cell lines and determine their IC50 values.
Methodology:
-
Cell Seeding: Seed a cancer cell line of interest (e.g., HeLa, A549, MCF-7) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.[21][22][23][24][25]
-
Compound Treatment: Treat the cells with serial dilutions of the imidazoquinoline derivatives for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control and a vehicle control.[21][22]
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[21][22]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression.[23]
Plaque Reduction Assay for Antiviral Activity
Objective: To determine the concentration of an imidazoquinoline derivative required to inhibit the formation of viral plaques by 50% (EC50).
Methodology:
-
Cell Monolayer Preparation: Seed a susceptible host cell line in 6-well or 12-well plates to form a confluent monolayer.[26][27][28][29]
-
Virus and Compound Incubation: Prepare serial dilutions of the imidazoquinoline derivative and mix them with a known amount of virus (e.g., HSV, influenza). Incubate this mixture for a set period.[26][28]
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1-2 hours.[28][29]
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells. This overlay medium should also contain the respective concentrations of the imidazoquinoline derivative.[28][29]
-
Incubation: Incubate the plates for several days until visible plaques (zones of cell death) appear in the virus control wells (no compound).[28][29]
-
Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize and count the plaques.[28][29]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Plot the percentage of inhibition against the compound concentration to determine the EC50 value.[28]
References
- 1. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 5. Toll-Like Receptor (TLR)-7 and -8 Modulatory Activities of Dimeric Imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broad-spectrum antiviral activity of PNU-183792, a 4-oxo-dihydroquinoline, against human and animal herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Use of Toll-like receptor assays for the detection of bacterial contaminations in icodextrin batches released for peritoneal dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. revvity.com [revvity.com]
- 20. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. researchgate.net [researchgate.net]
- 24. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions | PLOS One [journals.plos.org]
- 25. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 27. bioagilytix.com [bioagilytix.com]
- 28. benchchem.com [benchchem.com]
- 29. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Immune Activation: A Comparative Guide to the Structure-Activity Relationship of 1-Isobutyl-1H-imidazo[4,5-c]quinoline Analogs
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 1-isobutyl-1H-imidazo[4,5-c]quinoline analogs, focusing on their structure-activity relationship (SAR) as potent immune modulators. Through a systematic analysis of experimental data, this document illuminates the key structural features governing their activity, offering a valuable resource for the rational design of novel therapeutics.
The this compound scaffold, exemplified by the FDA-approved drug Imiquimod, is a cornerstone in the development of synthetic immune response modifiers. These compounds primarily exert their effects by activating Toll-like receptor 7 (TLR7) and, in some cases, TLR8, which are key players in the innate immune system.[1][2] Activation of these receptors, located within the endosomes of immune cells like dendritic cells, triggers a signaling cascade that leads to the production of various cytokines, most notably type I interferons (IFN-α/β).[1][3][4] This cytokine induction bridges the innate and adaptive immune responses, making these analogs promising candidates for antiviral therapies, cancer immunotherapy, and vaccine adjuvants.[1][2][5]
This guide delves into the critical structural modifications of the this compound core and their impact on biological activity, providing a clear framework for understanding the SAR of this important class of molecules.
Comparative Biological Activity of this compound Analogs
The potency of this compound analogs as TLR7 agonists is highly dependent on their structural features. The following table summarizes the in vitro activity of key analogs, highlighting the impact of substitutions at various positions on the quinoline ring. The data is primarily presented as EC50 values from human TLR7 (hTLR7) reporter gene assays, which measure the concentration of a compound required to elicit a half-maximal response.
| Compound | R1 Substituent | R2 Substituent | R4 Substituent | hTLR7 EC50 (nM) | Key Observations |
| Imiquimod | Isobutyl | H | NH2 | ~2500 | Parent compound, moderate activity. |
| Analog 1 | Benzyl | n-Butyl | NH2 | 59 | N1-benzyl and C2-n-butyl substituents significantly increase potency.[1] |
| Analog 2 | Benzyl | Ethyl | NH2 | >1000 | Shorter C2 alkyl chain reduces activity compared to n-butyl. |
| Analog 3 | Benzyl | H | NH2 | Inactive | C2 substitution is critical for activity. |
| Analog 4 | Isobutyl | H | OH | Inactive | Replacement of the 4-amino group with a hydroxyl group leads to loss of activity.[1] |
| Analog 5 | 2-methylpropyl | 2-(ethylamino)methyl | NH2 | Potent (EC50 not specified) | A lead compound for further SAR studies.[1] |
| Analog 6 | Benzyl | n-Butyl | NH-CH3 | Reduced Activity | Modification of the 4-amino group is poorly tolerated.[1] |
| Analog 7 | n-Butyl | Benzyl | NH2 | 8.6 | Transposition of N1 and C2 substituents leads to a highly potent analog.[1] |
Summary of Key Structure-Activity Relationships:
-
N1 Position: The 1-isobutyl group of Imiquimod is important for activity. However, substitution with a benzyl group can lead to a significant increase in potency, particularly when combined with appropriate C2 substituents.[1]
-
C2 Position: Substitution at the C2 position is crucial for TLR7 agonistic activity. A clear relationship exists between the length of the alkyl chain at this position and potency, with an n-butyl group being optimal in the N1-benzyl series.[1]
-
C4 Position: The 4-amino group is essential for activity. Modifications or replacements of this group, such as with a hydroxyl or a methylated amine, are generally detrimental to the compound's potency.[1]
-
Scaffold Integrity: The imidazoquinoline core is vital. Replacement of the imidazole ring with other heterocycles like triazole or cyclic urea results in a complete loss of activity.[1]
-
Substituent Transposition: Interestingly, swapping the substituents at the N1 and C2 positions can lead to the discovery of exceptionally potent TLR7 agonists, as demonstrated by the high activity of Analog 7.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
TLR7/8 Reporter Gene Assay
This assay is a primary tool for determining the potency of compounds as TLR7 or TLR8 agonists. It utilizes a cell line engineered to express the target receptor and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of a promoter that is activated by the TLR signaling pathway (e.g., NF-κB).
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells (or equivalent reporter cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., R848 for TLR7/8)
-
96-well cell culture plates
-
Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP, or a luciferase assay substrate)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the cell culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include wells with medium and solvent only as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 16-24 hours).
-
Reporter Gene Detection:
-
For SEAP: Collect a small aliquot of the cell culture supernatant and add it to a new plate containing the SEAP detection reagent. Incubate at 37°C until a color change is observed.
-
For Luciferase: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance (for SEAP) or luminescence (for luciferase) using a microplate reader.
-
Data Analysis: Plot the response (absorbance or luminescence) against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Cytokine Induction Assay in Human PBMCs
This assay assesses the ability of the compounds to induce the production of cytokines, such as IFN-α, in primary human immune cells, providing a more physiologically relevant measure of their immunomodulatory activity.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Complete RPMI-1640 medium (supplemented with 10% FBS and penicillin/streptomycin).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., R848).
-
96-well cell culture plates.
-
ELISA or multiplex immunoassay kit for the cytokine of interest (e.g., IFN-α).
Procedure:
-
PBMC Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of, for example, 1 x 10^6 cells/well.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.
-
Cell Treatment: Add the compound dilutions to the wells containing the PBMCs. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified duration (e.g., 24-48 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of the target cytokine in the supernatants using an ELISA or multiplex immunoassay kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cytokine concentration against the compound concentration to evaluate the dose-dependent induction of the cytokine.
Visualizing the Mechanism and Process
To further aid in the understanding of the biological context and the research workflow, the following diagrams are provided.
Caption: TLR7 Signaling Pathway Activation.
Caption: Workflow of a SAR Study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of 1-Isobutyl-1H-imidazo[4,5-c]quinoline Cross-Reactivity with Toll-Like Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Toll-Like Receptor (TLR) cross-reactivity of 1-Isobutyl-1H-imidazo[4,5-c]quinoline, a molecule belonging to the imidazoquinoline class of compounds. Imidazoquinolines are recognized as potent immune response modifiers, with their activity primarily mediated through the activation of specific TLRs. This document summarizes the available data on the interaction of this compound with various TLRs and provides standardized experimental protocols for further investigation.
Summary of TLR Cross-Reactivity
This compound is an analog of the well-characterized TLR7 agonist, Imiquimod. The existing literature strongly indicates that the primary targets of this compound are TLR7 and, to a lesser extent, TLR8. Comprehensive screening against a broader panel of TLRs has not been extensively reported in publicly available studies. The following table summarizes the known and currently unreported activities of this compound across a range of human TLRs.
| Toll-Like Receptor (TLR) | Activity of this compound | Supporting Evidence |
| TLR1/2 | Data not available | No specific studies on this compound have been identified. |
| TLR3 | Data not available | No specific studies on this compound have been identified. |
| TLR4 | Data not available | No specific studies on this compound have been identified. |
| TLR5 | Data not available | No specific studies on this compound have been identified. |
| TLR6/2 | Data not available | No specific studies on this compound have been identified. |
| TLR7 | Agonist | As an imidazoquinoline analog of Imiquimod, it is a known potent TLR7 agonist.[1][2] |
| TLR8 | Potential Agonist | The imidazoquinoline scaffold is known to activate TLR8, though often to a lesser extent than TLR7.[3] |
| TLR9 | Data not available | No specific studies on this compound have been identified. |
Experimental Protocols for Determining TLR Cross-Reactivity
To address the gaps in the cross-reactivity profile of this compound, a standardized in vitro screening approach using commercially available reporter cell lines is recommended.
Objective:
To determine the agonist activity of this compound on a panel of human TLRs (TLR1/2, TLR3, TLR4, TLR5, TLR6/2, TLR7, TLR8, and TLR9).
Materials:
-
Cell Lines: HEK-293 cells stably co-transfected with a specific human TLR gene (e.g., TLR1/2, TLR3, etc.) and a reporter gene construct, typically NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Positive Controls: Known agonists for each TLR being tested (e.g., Pam3CSK4 for TLR1/2, Poly(I:C) for TLR3, LPS for TLR4, Flagellin for TLR5, FSL-1 for TLR6/2, Imiquimod for TLR7, R848 for TLR8, and ODN 2006 for TLR9).
-
Negative Control: Vehicle control (e.g., DMSO at the same final concentration as the test compound).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and appropriate selection antibiotics for the specific cell line.
-
Reporter Assay Reagent: Reagent for detecting the reporter gene product (e.g., QUANTI-Blue™ for SEAP or a luciferase assay substrate).
-
Instrumentation: 96-well plate reader capable of measuring absorbance or luminescence.
Methodology:
-
Cell Seeding: Plate the HEK-293 TLR reporter cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare working solutions of the positive and negative controls.
-
Cell Stimulation: Remove the overnight culture medium from the cells and add the prepared compound dilutions, positive controls, and negative control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Reporter Gene Assay:
-
For SEAP reporter: Collect a small aliquot of the cell culture supernatant and add it to the SEAP detection reagent in a new 96-well plate. Incubate according to the manufacturer's instructions and measure the absorbance at the recommended wavelength.
-
For luciferase reporter: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from the negative control wells) from all other readings.
-
Normalize the data to the positive control response for each TLR to determine the relative activity.
-
Plot the dose-response curve for this compound on each TLR and calculate the EC50 value (the concentration at which 50% of the maximal response is observed) for the activated TLRs.
-
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: TLR7 Signaling Pathway Activation.
Caption: Experimental Workflow for TLR Cross-Reactivity Screening.
References
Benchmarking 1-Isobutyl-1H-imidazo[4,5-c]quinoline Against Standard Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory activity of 1-Isobutyl-1H-imidazo[4,5-c]quinoline, commonly known as Imiquimod, against standard immunomodulators. The focus is on its performance as a Toll-like receptor (TLR) agonist, with supporting experimental data to elucidate its profile in comparison to other well-characterized TLR agonists.
Introduction to this compound (Imiquimod)
This compound, or Imiquimod, is a synthetic immune response modifier belonging to the imidazoquinoline family.[1][2] It exerts its immunomodulatory effects primarily through the activation of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[3] Activation of TLR7 by Imiquimod in immune cells, particularly plasmacytoid dendritic cells (pDCs), initiates a signaling cascade that leads to the production of various cytokines, most notably type I interferons (IFN-α), which play a crucial role in antiviral and antitumor responses.[3][4]
Standard Immunomodulators for Comparison
To provide a comprehensive benchmark, Imiquimod is compared against two other standard immunomodulators from the imidazoquinoline family:
-
Resiquimod (R848): A more potent analog of Imiquimod that functions as a dual agonist for both TLR7 and TLR8.[5] This dual agonism allows it to activate a broader range of immune cells, including myeloid dendritic cells and monocytes, leading to a different cytokine profile compared to Imiquimod.[5]
-
Gardiquimod: A selective TLR7 agonist, similar to Imiquimod, used to delineate the specific effects of TLR7 activation.[6]
Mechanism of Action and Signaling Pathways
Imiquimod and the compared immunomodulators activate the innate immune system by binding to endosomal TLRs. This interaction triggers the MyD88-dependent signaling pathway, a central pathway for most TLRs. This cascade involves the recruitment of adaptor proteins, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs). The differential activation of these transcription factors by TLR7 and TLR8 results in distinct cytokine expression profiles. TLR7 activation, for instance, strongly induces IRF7, leading to high levels of IFN-α production, whereas TLR8 activation preferentially activates NF-κB, resulting in the secretion of pro-inflammatory cytokines like TNF-α and IL-12.[7]
References
- 1. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 3. Immunomodulation by imiquimod in patients with high-risk primary melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory and pharmacologic properties of imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Imiquimod and its Alternatives for Topical Treatment of Skin Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy and safety of Imiquimod and its therapeutic alternatives for common dermatological conditions, including actinic keratosis, basal cell carcinoma, and external genital warts. The information is intended to support research, scientific evaluation, and drug development efforts in dermatology.
Executive Summary
Imiquimod is an immune response modifier that has demonstrated significant efficacy in treating various skin lesions. It functions primarily as a Toll-like receptor 7 (TLR7) agonist, stimulating an innate and adaptive immune response against abnormal cells. This guide compares Imiquimod with other established treatments: 5-Fluorouracil (a topical chemotherapeutic agent), Cryotherapy (a physical ablative method), Podophyllotoxin (a plant-derived antimitotic), and Resiquimod (a more potent TLR7 and TLR8 agonist). Each of these alternatives presents a different mechanism of action, efficacy profile, and set of potential adverse effects. The following sections provide detailed quantitative comparisons, experimental methodologies, and visual representations of the underlying biological pathways to aid in a thorough evaluation of these therapeutic options.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the long-term efficacy and safety data for Imiquimod and its alternatives across different indications.
Table 1: Long-Term Efficacy of Imiquimod and Alternatives for Actinic Keratosis
| Treatment | Indication | Complete Clearance Rate (Long-Term Follow-up) | Recurrence Rate | Source(s) |
| Imiquimod 5% Cream | Actinic Keratosis | 57.1% (at 8 weeks post-treatment) | Low rates of recurrence at 1-2 years post-treatment | [1] |
| 5-Fluorouracil 5% Cream | Actinic Keratosis | 90% histologic cure rate | - | [2] |
| Cryotherapy | Actinic Keratosis | Variable, depending on lesion and technique | Higher recurrence compared to topical field therapies | [3] |
Table 2: Long-Term Efficacy of Imiquimod and Alternatives for Basal Cell Carcinoma
| Treatment | Indication | Histologic Cure Rate (Long-Term Follow-up) | Recurrence Rate | Source(s) |
| Imiquimod 5% Cream | Superficial Basal Cell Carcinoma | 90% | 2% after 46.4 months (with cryoimmunotherapy) | [2] |
| 5-Fluorouracil 5% Cream | Superficial Basal Cell Carcinoma | 90% | - | [2] |
| Cryotherapy | Basal Cell Carcinoma | 94% to 99% for suitable lesions | < 8% | [2] |
Table 3: Long-Term Efficacy of Imiquimod and Alternatives for External Genital Warts
| Treatment | Indication | Complete Clearance Rate (Long-Term Follow-up) | Recurrence Rate | Source(s) |
| Imiquimod 5% Cream | External Genital Warts | 75% | Lower than podophyllin | [4] |
| Podophyllotoxin 0.5% Solution/Cream | External Genital Warts | 72% | Higher than Imiquimod | |
| Cryotherapy | External Genital Warts | 79-88% | 25-39% | [3][5] |
| Resiquimod | Genital Herpes (as an indicator of antiviral activity) | Significant reduction in recurrence compared to placebo | 32% of resiquimod-treated patients had no recurrences in 6 months |
Table 4: Comparative Safety Profiles
| Treatment | Common Adverse Events | Severe Adverse Events | Source(s) |
| Imiquimod 5% Cream | Erythema, scabbing/crusting, erosions/ulceration, itching, burning. | Severe local inflammatory reactions, rare systemic flu-like symptoms. | [1] |
| 5-Fluorouracil 5% Cream | Erythema, irritation, pain, inflammation. | Severe dermatitis, photosensitivity. | [6] |
| Cryotherapy | Pain, blistering, erythema, edema. | Hypopigmentation, hyperpigmentation, scarring, nerve damage (rare). | [3][5] |
| Podophyllotoxin 0.5% Solution/Cream | Local irritation, burning, erythema, pain, erosion. | Severe local reactions, systemic toxicity if overused (rare). | [7] |
| Resiquimod | Similar to Imiquimod, potentially more intense local reactions. | Systemic side effects are a concern with systemic administration. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of these treatments.
Pivotal Clinical Trial Protocol for Imiquimod in Actinic Keratosis
-
Study Design: A phase III, randomized, double-blind, parallel-group, vehicle-controlled study.[1]
-
Patient Population: 286 patients with histologically confirmed actinic keratosis (AK) on the face or balding scalp.[1]
-
Inclusion Criteria: Patients with 4 to 8 clinically typical, discrete, non-hyperkeratotic, non-hypertrophic AK lesions within a contiguous 25 cm² treatment area.[8]
-
Exclusion Criteria: Patients with evidence of clinically significant, unstable cardiovascular, immunosuppressive, hematologic, hepatic, neurologic, or renal abnormalities.[8]
-
Treatment Regimen: Imiquimod 5% cream or a matching vehicle cream was self-applied by the patients once daily, three days per week, for 16 weeks.[1]
-
Primary Endpoint: The proportion of patients with complete clearance of all clinical and histological signs of AK at the 8-week post-treatment visit.[1]
-
Secondary Endpoints: The proportion of patients with a partial clearance rate (≥75% reduction in baseline lesions) and the incidence and severity of adverse events.[1]
-
Assessment: Clinical and histological assessments were performed at baseline and at the 8-week post-treatment follow-up. Local skin reactions were also systematically recorded.[1]
Comparative Trial Protocol: 5-Fluorouracil vs. Imiquimod for Superficial Basal Cell Carcinoma
-
Study Design: A randomized, controlled, open-label, multicenter trial.
-
Patient Population: Immunocompetent patients with a primary, previously untreated, biopsy-proven superficial basal cell carcinoma (sBCC).
-
Inclusion Criteria: Patients with a single sBCC lesion of a specified diameter (e.g., <2 cm) on the trunk or extremities.
-
Exclusion Criteria: Patients with morpheaform, micronodular, or infiltrative BCCs, or those with known hypersensitivity to the study medications.
-
Treatment Regimens:
-
Arm 1 (5-Fluorouracil): 5% 5-FU cream applied twice daily for 4 weeks.[6]
-
Arm 2 (Imiquimod): 5% Imiquimod cream applied once daily, five times a week, for 6 weeks.
-
-
Primary Endpoint: Histological clearance of the sBCC lesion confirmed by an excisional biopsy of the treatment site at the end of the follow-up period (e.g., 12 weeks post-treatment).
-
Secondary Endpoints: Clinical clearance rates, cosmetic outcomes assessed by both physician and patient, and the incidence and severity of local and systemic adverse events.
-
Assessment: Lesions are assessed clinically at baseline, during treatment, and at specified follow-up intervals. A final excision of the treated area is performed for histological confirmation of clearance.
Randomized Controlled Trial Protocol for Cryotherapy in External Genital Warts
-
Study Design: A randomized, controlled, investigator-blinded, comparative study.
-
Patient Population: Male and female patients with clinically diagnosed external genital warts.
-
Inclusion Criteria: Patients with a specified number and size of external genital warts.
-
Exclusion Criteria: Patients who are pregnant, have internal warts, or have received any treatment for genital warts within a specified period before the study.
-
Treatment Regimen:
-
Cryotherapy Arm: Liquid nitrogen is applied to each wart using an open spray technique for two freeze-thaw cycles, with each freeze lasting 10-20 seconds.[5] Treatments are repeated every 2 weeks for a maximum of 6 sessions or until complete clearance.[5]
-
Control/Comparative Arm: Another standard treatment such as Podophyllotoxin or Imiquimod is administered according to its standard protocol.
-
-
Primary Endpoint: The proportion of patients with complete clearance of all warts at the end of the treatment period.
-
Secondary Endpoints: Recurrence rates at 3 and 6 months post-treatment, patient-reported outcomes (e.g., pain, satisfaction), and adverse events.
-
Assessment: The number and size of warts are recorded at each visit. Adverse events are documented at each follow-up.
Clinical Trial Protocol for Podophyllotoxin in External Genital Warts
-
Study Design: A randomized, double-blind, placebo-controlled trial.[9]
-
Patient Population: Male and female patients with external genital warts.[9]
-
Inclusion Criteria: Patients with a defined number of warts in the genital or perianal area.
-
Exclusion Criteria: Pregnant or breastfeeding women, patients with hypersensitivity to podophyllotoxin, or those with extensive warts covering a large surface area.
-
Treatment Regimen: Patients self-apply 0.5% podophyllotoxin solution or cream twice daily for three consecutive days, followed by a four-day treatment-free period.[9] This cycle is repeated for a maximum of four weeks.[9]
-
Primary Endpoint: The percentage of patients achieving complete clearance of all treated warts at the end of the 4-week treatment period.[9]
-
Secondary Endpoints: The reduction in total wart area, the incidence of local adverse reactions, and the recurrence rate at a follow-up visit (e.g., 12 weeks after the end of treatment).
-
Assessment: Warts are counted and their size measured at baseline and at each weekly visit. Patients are asked to record local side effects in a diary.[9]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
References
- 1. Imiquimod 5% cream for the treatment of actinic keratosis: results from a phase III, randomized, double-blind, vehicle-controlled, clinical trial with histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Table 5 Trials involving cryotherapy, surgical and combination therapy of genital warts [escholarship.org]
- 4. Self-treatment of female external genital warts with 0.5% podophyllotoxin cream (Condyline) vs weekly applications of 20% podophyllin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Topical treatment of genital warts in men, an open study of podophyllotoxin cream compared with solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of Imiquimod Applied in Dose-Cycle for Actinic Keratoses | DecenTrialz [decentrialz.com]
- 9. A double-blind, randomized trial of 0.5% podofilox and placebo for the treatment of genital warts in women - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Isobutyl-1H-imidazo[4,5-c]quinoline: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 1-Isobutyl-1H-imidazo[4,5-c]quinoline, a potent immune response modifier, is critical for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, commonly known as Imiquimod, in both its pure form and as a component in pharmaceutical preparations.
The primary methods for disposal of this compound involve chemical incineration or engagement of a licensed professional waste disposal service.[1] It is imperative to prevent the entry of this compound into drainage systems and the wider environment due to its potential toxicity to aquatic life.[1][2][3]
Disposal Procedures for Pure Compound and Contaminated Materials
For the pure form of this compound and any materials, such as personal protective equipment (PPE) or labware, that have come into contact with it, the following steps should be taken:
-
Segregation and Collection:
-
Carefully collect all waste material, including any unused or surplus product, and place it in a designated, clearly labeled, and suitable sealed container for chemical waste.[1]
-
For spills, avoid creating dust. The spilled material should be swept up and shoveled into a closed container for disposal.[1]
-
-
Professional Disposal:
-
Contact a licensed professional waste disposal company to arrange for the collection and disposal of the chemical waste.[1]
-
Inform the disposal company of the nature of the waste material.
-
-
Incineration:
-
Contaminated Packaging:
-
Any packaging that has contained this compound should be treated as unused product and disposed of following the same procedures.[1]
-
Disposal of Imiquimod Cream Formulations
For commercially available cream formulations of Imiquimod, such as those used in clinical research, the following guidelines apply:
-
Unused or Expired Medication: Unused or expired Imiquimod cream should be disposed of in accordance with FDA guidelines for unused medicines.[4]
-
Single-Use Packets: Any remaining cream in an opened single-use packet should be discarded and not saved for later use.[5][6][7]
Safety and Handling Summary
A summary of key safety and handling information related to the disposal of this compound is provided in the table below.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[1][2] Use a respirator if dust formation is possible.[1] |
| Spill Management | Avoid creating dust.[1] Sweep or shovel spilled material into a suitable, closed container for disposal.[1] |
| Environmental Precautions | Do not allow the product to enter drains.[1] The compound is toxic to aquatic life with long-lasting effects.[2][3] |
| Disposal of Contaminated PPE | Dispose of contaminated gloves and other PPE in accordance with applicable laws and good laboratory practices.[1] |
Experimental Protocols
Currently, there are no standardized, widely cited experimental protocols for the laboratory-scale degradation or neutralization of this compound for disposal purposes. The recommended and safest approach remains professional disposal through incineration.
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
References
Personal protective equipment for handling 1-Isobutyl-1H-imidazo[4,5-c]quinoline
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Isobutyl-1H-imidazo[4,5-c]quinoline (CAS No. 99010-24-9). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The required PPE is detailed below.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields | Conforming to EN166 (EU) or NIOSH (US) approved standards.[1] |
| Skin Protection | Chemical resistant gloves | Inspected prior to use and satisfying EU Directive 89/686/EEC and EN 374.[1] |
| Impervious clothing/lab coat | To be selected based on the concentration and amount of the substance handled.[1] | |
| Respiratory Protection | Particle respirator | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143).[1] |
| Higher level respirator | For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure appropriate exhaust ventilation where dust is formed.[1]
-
Store in a cool, dry, and well-ventilated place with the container tightly closed.[1]
-
Store under an inert gas as the substance is hygroscopic.[1]
Spill Management:
-
Personal Precautions: Use personal protective equipment, including respiratory protection. Avoid breathing vapors, mist, gas, or dust. Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel the spilled material.[1]
-
Disposal: Keep the collected material in suitable, closed containers for disposal.[1]
Disposal:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
-
Do not let the product enter drains.[1]
Emergency First Aid Procedures
-
General Advice: Consult a physician and show them the safety data sheet.[1]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
Chemical Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


